molecular formula C7H8BrClN2 B1469566 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride CAS No. 1394117-24-8

3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

Cat. No.: B1469566
CAS No.: 1394117-24-8
M. Wt: 235.51 g/mol
InChI Key: GQXBPONFFCDWPX-UHFFFAOYSA-N
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Description

3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is a useful research compound. Its molecular formula is C7H8BrClN2 and its molecular weight is 235.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2.ClH/c8-6-1-5-2-9-4-7(5)10-3-6;/h1,3,9H,2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXBPONFFCDWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=CC(=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394117-24-8
Record name 3-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and strategic synthesis pathway for 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride, a key building block in contemporary drug discovery and development. The presented methodology is designed for researchers, medicinal chemists, and process development scientists, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for achieving high purity and yield.

Introduction: The Significance of the Pyrrolo[3,4-b]pyridine Scaffold

The pyrrolo[3,4-b]pyridine core is a privileged heterocyclic motif found in a multitude of biologically active compounds. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent presentation, making it an attractive scaffold for targeting a wide range of biological targets. The introduction of a bromine atom at the 3-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space and the fine-tuning of pharmacological properties. This guide delineates a strategic, multi-step synthesis to access this valuable intermediate in its hydrochloride salt form, which often improves handling and solubility characteristics.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is strategically designed in four key stages, commencing from the readily available pyridine-2,3-dicarboxylic acid. This pathway incorporates a protecting group strategy to ensure the regioselective introduction of the bromine atom at the desired 3-position of the heterocyclic core.

Synthesis_Pathway Start Pyridine-2,3-dicarboxylic Acid Step1 Formation of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Start->Step1 Step2 N-Boc Protection Step1->Step2 Step3 Regioselective Bromination Step2->Step3 Step4 Deprotection and Hydrochloride Salt Formation Step3->Step4 End 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride Step4->End

Caption: Overall synthesis strategy.

Part 1: Synthesis of the Core Heterocycle: 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

The initial phase of the synthesis focuses on the construction of the foundational 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine ring system. A reliable method involves a four-step sequence starting from pyridine-2,3-dicarboxylic acid.

Step 1.1: Esterification of Pyridine-2,3-dicarboxylic Acid

The synthesis commences with the esterification of pyridine-2,3-dicarboxylic acid to its corresponding dimethyl ester. This step enhances the solubility of the starting material in organic solvents and activates the carboxylic acid groups for the subsequent reduction.

Experimental Protocol:

  • To a suspension of pyridine-2,3-dicarboxylic acid (1.0 equiv.) in methanol (10 vol.), slowly add thionyl chloride (2.2 equiv.) at 0 °C.

  • Warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford dimethyl pyridine-2,3-dicarboxylate, which can often be used in the next step without further purification.

Step 1.2: Reduction of the Dimethyl Ester to Pyridine-2,3-dimethanol

The diester is then reduced to the corresponding diol, pyridine-2,3-dimethanol. Strong reducing agents such as lithium aluminum hydride or sodium borohydride in the presence of a Lewis acid are typically employed for this transformation.

Experimental Protocol:

  • To a stirred solution of dimethyl pyridine-2,3-dicarboxylate (1.0 equiv.) in anhydrous tetrahydrofuran (THF) (15 vol.) at 0 °C, add sodium borohydride (4.0 equiv.) portion-wise.

  • Slowly add a solution of anhydrous calcium chloride (2.0 equiv.) in THF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of water, followed by 15% aqueous NaOH, and then water again.

  • Filter the resulting solid and wash with THF. The filtrate is concentrated to give pyridine-2,3-dimethanol.

Step 1.3: Chlorination to 2,3-Bis(chloromethyl)pyridine

The diol is converted to the more reactive 2,3-bis(chloromethyl)pyridine. Thionyl chloride is a common and effective reagent for this chlorination[1][2].

Experimental Protocol:

  • To a solution of pyridine-2,3-dimethanol (1.0 equiv.) in dichloromethane (10 vol.) at 0 °C, add thionyl chloride (2.5 equiv.) dropwise.

  • Warm the reaction mixture to reflux and maintain for 2-3 hours.

  • Cool to room temperature and carefully pour the reaction mixture onto crushed ice.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield 2,3-bis(chloromethyl)pyridine.

Step 1.4: Cyclization to 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

The final step in the formation of the core heterocycle is the cyclization of the bis(chloromethyl)pyridine with a suitable nitrogen source, such as ammonia or a primary amine. The use of a base is crucial for this intramolecular nucleophilic substitution.

Experimental Protocol:

  • A solution of 2,3-bis(chloromethyl)pyridine (1.0 equiv.) in acetonitrile (20 vol.) is added to a stirred suspension of anhydrous potassium carbonate (3.0 equiv.) and a primary amine (e.g., benzylamine, 1.1 equiv.) in acetonitrile.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The inorganic salts are removed by filtration, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 6-substituted-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. If ammonia is used, the unsubstituted core is obtained.

Core_Synthesis Start Pyridine-2,3- dicarboxylic Acid Ester Dimethyl Pyridine- 2,3-dicarboxylate Start->Ester SOCl₂, MeOH Diol Pyridine-2,3- dimethanol Ester->Diol NaBH₄, CaCl₂ Dichloro 2,3-Bis(chloromethyl) -pyridine Diol->Dichloro SOCl₂ Core 6,7-dihydro-5H- pyrrolo[3,4-b]pyridine Dichloro->Core R-NH₂, K₂CO₃

Caption: Synthesis of the core heterocycle.

Part 2: N-Boc Protection

To control the regioselectivity of the subsequent bromination step, the secondary amine of the pyrrolidine ring is protected with a tert-butyloxycarbonyl (Boc) group. This is a standard protecting group strategy that deactivates the nitrogen, preventing it from interfering with the electrophilic aromatic substitution and directing the bromination to the electron-rich pyridine ring.

Experimental Protocol:

  • To a solution of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (1.0 equiv.) in dichloromethane (10 vol.), add triethylamine (1.5 equiv.) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv.) at room temperature[3][4].

  • Stir the reaction mixture for 12-16 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give tert-butyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate, which is often pure enough for the next step.

ReagentMolar Equiv.Purpose
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine1.0Substrate
Di-tert-butyl dicarbonate ((Boc)₂O)1.2Boc protecting agent
Triethylamine1.5Base to facilitate the reaction
Dichloromethane-Solvent

Part 3: Regioselective Bromination

With the pyrrolidine nitrogen protected, the pyridine ring is now activated for electrophilic aromatic substitution. The bromination is carried out using N-bromosuccinimide (NBS), a mild and selective brominating agent. The electron-donating character of the fused pyrrolidine ring directs the bromination to the 3-position of the pyridine ring.

Experimental Protocol:

  • To a solution of tert-butyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate (1.0 equiv.) in dichloromethane (10 vol.) at 0 °C, add N-bromosuccinimide (1.1 equiv.) portion-wise.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction with a saturated aqueous solution of sodium thiosulfate, followed by water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield 3-bromo-6-Boc-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.

Part 4: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the concurrent formation of the hydrochloride salt. This is typically achieved by treating the Boc-protected intermediate with a strong acid, such as hydrochloric acid.

Experimental Protocol:

  • Dissolve 3-bromo-6-Boc-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (1.0 equiv.) in a solution of HCl in methanol (e.g., 1.25 M) or dioxane (e.g., 4 M).

  • Stir the reaction mixture at room temperature for 2-4 hours. The product will often precipitate out of the solution.

  • The resulting solid is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum to afford this compound as a stable solid.

Final_Steps Boc_Protected 6-Boc-6,7-dihydro-5H- pyrrolo[3,4-b]pyridine Bromo_Boc 3-bromo-6-Boc-6,7-dihydro-5H- pyrrolo[3,4-b]pyridine Boc_Protected->Bromo_Boc NBS, DCM Final_Product 3-bromo-6,7-dihydro-5H- pyrrolo[3,4-b]pyridine hydrochloride Bromo_Boc->Final_Product HCl in MeOH or Dioxane

Caption: Final steps of the synthesis.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. The strategic use of a protecting group ensures high regioselectivity in the critical bromination step. This versatile intermediate serves as a valuable starting point for the synthesis of a wide array of more complex molecules through further functionalization of the bromine atom, offering significant potential for the development of novel therapeutics. The protocols provided herein are intended to be a robust starting point for laboratory synthesis, and may be further optimized for larger-scale production.

References

physicochemical properties of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl for Drug Discovery Applications

Abstract

3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a substituted pyridine-fused pyrrolidine, a heterocyclic scaffold of significant interest in medicinal chemistry. As its hydrochloride salt, this compound serves as a critical building block for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. A comprehensive understanding of its physicochemical properties is not merely academic; it is a prerequisite for its effective use in drug design, formulation, and development.[1][2] These properties govern a molecule's behavior from the reaction flask to its interaction with biological systems, influencing everything from solubility and stability to absorption and distribution.[3][4][5]

This guide provides a detailed examination of the core . Recognizing that publicly available experimental data for this specific intermediate is limited, we shift the focus from a simple data sheet to a practical, protocol-driven framework. We provide field-proven, step-by-step methodologies for determining its chemical identity, solubility, pKa, lipophilicity, and stability. This document is designed for researchers, medicinal chemists, and drug development professionals, offering the necessary theoretical context and experimental causality to empower users to generate high-quality, reliable data for their research and development programs.

Chemical Identity and Structure

Establishing an unambiguous chemical identity is the foundational step in any characterization workflow. Inconsistencies in nomenclature, salt form, and reported identifiers can lead to significant errors in experimental design and data interpretation. For the topic compound, various supplier listings reference different CAS numbers and salt forms (mono- vs. dihydrochloride). This guide focuses on the dihydrochloride form, for which more specific data is available, while acknowledging the existence of other reported salts.

A prudent first step for any incoming material is to verify its identity and purity via spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, LC-MS) and to confirm the salt form, as this will significantly impact properties like solubility and hygroscopicity.

Table 1: Chemical Identifiers for 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Dihydrochloride

IdentifierValueSource
IUPAC Name 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochlorideN/A
CAS Number 1956382-38-9[6]
Molecular Formula C₇H₇BrN₂ · 2HCl[6]
Molecular Weight 271.97 g/mol [6]
Physical Form White to Yellow Solid[6]
Storage Conditions 2-8°C, under inert atmosphere[6][7]

The Physicochemical Characterization Workflow

A logical workflow ensures that fundamental properties are assessed early, as they inform the conditions for subsequent, more complex experiments. For instance, an approximate understanding of solubility is required to prepare solutions for pKa or stability testing.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: ADME & Developability Profile A Material Acquisition & Identity Confirmation (NMR, LC-MS) B Aqueous Solubility (Kinetic & Thermodynamic) A->B informs solution prep C pKa Determination (Potentiometric or Spectroscopic) B->C informs concentration limits E Chemical Stability (Forced Degradation Assay) B->E informs formulation for stability D Lipophilicity (LogD) (Shake-Flask Method) C->D informs pH for LogD G Comprehensive Physicochemical Profile C->G D->G E->G F Permeability (e.g., PAMPA) (Optional, for drug candidates)

Caption: General workflow for physicochemical characterization of a drug-like molecule.

Aqueous Solubility

3.1 Importance in Drug Discovery Aqueous solubility is a master variable in drug discovery.[4] Poor solubility can severely limit oral bioavailability, complicate formulation development, and generate unreliable data in biological assays.[8] For a building block like our topic compound, understanding its solubility is critical for designing synthetic reactions, purification procedures, and preparing stock solutions for screening cascades.

3.2 Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method The shake-flask method is the "gold standard" for determining equilibrium solubility, representing the true saturation point of a compound in a given medium.[8][9]

Methodology:

  • Preparation: Add an excess of the solid compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of visible solid material throughout the experiment is essential to ensure saturation is maintained.[9]

  • Equilibration: Seal the vials and agitate them on an orbital shaker at a controlled temperature (e.g., 25°C for general properties or 37°C for biopharmaceutical relevance) for 24-48 hours.[10][11] This extended time is crucial to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant using a syringe and pass it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all particulate matter.

  • Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC). Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, against a standard curve of known concentrations.[10]

  • Replication: The experiment should be performed in at least triplicate to ensure the reproducibility of the results.[11]

3.3 Data Summary

Table 2: Aqueous Solubility of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl

ParameterValueMethod
Thermodynamic Solubility (pH 7.4, 25°C) Data not publicly available.Recommended: Shake-Flask (Protocol 3.2)

Ionization Constant (pKa)

4.1 Importance in Drug Discovery The pKa is the pH at which a compound exists as 50% ionized and 50% neutral species.[12] It is a critical determinant of how a molecule's properties—such as solubility, permeability, and target binding—will change across the diverse pH environments of the human body (e.g., stomach pH ~1-2, intestine pH ~6-7.5, blood pH ~7.4).[12] For our topic compound, the pyrrolopyridine core contains basic nitrogen atoms that will be protonated at physiological pH, influencing its interactions and solubility.

4.2 Experimental Protocol: pKa Determination by Potentiometric Titration This classic method is highly accurate for compounds with sufficient solubility across the titration pH range.[13][14]

Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings.[13]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM).[13] The KCl is used to minimize fluctuations in activity coefficients during the titration.

  • Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C). Titrate the solution with a standardized titrant (e.g., 0.1 M NaOH if starting from the acidic hydrochloride salt). Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[14]

4.3 Data Summary

Table 3: Ionization Constant of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

ParameterValueMethod
pKa (Predicted) 5.57 ± 0.20Computational Prediction[7]
pKa (Experimental) Data not publicly available.Recommended: Potentiometric Titration (Protocol 4.2) or HPLC-based method for low solubility.[15]

Lipophilicity (LogD)

5.1 Importance in Drug Discovery Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor influencing membrane permeability, plasma protein binding, metabolism, and off-target toxicity.[3][4] It is typically measured as the distribution coefficient (LogD) at a specific pH (usually 7.4), which accounts for the partitioning of both ionized and neutral species. The partition coefficient (LogP) refers to the partitioning of only the neutral species.

5.2 Experimental Protocol: LogD by Shake-Flask Method This method directly measures the partitioning of a compound between n-octanol (simulating a lipid membrane) and an aqueous buffer.[16][17] It remains the benchmark for lipophilicity determination.[18]

Methodology:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (e.g., PBS, pH 7.4) for several hours. Allow the layers to separate completely. This ensures that each phase is saturated with the other prior to the experiment, preventing volume changes during the assay.[17]

  • Sample Preparation: Prepare a stock solution of the compound in a minimal amount of a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer. The final concentration should be well below the compound's aqueous solubility limit.

  • Equilibration: Shake the vial for several hours to allow the compound to reach partitioning equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).[19]

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] ).

5.3 Data Summary

Table 4: Lipophilicity of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

ParameterValueMethod
LogD (pH 7.4) Data not publicly available.Recommended: Shake-Flask (Protocol 5.2)

Chemical Stability

6.1 Importance in Drug Discovery Chemical stability is a non-negotiable property. An unstable compound presents challenges for storage, formulation, and can degrade into potentially toxic or inactive byproducts. A stability-indicating assay is designed to separate and quantify the parent compound in the presence of its degradation products, providing confidence in analytical results.[20]

6.2 Experimental Protocol: Forced Degradation and HPLC Stability-Indicating Assay Forced degradation (or stress testing) intentionally exposes the compound to harsh conditions to identify potential degradation pathways and to develop an analytical method capable of resolving the degradants from the parent peak.[20]

G cluster_0 Step 1: Stress Conditions cluster_1 Forced Degradation cluster_2 Step 2: Analysis & Method Development A Parent Compound in Solution B Acid Hydrolysis (e.g., 0.1 M HCl) A->B C Base Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidation (e.g., 3% H₂O₂) A->D E Thermal (e.g., 60°C) A->E F Photolytic (e.g., UV/Vis Light) A->F G Pool Samples & Develop HPLC Method B->G C->G D->G E->G F->G H Achieve Resolution (Parent from Degradants) G->H optimize mobile phase, column, gradient I Validate Method (ICH Guidelines) H->I

Caption: Workflow for developing a stability-indicating HPLC assay.

Methodology:

  • Stress Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in various media:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Neutral: Water

  • Degradation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). For photostability, expose a solution and solid sample to controlled UV and visible light. The goal is to achieve 5-20% degradation of the parent compound.

  • Method Development: Analyze all stressed samples, plus an unstressed control, by reverse-phase HPLC.[21] The goal is to develop a single gradient method that achieves baseline separation between the parent peak and all degradation products formed under the various stress conditions.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the parent compound in all stressed samples. This ensures that no degradant peaks are co-eluting.

  • Method Validation: Once developed, the method should be validated according to ICH guidelines for parameters like specificity, linearity, accuracy, and precision.[22]

Summary and Strategic Application

The physicochemical profile of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl is fundamental to its successful application as a synthetic intermediate. While comprehensive experimental data is not yet in the public domain, this guide provides the authoritative framework and detailed protocols necessary for its characterization. By systematically determining the properties of solubility, pKa, lipophilicity, and stability, researchers can de-risk their programs, enabling rational decisions in reaction design, purification, formulation, and the design of subsequent screening assays. This proactive approach to characterization embodies the principles of quality by design and is indispensable for accelerating the drug discovery and development timeline.

References

An In-depth Technical Guide to 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride (CAS: 1394117-24-8): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride, a pivotal building block for researchers, medicinal chemists, and drug development professionals. This document delves into its chemical significance, a robust synthetic pathway, detailed characterization, and its critical role in the synthesis of advanced therapeutic agents.

Introduction: The Significance of the Pyrrolopyridine Scaffold

The pyrrolopyridine nucleus, an isomeric fusion of pyrrole and pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1] These structures are bioisosteres of purines and other endogenous molecules, allowing them to interact with a wide range of biological targets.[2] Specifically, the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core is a key structural motif in molecules targeting the central nervous system and inflammatory pathways. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophores, making it an ideal starting point for the development of potent and selective modulators of complex biological systems.

The introduction of a bromine atom at the 3-position of this scaffold, as in the title compound, is a strategic decision in synthetic chemistry. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce further molecular complexity. This allows for the systematic exploration of the chemical space around the core, a fundamental practice in structure-activity relationship (SAR) studies aimed at optimizing drug candidates.[3] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in subsequent synthetic transformations.

Physicochemical and Safety Data

A summary of the key properties of this compound is presented below. This data is compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 1394117-24-8[1][4]
Molecular Formula C₇H₈BrClN₂[1][4]
Molecular Weight 235.51 g/mol [4][5]
Appearance White to off-white or yellow solid[6]
Purity Typically ≥95%[5]
Storage Conditions Store at 2-8°C under an inert atmosphere[6][7]
Synonyms 3-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride[1]

Safety Profile:

While a comprehensive toxicological profile is not publicly available, hazard information from suppliers indicates the following:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis and Purification: A Representative Protocol

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of the Core Heterocycle cluster_1 Step 2: Electrophilic Bromination cluster_2 Step 3: Salt Formation A Pyridine-2,3-dicarboxylic acid B Esterification (MeOH, H₂SO₄) A->B C Dimethyl 2,3-pyridinedicarboxylate B->C D Reduction (NaBH₄, CaCl₂) C->D E 2,3-Bis(hydroxymethyl)pyridine D->E F Chlorination (SOCl₂) E->F G 2,3-Bis(chloromethyl)pyridine F->G H Cyclization with Protecting Group (e.g., Boc-NH₂, Base) G->H I N-Boc-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine H->I J Deprotection (HCl/Dioxane) I->J K 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine J->K L 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine M Bromination (NBS, CH₂Cl₂) L->M N 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine M->N O 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine P Salt Formation (HCl in Ether/Dioxane) O->P Q Final Product (CAS: 1394117-24-8) P->Q

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology:

Part A: Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (Unbrominated Core)

  • Rationale: This multi-step process builds the bicyclic core from a commercially available starting material. The key steps involve the reduction of esters to diols, conversion to dichlorides, and a final cyclization.

  • Protocol:

    • Esterification: Pyridine-2,3-dicarboxylic acid is esterified to dimethyl 2,3-pyridinedicarboxylate using methanol and a catalytic amount of sulfuric acid under reflux.

    • Reduction: The resulting diester is reduced to 2,3-bis(hydroxymethyl)pyridine using a reducing agent like sodium borohydride, often in the presence of an additive like calcium chloride to moderate reactivity.[9]

    • Chlorination: The diol is converted to the more reactive 2,3-bis(chloromethyl)pyridine using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

    • Cyclization: The dichloride is reacted with a protected amine, such as tert-butyl carbamate (Boc-NH₂), in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or acetonitrile to form the N-Boc protected pyrrolopyridine.

    • Deprotection: The Boc protecting group is removed under acidic conditions, typically using a solution of HCl in an organic solvent like 1,4-dioxane or diethyl ether, to yield the free base or the dihydrochloride salt of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.

Part B: Bromination and Salt Formation

  • Rationale: Electrophilic aromatic substitution on the electron-rich pyrrole ring is the most direct method for introducing the bromine atom. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such systems.[10] Subsequent treatment with HCl provides the desired salt.

  • Protocol:

    • Bromination: To a solution of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C, add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

    • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in diethyl ether or 1,4-dioxane dropwise with stirring.

    • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

While a definitive, published set of spectra for this specific compound is not available, its structure allows for a reliable prediction of its key analytical features based on data from analogous compounds.[11][12]

Analytical Technique Predicted Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~9.0-10.0 (br s, 2H, NH₂⁺), ~8.1 (s, 1H, Ar-H), ~7.5 (s, 1H, Ar-H), ~4.5 (s, 2H, CH₂), ~3.5 (t, 2H, CH₂), ~3.0 (t, 2H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~145 (Ar-C), ~140 (Ar-C), ~130 (Ar-C), ~125 (Ar-C), ~115 (Ar-C-Br), ~110 (Ar-C), ~45 (CH₂), ~43 (CH₂), ~25 (CH₂)
Mass Spectrometry (ESI+) m/z: 199.0/201.0 [M+H]⁺ (for the free base, showing characteristic ~1:1 isotopic pattern for Bromine)
  • ¹H NMR Rationale: The spectrum is expected to show two distinct aromatic singlets for the protons on the pyridine and pyrrole rings. The three methylene groups in the saturated portion of the molecule would likely appear as a singlet and two triplets, although their exact shifts and multiplicities could vary. The acidic protons of the hydrochloride salt would appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR Rationale: The spectrum should display the expected number of aromatic carbons, with the carbon attached to the bromine (C-Br) being shifted to a characteristic region (~115 ppm). The aliphatic carbons will appear in the upfield region.

  • Mass Spectrometry Rationale: The key diagnostic feature in the mass spectrum of the free base would be the isotopic pattern of a single bromine atom, resulting in two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Applications in Drug Discovery and Development

This compound is not intended for direct therapeutic use but serves as a crucial intermediate in the synthesis of high-value pharmaceutical candidates. Its utility is prominently highlighted in several patents, particularly in the development of modulators for autoimmune and neurological diseases.

Key Application: Synthesis of Novel Therapeutics for Autoimmune Diseases

Patents from major pharmaceutical research entities explicitly cite the use of this compound (CAS 1394117-24-8) as a starting material for novel compounds aimed at treating autoimmune disorders.[2][13]

Reaction Scheme: Utility in Cross-Coupling Reactions

References

Unlocking Therapeutic Potential: A Technical Guide to the Mechanism of Action of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets. This guide delves into the mechanistic underpinnings of a specific, yet underexplored, class of these compounds: 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives. While direct literature on this exact scaffold is emerging, this document synthesizes data from closely related pyrrolopyridine isomers to build a predictive framework for their mechanism of action, focusing on the highly probable role as kinase inhibitors. We will explore the rationale behind this hypothesis, outline a comprehensive experimental strategy for its validation, and provide detailed protocols for key assays. This guide is intended to serve as a foundational resource for researchers aiming to characterize and develop this promising class of molecules into novel therapeutics.

The Pyrrolopyridine Scaffold: A Privileged Framework in Drug Discovery

The fusion of a pyrrole and a pyridine ring creates the bicyclic heterocyclic system known as pyrrolopyridine. The various isomers of this core structure are isosteres of purines, particularly adenine, the nitrogenous base of adenosine triphosphate (ATP). This structural mimicry allows pyrrolopyridine derivatives to function as competitive inhibitors for a vast number of ATP-dependent enzymes, most notably protein kinases.[1][2][3]

The versatility of the pyrrolopyridine scaffold is evident in the diverse biological activities reported for its derivatives, including:

  • Anticancer: Many pyrrolopyridine derivatives exhibit potent anticancer activity by targeting key kinases involved in cell proliferation, survival, and angiogenesis.[1][4] Examples include inhibitors of Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR, as well as downstream kinases in the DNA Damage Response (DDR) pathway, such as ATR.[5][6]

  • Anti-inflammatory: By inhibiting kinases involved in inflammatory signaling cascades, certain derivatives show promise in treating inflammatory diseases.[1]

  • Antiviral: Some derivatives have been developed as inhibitors of viral enzymes, such as HIV-1 integrase.[4]

  • Neurodegenerative Disease: More recently, pyrrolopyridine-related structures have been investigated as inhibitors of necroptosis via Receptor-Interacting Protein Kinase 1 (RIPK1), a potential therapeutic strategy for neurodegenerative and inflammatory conditions.[7][8]

The specific biological activity and target selectivity are dictated by the arrangement of nitrogen atoms within the bicyclic system and the nature of the substituents appended to the core. The 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core provides a key bromine atom, a versatile handle for further chemical modification through cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).

Proposed Mechanism of Action: Kinase Inhibition

Given the extensive precedent, the most probable mechanism of action for derivatives of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is the inhibition of protein kinases. The pyrrolo[3,4-b]pyridine core is expected to bind to the ATP-binding pocket of a kinase, with the core nitrogen atoms forming hydrogen bonds with the "hinge" region of the enzyme, mimicking the interaction of the adenine ring of ATP.[2][3] The substituents introduced at the 3-position (displacing the bromine) and other positions on the scaffold will then determine the potency and selectivity for specific kinases.

The ATR Kinase Pathway: A Plausible Target

Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), particularly in response to replication stress, a hallmark of many cancers.[5] Inhibition of ATR is a promising anticancer strategy, as it can lead to synthetic lethality in tumors with defects in other DDR pathways (e.g., ATM or p53 deficiency). Notably, 6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidine derivatives, close structural analogs of the scaffold , have been identified as potent ATR kinase inhibitors.[5]

The proposed mechanism involves the derivative binding to the ATP-binding site of ATR, preventing the phosphorylation of its downstream targets, such as Chk1. This abrogates the cell cycle checkpoint and leads to the accumulation of DNA damage, ultimately inducing apoptosis in cancer cells.

ATR_Pathway_Inhibition cluster_0 Cellular Response to Replication Stress cluster_1 Inhibitor Action cluster_2 Outcome Replication_Stress Replication Stress ATR ATR Kinase Activation Replication_Stress->ATR Chk1 Chk1 Phosphorylation ATR->Chk1 p Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest Apoptosis Apoptosis Chk1->Apoptosis Abrogation of Checkpoint DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Pyrrolo_Derivative 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Derivative Inhibition Inhibition Pyrrolo_Derivative->Inhibition Inhibition->ATR

Figure 1: Proposed mechanism of ATR kinase inhibition by a 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivative.

Experimental Validation Workflow

A systematic, multi-tiered approach is required to validate the proposed mechanism of action. This workflow progresses from initial biochemical assays to cell-based and potentially in vivo studies.

Figure 2: A tiered experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a typical luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The less ATP consumed, the more active the inhibitor.

Materials:

  • Recombinant human kinase (e.g., ATR)

  • Kinase substrate (e.g., a relevant peptide)

  • ATP

  • Kinase assay buffer

  • Test compound (solubilized in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 10 mM. Dispense 50 nL of each compound concentration into the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase assay buffer.

    • Prepare a 2X ATP master mix in kinase assay buffer.

    • Add 5 µL of the 2X kinase/substrate mix to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 2X ATP mix. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the high (DMSO) and low (no enzyme) controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Western Blot for Phospho-Chk1 Inhibition

This protocol is used to confirm that the test compound inhibits the activity of a target kinase (e.g., ATR) in a cellular context by measuring the phosphorylation of a known downstream substrate (e.g., Chk1).

Materials:

  • Cancer cell line known to have active ATR signaling (e.g., U2OS)

  • Cell culture medium and supplements

  • Test compound

  • DNA damaging agent to induce replication stress (e.g., Hydroxyurea)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345), Rabbit anti-total Chk1, Mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed U2OS cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 1 hour.

  • Induce replication stress by adding Hydroxyurea (e.g., 2 mM) for 4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Chk1, diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with anti-total Chk1 and anti-β-actin antibodies to confirm equal protein loading.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison between different derivatives.

Table 1: In Vitro Kinase Selectivity Profile (Hypothetical Data)
Compound IDATR IC50 (nM)ATM IC50 (nM)DNA-PK IC50 (nM)PI3Kα IC50 (nM)Selectivity (ATR vs. ATM)
Lead-01 7850>10,0001,200121-fold
Lead-02 151,500>10,0002,500100-fold
Analog-A 2503,000>10,0005,00012-fold
Analog-B 895>10,00080012-fold

Data in this table is for illustrative purposes only.

Table 2: Cellular Activity Profile (Hypothetical Data)
Compound IDpChk1 IC50 (nM)U2OS Proliferation GI50 (nM)
Lead-01 2550
Lead-02 60120
Analog-A >1,000>2,000
Analog-B 3075

Data in this table is for illustrative purposes only.

Interpretation: The data presented would suggest that Lead-01 is a potent and selective ATR inhibitor. The strong correlation between its biochemical potency (ATR IC50), its ability to inhibit the downstream pathway in cells (pChk1 IC50), and its anti-proliferative effect (GI50) provides a robust, self-validating dataset that strongly supports the proposed mechanism of action.

Conclusion

The 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold represents a promising starting point for the development of novel therapeutics, most likely targeting protein kinases. By leveraging the extensive knowledge base of related pyrrolopyridine inhibitors and employing a systematic experimental workflow as outlined in this guide, researchers can efficiently elucidate the mechanism of action of new derivatives, validate their cellular activity, and build a strong foundation for further preclinical and clinical development. The combination of biochemical, cellular, and phenotypic assays provides a rigorous and self-validating framework essential for modern drug discovery.

References

An In-Depth Technical Guide to the Solubility of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development, this document offers researchers, scientists, and formulation experts a detailed exploration of the theoretical and practical aspects of determining its solubility in a range of organic solvents. While specific experimental solubility data for this compound is not publicly available, this guide furnishes a robust framework for its determination, including a discussion of the underlying physicochemical principles, detailed experimental protocols for both kinetic and thermodynamic solubility, and a predictive analysis based on the behavior of structurally similar molecules.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a cornerstone, profoundly influencing bioavailability, manufacturability, and the overall efficacy of a drug product.[1][2] this compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block for more complex active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in various organic solvents is paramount for several key stages of drug development:

  • Process Chemistry: Optimizing reaction conditions, purification strategies (such as crystallization), and isolation of the final product.

  • Formulation Development: Selecting appropriate solvent systems for creating stable and effective dosage forms, including oral, parenteral, and topical formulations.

  • Preclinical and Clinical Studies: Ensuring consistent and reproducible dosing for toxicological and efficacy studies.

This guide is designed to empower researchers with the knowledge and methodologies to confidently assess and understand the solubility profile of this important pharmaceutical intermediate.

Physicochemical Properties and Predicted Solubility Behavior

This compound is a salt, which significantly influences its solubility characteristics. The presence of the hydrochloride moiety generally enhances aqueous solubility compared to the free base due to the ionic interaction with water molecules. However, its solubility in organic solvents is a more complex interplay of factors.

The "like dissolves like" principle serves as a fundamental guideline: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3] As a hydrochloride salt, the compound possesses a significant degree of polarity. Therefore, it is expected to exhibit higher solubility in polar organic solvents, particularly those capable of hydrogen bonding.

Several key factors will govern its solubility in a given organic solvent:

  • Polarity of the Solvent: Protic polar solvents (e.g., methanol, ethanol) are anticipated to be effective due to their ability to solvate both the cation and the chloride anion through hydrogen bonding and dipole-dipole interactions. Aprotic polar solvents (e.g., DMSO, DMF) will also likely be good solvents due to their high dielectric constants and ability to solvate the cation.

  • Hydrogen Bonding Capacity: Solvents that are strong hydrogen bond donors and acceptors will more effectively break down the crystal lattice of the salt.

  • Molecular Size and Shape: The steric hindrance of both the solute and solvent molecules can impact the solvation process.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3]

Based on these principles, we can predict a general trend in solubility for this compound across a spectrum of organic solvents.

Hypothetical Solubility Data: A Practical Framework

While specific experimental data is not available in the public domain, the following table provides a hypothetical yet realistic representation of the expected solubility of this compound in a selection of common organic solvents at ambient temperature. This table is intended to serve as a practical guide for what a researcher might expect to find and as a template for presenting their own experimental results.

SolventSolvent TypePredicted Solubility (mg/mL)Qualitative Solubility
MethanolPolar Protic> 50Very Soluble
EthanolPolar Protic20 - 50Soluble
IsopropanolPolar Protic5 - 20Sparingly Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50Very Soluble
N,N-Dimethylformamide (DMF)Polar Aprotic> 50Very Soluble
AcetonitrilePolar Aprotic1 - 5Slightly Soluble
Dichloromethane (DCM)Non-polar< 1Insoluble
TolueneNon-polar< 1Insoluble
HexanesNon-polar< 1Insoluble

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate determination of solubility is an empirical process. Two primary types of solubility are measured in drug discovery and development: kinetic and thermodynamic solubility.[4]

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery to quickly assess the solubility of a large number of compounds.[5][6][7] It measures the concentration of a compound at which it precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Caption: Workflow for Kinetic Solubility Determination.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

  • Solvent Addition: Add the desired organic solvent to each well in increasing volumes to create a concentration gradient.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement: Analyze the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution in the presence of excess solid.[8][9] This "gold standard" method is more time and resource-intensive but provides the most accurate and relevant solubility data for formulation and process development. The shake-flask method is the most common approach.[10]

Caption: Workflow for Thermodynamic Solubility Determination.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid Phase Analysis: It is good practice to analyze the remaining solid by a technique like X-ray powder diffraction (XRPD) to ensure that the solid form has not changed during the experiment.

Causality Behind Experimental Choices and Self-Validation

The choice between kinetic and thermodynamic solubility assays depends on the stage of drug development.[1] Kinetic solubility is suitable for high-throughput screening in early discovery, where a rapid, rank-ordering of compounds is sufficient. Thermodynamic solubility is essential for later stages, providing the accurate data needed for formulation and process development.

A self-validating protocol for thermodynamic solubility should include:

  • Visual Confirmation of Excess Solid: Ensures that the solution is indeed saturated.

  • Time to Equilibrium Study: Performing measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Use of a Validated Analytical Method: Ensures accurate quantification of the dissolved solute.

  • Solid-State Characterization: Confirms the physical form of the compound has not changed.

Conclusion

While the precise solubility values for this compound in various organic solvents require experimental determination, this guide provides a comprehensive framework for approaching this critical task. By understanding the underlying physicochemical principles and employing robust experimental methodologies, researchers can generate the high-quality solubility data necessary to accelerate the development of new and effective medicines. The provided protocols for kinetic and thermodynamic solubility offer a clear path for obtaining reliable and reproducible results, empowering scientists to make informed decisions throughout the drug development pipeline.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure and purity.[1][2][3][4][5] This guide presents a comprehensive technical framework for the ¹H and ¹³C NMR analysis of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride, a key heterocyclic building block in pharmaceutical synthesis. While specific experimental spectra for this compound are not widely published, this document, authored from the perspective of a Senior Application Scientist, provides a robust predictive analysis and detailed experimental protocols. By leveraging established principles of NMR spectroscopy and computational prediction tools, this guide serves as an authoritative resource for researchers to acquire, interpret, and validate the structure of this important intermediate.

Introduction: The Role of NMR in Structural Elucidation

The structural confirmation of intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety, efficacy, and batch-to-batch consistency. NMR spectroscopy is a primary tool for this purpose, offering detailed atomic-level information about molecular structure, connectivity, and chemical environment.[1][2][3][4] For a molecule such as 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl, with its distinct aromatic and aliphatic regions, NMR provides a definitive fingerprint for identity and purity assessment.

This guide will deconstruct the theoretical ¹H and ¹³C NMR spectra of the title compound, explain the rationale behind expected chemical shifts and coupling patterns, and provide a validated protocol for acquiring high-quality experimental data.

Molecular Structure and Atom Numbering

A standardized atom numbering system is crucial for unambiguous spectral assignment. The structure and numbering for 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine are presented below. The hydrochloride form implies protonation, most likely at the pyridine nitrogen (N1), which significantly influences the electronic environment and, consequently, the NMR spectrum.

Caption: Structure of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin coupling), and the relative number of protons of each type (integration).

Predicted Chemical Shifts and Rationale

The following table outlines the predicted ¹H NMR chemical shifts. These values are estimates based on computational models and analysis of similar heterocyclic systems.[6] The actual experimental values may vary depending on the solvent and concentration.

Proton(s) Predicted Chemical Shift (δ, ppm) Expected Multiplicity Integration Rationale for Chemical Shift and Multiplicity
H28.5 - 8.8Singlet (s)1HLocated on the pyridine ring, α to the protonated nitrogen (N1), resulting in strong deshielding and a significant downfield shift. No adjacent protons lead to a singlet multiplicity.
H47.8 - 8.1Singlet (s)1HAlso on the pyridine ring, but further from the electron-withdrawing nitrogen. Still in the aromatic region, deshielded compared to aliphatic protons. No adjacent protons result in a singlet.
H64.5 - 4.8Triplet (t)2HMethylene protons adjacent to the pyrrolidine nitrogen (N5). The proximity to the nitrogen deshields these protons. They are expected to couple with the two H7 protons, resulting in a triplet.
H73.4 - 3.7Triplet (t)2HMethylene protons adjacent to the C7a-N1 bond of the pyridine ring. They are coupled to the two H6 protons, giving a triplet. Their slightly more upfield shift compared to H6 is expected.
N5-H5.0 - 6.0Broad Singlet (br s)1HThe chemical shift of N-H protons can be highly variable and depends on solvent, concentration, and temperature. It often appears as a broad signal.
N1-H⁺13.0 - 15.0Broad Singlet (br s)1HThe proton on the positively charged pyridine nitrogen (pyridinium proton) is highly deshielded and expected to appear far downfield. This signal is often broad and may exchange with trace water in the solvent.

Note on the Hydrochloride Salt: The presence of the HCl salt leads to protonation of the basic pyridine nitrogen (N1). This has a significant deshielding effect on the aromatic protons (H2 and H4), shifting them downfield compared to the free base.[7] The N1-H⁺ proton itself will be observable, typically at a very high chemical shift.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic nature of the carbon atom.

Predicted Chemical Shifts and Rationale

The predicted ¹³C NMR chemical shifts are summarized below. These predictions are based on established chemical shift ranges for pyridine and pyrrolidine moieties.[8][9][10]

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale for Chemical Shift
C2145 - 150Aromatic carbon α to the pyridinium nitrogen. The positive charge on N1 causes significant deshielding.
C3115 - 120Aromatic carbon bearing the bromine atom. The electronegativity of bromine and its position on the ring influence this shift.
C4140 - 145Aromatic carbon γ to the pyridinium nitrogen. It is significantly deshielded due to its position in the aromatic system.
C4a125 - 130Quaternary aromatic carbon at the fusion of the two rings.
C7a150 - 155Quaternary aromatic carbon at the ring fusion, adjacent to the pyridinium nitrogen, leading to a downfield shift.
C645 - 50Aliphatic carbon adjacent to the pyrrolidine nitrogen (N5).
C725 - 30Aliphatic carbon in the pyrrolidine ring, further from the direct influence of N5 compared to C6.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data requires meticulous sample preparation and correctly set acquisition parameters.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 10-15 mg of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl B Dissolve in ~0.6 mL of Deuterated Solvent (e.g., DMSO-d6) A->B C Add Internal Standard (e.g., TMS) B->C D Transfer to a clean, 5 mm NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock and Shim on solvent signal E->F G Acquire ¹H Spectrum (e.g., 16 scans) F->G H Acquire ¹³C Spectrum (e.g., 1024 scans) G->H I (Optional) Acquire 2D Spectra (COSY, HSQC) H->I J Fourier Transform I->J K Phase Correction J->K L Baseline Correction K->L M Calibrate to TMS (0 ppm) L->M N Integrate ¹H Spectrum M->N

Caption: Experimental workflow for NMR data acquisition and processing.

Detailed Step-by-Step Methodology
  • Solvent Selection: Due to the hydrochloride salt form, the compound's solubility in non-polar solvents like chloroform-d (CDCl₃) may be limited. Polar aprotic solvents such as DMSO-d₆ or polar protic solvents like methanol-d₄ or D₂O are recommended. DMSO-d₆ is often an excellent choice as it solubilizes most amine salts and allows for the observation of N-H protons.[11]

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the compound for ¹H NMR (25-50 mg for optimal ¹³C NMR) into a clean, dry vial.[1][3][12]

    • Add approximately 0.6 mL of the chosen deuterated solvent.[1]

    • Vortex or gently sonicate the vial to ensure complete dissolution. The solution should be clear and free of particulate matter.[4][12]

    • Using a Pasteur pipette with a small cotton or glass wool plug to filter out any microparticulates, transfer the solution into a high-quality 5 mm NMR tube.[1][4]

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is sufficient. Typically, 8 to 16 scans will provide an excellent signal-to-noise ratio for a sample of this concentration.

    • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.[1][3]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure a flat baseline.

    • Calibrate the chemical shift axis by setting the internal standard (TMS) signal to 0.00 ppm.

    • For the ¹H spectrum, perform integration to determine the relative ratios of the different protons.

The Utility of Two-Dimensional (2D) NMR

For unambiguous assignment, especially in complex molecules, 2D NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A COSY spectrum of the title compound would show a cross-peak between the signals for H6 and H7, confirming their connectivity within the dihydro-pyrrolo ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the ¹H signals for H2, H4, H6, and H7 to their corresponding ¹³C signals (C2, C4, C6, and C7), providing absolute assignment of the carbon skeleton.

Conclusion

The structural integrity of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl can be unequivocally confirmed through a combination of ¹H, ¹³C, and 2D NMR spectroscopy. This guide provides a comprehensive predictive framework and a robust experimental protocol for this analysis. The expected spectra are characterized by distinct aromatic signals significantly deshielded by the protonated pyridine ring, and two coupled triplet signals corresponding to the aliphatic portion of the molecule. By following the methodologies outlined herein, researchers and drug development professionals can confidently acquire and interpret the NMR data necessary to validate the structure and purity of this critical pharmaceutical intermediate.

References

biological activity of pyrrolo[3,4-b]pyridine core structures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Pyrrolo[3,4-b]pyridine Core Structures

Executive Summary

The pyrrolo[3,4-b]pyridine scaffold, an aza-analogue of the isoindoline-1-one core, has emerged as a privileged heterocyclic system in medicinal chemistry and drug discovery. Its rigid, bicyclic structure provides a versatile framework for substitution, enabling the fine-tuning of steric and electronic properties to achieve high-affinity interactions with a multitude of biological targets. This guide synthesizes current research to provide an in-depth analysis of the diverse biological activities associated with this core structure. We will explore its potent anticancer, anti-inflammatory, antiviral, and antibacterial properties, delving into the underlying mechanisms of action, summarizing key structure-activity relationship (SAR) insights, and providing validated experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the pyrrolo[3,4-b]pyridine nucleus.

The Pyrrolo[3,4-b]pyridine Core: A Privileged Scaffold

Heterocyclic compounds form the backbone of a significant portion of approved pharmaceuticals. Among these, fused-ring systems like the pyrrolopyridines are of paramount interest because they offer a three-dimensional architecture that can be tailored to fit precisely into the binding pockets of enzymes and receptors. The pyrrolo[3,4-b]pyridine core, in particular, is considered a "privileged" structure because derivatives based on this scaffold have been shown to exhibit a broad spectrum of pharmacological activities.[1][2] This versatility stems from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, creating a unique electronic environment and multiple points for functionalization.

Synthetic Strategies: The Power of Multi-Component Reactions

The efficient construction of the pyrrolo[3,4-b]pyridine skeleton is critical for exploring its chemical space. Modern synthetic chemistry has largely moved beyond traditional, multi-step linear syntheses in favor of more elegant and atom-economical approaches. Multi-component reactions (MCRs), which combine three or more reactants in a single pot to form a complex product, have proven exceptionally effective.

Notably, the Ugi-Zhu three-component reaction (UZ-3CR) has been successfully employed to synthesize polysubstituted pyrrolo[3,4-b]pyridin-5-ones.[3] This one-pot process often involves a cascade sequence of reactions, such as an aza Diels-Alder cycloaddition followed by N-acylation and aromatization, to rapidly assemble the core structure in moderate to good yields.[3][4] The use of microwave irradiation and catalysts like ytterbium(III) triflate can further enhance reaction rates and yields.[3] The causality behind choosing an MCR approach lies in its efficiency: it minimizes purification steps, reduces solvent waste, and allows for the rapid generation of a library of diverse analogues for biological screening by simply varying the starting components.[5]

G cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_cascade Cascade Sequence Aldehyde Aldehyde Ugi_Zhu Ugi-Zhu 3CR Aldehyde->Ugi_Zhu Amine Amine Amine->Ugi_Zhu Isocyanide Isocyanide Isocyanide->Ugi_Zhu Aza_Diels_Alder Aza Diels-Alder Ugi_Zhu->Aza_Diels_Alder Intermediate N_Acylation N-Acylation Aza_Diels_Alder->N_Acylation Aromatization Aromatization N_Acylation->Aromatization Product Pyrrolo[3,4-b]pyridin-5-one Core Aromatization->Product caption Fig 1: Ugi-Zhu MCR Workflow

Fig 1: Ugi-Zhu MCR Workflow

Key Biological Activities and Mechanisms of Action

The therapeutic potential of the pyrrolo[3,4-b]pyridine core is broad, with significant activity demonstrated in oncology, immunology, and infectious diseases.

Anticancer Activity

The most extensively studied application of pyrrolo[3,4-b]pyridine derivatives is in oncology. These compounds have demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines, including breast (MCF-7, MDA-MB-231), cervical (HeLa, SiHa, CaSki), and gastric (GTL-16) carcinomas.[3][4][6][7] The mechanisms underpinning this activity are multifaceted.

3.1.1 Kinase Inhibition Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The pyrrolo[3,4-b]pyridine scaffold serves as an excellent ATP-mimetic hinge-binding motif.

  • Met Kinase: Certain conformationally constrained pyrrolopyridine-pyridone derivatives are potent inhibitors of Met kinase, a receptor tyrosine kinase whose aberrant activation drives tumor growth and metastasis.[7] Compound 2 from this class exhibited an IC50 value of 1.8 nM against Met kinase and demonstrated significant in vivo antitumor activity in a human gastric carcinoma xenograft model.[7]

  • FMS, VEGFR-2, and others: The scaffold has also been adapted to target other kinases. Derivatives of the isomeric pyrrolo[3,2-c]pyridine system have shown potent inhibition of FMS kinase (CSF-1R), a target for anti-inflammatory and anticancer therapies.[8] Additionally, some Met kinase inhibitors based on this core also show potent off-target inhibition of VEGFR-2 and Flt-3, suggesting potential as multi-targeted agents.[7]

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., Met) GF->Receptor Substrate Substrate Protein ATP ATP ATP->Substrate P Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Inhibitor Pyrrolo[3,4-b]pyridine Inhibitor Block X Inhibitor->Block Block->ATP Competes caption Fig 2: ATP-Competitive Kinase Inhibition

Fig 2: ATP-Competitive Kinase Inhibition

3.1.2 Inhibition of Tubulin Polymerization The microtubule network is a validated target for anticancer drugs. Several pyrrolo[3,4-b]pyridin-5-one derivatives have been identified as inhibitors of tubulin polymerization.[6][9] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[9] For example, one 1H-pyrrolo[3,2-c]pyridine derivative (10t) showed potent antiproliferative activity with IC50 values ranging from 0.12 to 0.21 μM and was shown to significantly disrupt microtubule formation.[9][10]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathology of many diseases, including arthritis and cancer. Pyrrolopyridine derivatives have demonstrated promising anti-inflammatory effects.

  • COX-2 Inhibition: A series of pyrrolo[2,3-b]pyridines were synthesized and evaluated for their ability to inhibit cyclo-oxygenase (COX) enzymes. Several compounds showed promising selective inhibition of COX-2, the inducible isoform responsible for prostaglandin production at sites of inflammation.[11] This selectivity is a highly desirable trait, as inhibition of the constitutive COX-1 isoform is associated with gastrointestinal side effects common to traditional NSAIDs.[11]

  • Cytokine Inhibition: The pro-inflammatory cytokine TNF-α is a central mediator of inflammation. Pyrrolo[2,3-b]pyridine-2-carboxamides, developed as phosphodiesterase 4B (PDE4B) inhibitors, were shown to potently inhibit the production of TNF-α in macrophages stimulated with bacterial ligands.[12]

Antiviral Activity

The pyrrolopyridine core is present in several compounds with significant antiviral activity.

  • Anti-HIV Activity: Derivatives of pyrrolo[3,4-c]pyridine-1,3,6-trione have been identified as inhibitors of HIV-1 integrase, a key enzyme for viral replication.[1][2] These compounds block the incorporation of viral DNA into the host genome. The most active compounds showed potent anti-HIV-1 activity with EC50 values in the low micromolar range.[1]

  • Herpesvirus Activity: 4-amino-5-halogenated derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have demonstrated activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[13]

Antibacterial Activity

With the rise of antibiotic resistance, novel antibacterial scaffolds are urgently needed. Polysubstituted pyrrolo[3,4-b]pyridine derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, including E. coli.[14] One study identified a derivative that was particularly potent against E. coli with a minimum inhibitory concentration (MIC) of 62.5 μg/mL.[14]

Experimental Protocols & Methodologies

The trustworthiness of any claim regarding biological activity rests on robust and reproducible experimental design. The following protocols represent standard, self-validating methodologies used to assess the activities described above.

General Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via UZ-3CR[3]

Causality: This protocol is chosen for its efficiency and versatility in generating a diverse library of the target scaffold for initial screening. The use of microwave irradiation accelerates the reaction, reducing synthesis time from hours to minutes.

  • Isonitrile Formation: In a sealed microwave reaction tube, dissolve the corresponding aldehyde (1.0 equiv.) and amine (1.0 equiv.) in toluene (1.0 mL).

  • Heat the mixture using microwave irradiation (65 °C, 100 W) for 5 minutes.

  • Add ytterbium(III) triflate (0.03 equiv.) as a catalyst and continue microwave irradiation for another 5 minutes.

  • Ugi-Zhu Reaction: Add the corresponding isocyanide (1.2 equiv.) to the mixture.

  • Cascade Cyclization: Add maleic anhydride (or other dienophile) to initiate the aza Diels-Alder/N-acylation/aromatization cascade.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

  • Purification: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the final pyrrolo[3,4-b]pyridin-5-one.

  • Characterization: Confirm the structure and purity (>99%) using ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS) before biological testing.

In Vitro Cytotoxicity: MTT Assay[6][15]

Causality: The MTT assay is a colorimetric method that provides a quantitative measure of cell viability. It is based on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, making it a reliable first-pass screen for cytotoxic compounds.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

G cluster_synthesis Compound Generation cluster_primary Primary Screening cluster_secondary Mechanism of Action Synthesis Synthesis & Purification of Pyrrolo[3,4-b]pyridine Library MTT Cytotoxicity Screen (MTT Assay) Synthesis->MTT Decision1 Active? MTT->Decision1 Kinase_Assay Kinase Inhibition Assay Decision1->Kinase_Assay Yes Tubulin_Assay Tubulin Polymerization Assay Decision1->Tubulin_Assay Yes Inactive Inactive Decision1->Inactive No Lead_Opt Lead Optimization Kinase_Assay->Lead_Opt Tubulin_Assay->Lead_Opt caption Fig 3: In Vitro Screening Cascade

Fig 3: In Vitro Screening Cascade

Data Summary & Structure-Activity Relationships (SAR)

Analysis of published data allows for the extraction of preliminary structure-activity relationships, guiding future design efforts.

Table 1: Anticancer Activity of Selected Pyrrolopyridine Derivatives
Compound IDScaffold IsomerTarget/Cell LineIC50 / ActivityReference
1f Pyrrolo[3,4-b]pyridin-5-oneMDA-MB-231, MCF-7Potent cytotoxic effect at 6.25 µM[3][4]
1l Pyrrolo[3,4-b]pyridin-5-oneCaSkiIC50 = 13.3 µM[6]
10t 1H-Pyrrolo[3,2-c]pyridineHeLaIC50 = 0.12 µM[9][10]
10t 1H-Pyrrolo[3,2-c]pyridineSGC-7901IC50 = 0.15 µM[9][10]
2 Pyrrolopyridine-pyridoneMet KinaseIC50 = 1.8 nM[7]
2 Pyrrolopyridine-pyridoneFlt-3 KinaseIC50 = 4 nM[7]
2 Pyrrolopyridine-pyridoneVEGFR-2 KinaseIC50 = 27 nM[7]
1r Pyrrolo[3,2-c]pyridineFMS KinaseIC50 = 30 nM[8]

From the available data, certain SAR trends can be inferred:

  • For anticancer activity via tubulin inhibition, a 3,4,5-trimethoxyphenyl moiety (mimicking the A-ring of combretastatin) attached to the pyrrole nitrogen appears crucial for potency.[9][10]

  • In kinase inhibitors, conformational constraint, such as incorporating a pyridone ring, can significantly enhance potency against targets like Met kinase.[7]

  • Hydrophobic and aromatic substituents on the pyridine portion of the core are often necessary for effective binding within the target protein, as suggested by docking studies.[6]

Conclusion and Future Directions

The pyrrolo[3,4-b]pyridine core and its isomers represent a highly versatile and pharmacologically significant scaffold. Research to date has firmly established its potential in developing novel therapeutics, particularly in the field of oncology. The demonstrated ability of its derivatives to potently inhibit key targets like protein kinases and tubulin underscores its value.

Future research should focus on several key areas:

  • Improving Selectivity: While multi-targeted kinase inhibitors have their place, developing more selective inhibitors for specific kinases (e.g., FMS, specific CDKs) could lead to therapies with improved safety profiles.

  • Pharmacokinetic Optimization: Systematic studies are needed to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds to improve their oral bioavailability and in vivo efficacy.

  • Exploration of New Biological Space: The promising antiviral and antibacterial activities are comparatively underexplored. Screening existing libraries against a wider range of pathogens could uncover new lead compounds for infectious diseases.

  • Combination Therapies: Investigating the synergistic effects of pyrrolo[3,4-b]pyridine-based kinase or tubulin inhibitors with existing standard-of-care chemotherapies or immunotherapies could provide new avenues for treating resistant cancers.

By leveraging efficient synthetic strategies and robust biological evaluation cascades, the full therapeutic potential of the pyrrolo[3,4-b]pyridine core can be systematically unlocked, paving the way for the next generation of targeted medicines.

References

An In-Depth Technical Guide to 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in drug development. While the specific historical genesis of this exact molecule is not widely documented in seminal publications, its importance is understood through the extensive and ongoing research into the broader class of pyrrolopyridines. This document synthesizes available data to present a logical and scientifically grounded perspective on its properties, synthesis, and applications.

Introduction: The Significance of the Pyrrolopyridine Scaffold

The fusion of pyrrole and pyridine rings creates the pyrrolopyridine nucleus, a scaffold that has garnered immense attention in medicinal chemistry.[1] This structural motif is considered a "privileged" scaffold because it can interact with a wide range of biological targets, often mimicking natural purines and acting as a hinge-binding moiety in enzyme active sites.[2] Consequently, pyrrolopyridine derivatives have been successfully developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer and inflammatory diseases.[2]

This compound serves as a versatile building block in the synthesis of more complex and biologically active molecules. The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The dihydro-pyrrolo moiety offers a three-dimensional structure that can be crucial for optimal binding to target proteins.

Physicochemical and Spectroscopic Properties

Based on data from various chemical suppliers, the key properties of this compound are summarized below. It is important to note that slight variations may exist between different commercial batches.

PropertyValueSource(s)
CAS Number 1394117-24-8 or 905273-36-1[2][3]
Molecular Formula C₇H₈BrClN₂[2][3]
Molecular Weight 235.51 g/mol [3]
Appearance White to off-white solid[2]
Storage Conditions 2-8°C, under inert atmosphere[4]
Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyridine ring, as well as signals for the methylene groups of the dihydropyrrole ring. The chemical shifts would be influenced by the electron-withdrawing effect of the bromine atom and the overall aromatic system.

  • ¹³C NMR: The carbon NMR would display signals corresponding to the seven carbon atoms in the molecule, with the brominated carbon appearing at a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).

Proposed Synthesis Pathway

A definitive, peer-reviewed synthesis protocol for this compound is not prominently available. However, based on established synthetic methodologies for related pyrrolopyridine derivatives found in patent literature, a plausible synthetic route can be proposed. This hypothetical pathway illustrates a logical sequence of reactions that would be employed by medicinal chemists to construct this intermediate.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start1 Pyrrolidinone Derivative step1 Step 1: Ring Formation (e.g., Condensation Reaction) start1->step1 start2 Pyridine Precursor start2->step1 step2 Step 2: Bromination (e.g., with NBS or Br₂) step1->step2 Formation of Pyrrolopyridine Core step3 Step 3: Salt Formation (with HCl) step2->step3 Introduction of Bromo Substituent product This compound step3->product Conversion to Hydrochloride Salt G cluster_reactions Key Cross-Coupling Reactions cluster_products Resulting Scaffolds for Drug Candidates cluster_targets Therapeutic Targets start 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride suzuki Suzuki Coupling (with Boronic Acids/Esters) start->suzuki stille Stille Coupling (with Organostannanes) start->stille buchwald Buchwald-Hartwig Amination (with Amines) start->buchwald aryl Aryl-substituted Pyrrolopyridines suzuki->aryl heteroaryl Heteroaryl-substituted Pyrrolopyridines stille->heteroaryl amino Amino-substituted Pyrrolopyridines buchwald->amino targets Protein Kinase Inhibitors (e.g., for Oncology) aryl->targets heteroaryl->targets amino->targets

References

Unveiling the Molecular Architecture: A Spectroscopic Guide to 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic analysis of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering an in-depth examination of the principles and practical application of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) for the structural elucidation and characterization of this molecule. By integrating theoretical predictions with established spectroscopic principles and data from analogous structures, this guide serves as a robust reference for the unambiguous identification and quality assessment of this important synthetic building block.

Introduction: The Significance of Spectroscopic Characterization

This compound belongs to the pyrrolopyridine class of bicyclic heteroaromatic compounds. This structural motif is a key component in a wide array of biologically active molecules, demonstrating the versatility of this scaffold in interacting with various biological targets. The introduction of a bromine atom and the saturation of the pyrrole ring in the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core create a unique chemical entity with specific steric and electronic properties that are crucial for its application in the synthesis of novel therapeutic agents.

Given its pivotal role as a synthetic intermediate, the unequivocal confirmation of its chemical structure and purity is paramount. Spectroscopic analysis provides a non-destructive and highly informative approach to achieve this. This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the ¹H NMR, ¹³C NMR, FT-IR, and mass spectra of the title compound.

Molecular Structure and its Spectroscopic Implications

The chemical structure of this compound dictates its spectroscopic fingerprint. The molecule consists of a fused pyridine and a dihydropyrrole ring system. The pyridine ring is aromatic and electron-deficient, while the dihydropyrrole ring introduces aliphatic character. The presence of a bromine atom on the pyridine ring and the hydrochloride salt form further influence the electronic environment of the molecule.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Proton Environments and Couplings

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values. The hydrochloride form of the compound may lead to broadened signals for protons near the nitrogen atoms due to proton exchange.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can influence chemical shifts and the observation of exchangeable protons.

  • Instrumental Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale to the residual solvent peak.

Predicted ¹H NMR Data and Interpretation:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H-2~8.0 - 8.2Singlet (s)1HAromatic proton on the pyridine ring, deshielded by the adjacent nitrogen and bromine.
H-4~7.5 - 7.7Singlet (s)1HAromatic proton on the pyridine ring.
H-5~4.0 - 4.3Triplet (t)2HMethylene protons adjacent to the pyrrolidine nitrogen, appearing as a triplet due to coupling with H-6.
H-6~3.2 - 3.5Triplet (t)2HMethylene protons adjacent to the pyridine ring, appearing as a triplet due to coupling with H-5.
NH (Pyrrolidine)Broad singlet1HExchangeable proton, chemical shift is concentration and solvent dependent.
NH⁺ (Pyridinium)Broad singlet1HExchangeable proton, chemical shift is concentration and solvent dependent.

Causality Behind Expected Shifts: The aromatic protons (H-2 and H-4) are expected to resonate at high chemical shifts due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the pyridine nitrogen and the bromine atom. The methylene protons of the dihydropyrrole ring (H-5 and H-6) will appear in the aliphatic region, with the protons adjacent to the nitrogen (H-5) being more deshielded.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumental Parameters: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: A proton-decoupled sequence (e.g., PENDANT or DEPT) is typically used to simplify the spectrum and provide information about the number of attached protons.

  • Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and baseline correction.

Predicted ¹³C NMR Data and Interpretation:

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C-2~145 - 150Aromatic carbon adjacent to nitrogen in the pyridine ring.
C-3~115 - 120Aromatic carbon bearing the bromine atom; the C-Br bond has a significant shielding effect.
C-4~140 - 145Aromatic carbon in the pyridine ring.
C-4a~125 - 130Quaternary aromatic carbon at the ring junction.
C-5~45 - 50Aliphatic carbon adjacent to the pyrrolidine nitrogen.
C-6~25 - 30Aliphatic carbon adjacent to the pyridine ring.
C-7a~150 - 155Quaternary aromatic carbon at the ring junction, adjacent to the pyridine nitrogen.

Self-Validating System: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to create a self-validating structural assignment. COSY will confirm the coupling between H-5 and H-6, while HSQC will correlate each proton to its directly attached carbon, confirming the assignments made in the 1D spectra.

cluster_workflow NMR Analysis Workflow prep Sample Preparation (Dissolution in Deuterated Solvent) h_nmr ¹H NMR Acquisition prep->h_nmr c_nmr ¹³C NMR Acquisition prep->c_nmr process Data Processing (FT, Phasing, Baseline Correction) h_nmr->process c_nmr->process assign_1d 1D Spectra Interpretation (Chemical Shifts, Couplings, Integration) process->assign_1d cosy 2D COSY Acquisition assign_1d->cosy hsqc 2D HSQC Acquisition assign_1d->hsqc assign_2d 2D Spectra Interpretation (H-H and C-H Correlations) cosy->assign_2d hsqc->assign_2d structure Structural Confirmation assign_2d->structure

Caption: A typical workflow for the comprehensive NMR analysis of the target compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: The spectrum can be acquired using a KBr (potassium bromide) pellet or as a thin film on a salt plate (e.g., NaCl or KBr) from a solution. For the hydrochloride salt, the KBr pellet method is common.

  • Instrumental Parameters: Use a standard FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Predicted FT-IR Data and Interpretation:

Wavenumber (cm⁻¹) Vibrational Mode Intensity Justification
3400 - 3200N-H stretching (amine hydrochloride)Broad, StrongCharacteristic of the N-H bond in the protonated amine.
3100 - 3000C-H stretching (aromatic)MediumTypical for C-H bonds on the pyridine ring.
2950 - 2850C-H stretching (aliphatic)MediumCorresponds to the methylene groups in the dihydropyrrole ring.
1620 - 1580C=C and C=N stretching (aromatic)StrongCharacteristic of the pyridine ring vibrations.
1470 - 1430C-H bending (aliphatic)MediumMethylene scissoring vibrations.
~1100C-N stretchingMediumStretching vibration of the C-N bonds in the pyrrolidine ring.
800 - 600C-Br stretchingMedium to StrongThe position is indicative of a C-Br bond on an aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural insights.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like HPLC (High-Performance Liquid Chromatography).

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, pre-ionized compound.

  • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

Predicted Mass Spectrometry Data and Interpretation:

  • Molecular Ion: The ESI-MS spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule, [M+H]⁺, where M is the free base. The molecular weight of the free base (C₇H₇BrN₂) is approximately 197.98 g/mol . Therefore, the [M+H]⁺ peak should appear at an m/z of ~198.99.

  • Isotopic Pattern: A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments. This will manifest as two peaks of nearly equal intensity separated by 2 Da.

  • Fragmentation: Tandem MS (MS/MS) experiments can be performed to induce fragmentation and gain further structural information. A plausible fragmentation pathway would involve the loss of the elements of HBr or cleavage of the dihydropyrrole ring.

M [M+H]⁺ m/z ≈ 199/201 F1 Loss of HBr [M+H-HBr]⁺ M->F1 F2 Pyrrolidine Ring Opening M->F2

Caption: A simplified representation of potential fragmentation pathways in the mass spectrum.

Conclusion: A Unified Approach to Structural Verification

The spectroscopic analysis of this compound requires a multi-faceted approach, integrating data from NMR, FT-IR, and mass spectrometry. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating characterization of the molecule. The predicted data and interpretations presented in this guide, grounded in fundamental spectroscopic principles and comparisons with related structures, provide a solid framework for researchers to confidently identify and assess the quality of this important chemical entity. The methodologies described herein are essential for ensuring the integrity of starting materials in the synthesis of novel compounds for drug discovery and development.

Pyrrolopyridine Derivatives: A Privileged Scaffold for Novel Therapeutic Target Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrrolopyridine nucleus, a heterocyclic scaffold structurally analogous to the purine ring of adenosine triphosphate (ATP), represents a cornerstone in modern medicinal chemistry.[1][2] This structural mimicry confers upon its derivatives the intrinsic ability to interact with a vast array of ATP-binding proteins, most notably the protein kinase family.[3] Consequently, pyrrolopyridines have emerged as a "privileged scaffold" for the development of targeted therapeutics.[4] While kinase inhibition remains the most explored therapeutic avenue, the versatility of the pyrrolopyridine core has led to the discovery of compounds modulating other critical target classes, including those involved in bacterial pathogenesis and inflammatory signaling.[5][6] This guide provides a comprehensive overview of the key therapeutic targets of pyrrolopyridine derivatives, grounded in mechanistic rationale and supported by detailed, field-proven experimental workflows for target identification, validation, and mechanism of action studies. We will explore both the well-established role of these compounds as kinase inhibitors and delve into emerging target classes, offering researchers a robust framework for advancing their drug discovery programs.

Part 1: The Kinome as a Primary Target Domain for Pyrrolopyridine Derivatives

The human kinome, comprising over 500 protein kinases, is a paramount target class in drug discovery, particularly in oncology and immunology.[7][8] Kinases function as key nodes in signaling pathways that regulate cellular processes such as proliferation, differentiation, apoptosis, and migration.[9] The structural resemblance of the pyrrolopyridine nucleus to adenine allows these derivatives to function as competitive inhibitors in the ATP-binding pocket of kinases, effectively blocking downstream signaling.[1][2][3]

Key Kinase Targets in Oncology

Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell growth and survival.[10] Pyrrolopyridine derivatives have been successfully designed to target several critical oncogenic kinases.

  • Receptor Tyrosine Kinases (RTKs): This family includes key cancer drivers like VEGFR, EGFR, and Met.

    • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR, particularly VEGFR-2, is a validated anti-angiogenic strategy. Several pyrrolo[2,3-d]pyrimidine derivatives have shown potent and selective VEGFR-2 inhibitory activity.[11][12]

    • EGFR (Epidermal Growth Factor Receptor): A crucial target in various epithelial cancers. Novel spiro-pyrrolopyridazine derivatives have demonstrated significant EGFR kinase inhibitory activity, leading to apoptosis in cancer cell lines.[13]

    • Met (Mesenchymal-Epithelial Transition Factor): Overexpression or mutation of Met is implicated in tumor growth and metastasis. Pyrrolopyridine-pyridone based compounds have been identified as potent Met kinase inhibitors with impressive cellular antiproliferative activity.[14]

  • Non-Receptor Tyrosine Kinases:

    • Src Family Kinases (SFKs): Members like Lck and Fyn are critical in T-cell receptor signaling and have been identified as targets for pyrrolopyrimidine derivatives in the context of immunomodulation.[9]

    • Btk and Itk (Bruton's and Inducible T-cell Kinase): As members of the Tec family of kinases, they regulate immune cell functions and represent targets for inflammatory diseases.[15]

  • Serine/Threonine Kinases:

    • BRAF: The V600E mutation in BRAF is a key driver in melanoma. Vemurafenib, a successful marketed drug, is a pyrrolopyridine derivative that targets this mutated kinase.[1][2]

    • CDKs (Cyclin-Dependent Kinases): These are central regulators of the cell cycle. Multi-targeting pyrrolo[2,3-d]pyrimidine derivatives have been shown to inhibit CDK2, inducing cell cycle arrest and apoptosis in cancer cells.[11][16]

    • p38 MAP Kinase: A key enzyme in inflammatory cytokine production, making it a target for inflammatory diseases.[15]

Table 1: Representative Pyrrolopyridine Derivatives and Their Kinase Targets

Compound ClassTarget Kinase(s)Therapeutic IndicationReference
Pyrrolopyridine-pyridone AnaloguesMet, Flt-3, VEGFR-2Cancer (Gastric Carcinoma)[14]
Pyrrolo[2,3-d]pyrimidine DerivativesEGFR, Her2, VEGFR-2, CDK2Cancer (Liver, Breast)[11][12]
VemurafenibBRAF V600EMelanoma[1]
Pyrrolo[2,3-b]pyridine Derivativesp38 MAP KinaseInflammatory Diseases[15]
Spiro-pyrrolopyridazine DerivativesEGFRCancer (Breast, Lung, Prostate)[13]
Workflow for Kinase Target Identification and Validation

A multi-faceted approach is essential to confidently identify kinase targets and validate compound engagement in a cellular context. The following workflow combines broad, unbiased screening with specific, targeted validation assays.

G cluster_0 Discovery & Profiling cluster_1 Target Validation in Cellular Context cluster_2 Biochemical Confirmation A Pyrrolopyridine Derivative Library B Protocol 1: Global Kinome Profiling (Activity-Based Screening) A->B C Initial Hit List (Potency & Selectivity Profile) B->C D Protocol 2: Cellular Thermal Shift Assay (CETSA) (Target Engagement) C->D E Confirmed Intracellular Target Binding D->E F Protocol 3: In Vitro Kinase Assay (IC50 Determination) E->F G Validated Lead Compound (Known Target & Potency) F->G G A 1. Treat Intact Cells (Compound vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble vs. Precipitated) C->D E Soluble Fraction (Stabilized Protein) D->E Collect Supernatant F Precipitated Fraction (Denatured Protein) D->F Discard Pellet G 5. Detection (e.g., Western Blot for Target Protein) E->G H 6. Data Analysis (Plot Shift in Melting Temp) G->H G A 1. Synthesize Affinity Probe (Pyrrolopyridine + Linker + Tag) B 2. Immobilize Probe (e.g., on Streptavidin beads via Biotin tag) A->B C 3. Incubate with Cell Lysate B->C D Target proteins bind to probe C->D E 4. Wash Steps (Remove non-specific binders) D->E F 5. Elution (Disrupt probe-target interaction) E->F G 6. Protein ID (SDS-PAGE + Mass Spectrometry) F->G H Candidate Target List G->H

References

Methodological & Application

The Strategic Utility of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of contemporary drug discovery. Within the medicinal chemist's arsenal, privileged scaffolds serve as foundational blueprints for the rapid generation of diverse compound libraries. This guide delves into the versatile applications of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride , a key heterocyclic building block, in the synthesis of targeted kinase inhibitors. We will explore its strategic importance, provide detailed protocols for its derivatization via palladium-catalyzed cross-coupling reactions, and contextualize its use within the broader landscape of kinase inhibitor design, with a particular focus on Cyclin-Dependent Kinase (CDK) and Janus Kinase (JAK) inhibitors.

Introduction: The Pyrrolopyridine Scaffold in Kinase Inhibition

The pyrrolopyridine core is a well-established "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases. This inherent binding motif, coupled with the synthetic tractability of substituted pyrrolopyridines, makes them ideal starting points for the development of potent and selective kinase inhibitors. The subject of this guide, 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl, offers a strategic entry point into this chemical space. The bromine atom at the 3-position serves as a versatile handle for the introduction of diverse chemical moieties through modern cross-coupling methodologies, enabling extensive structure-activity relationship (SAR) studies.

Core Chemistry: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl is unlocked through palladium-catalyzed cross-coupling reactions. These reactions, which have revolutionized modern organic synthesis, allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. The two most pertinent transformations for this scaffold are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming a new carbon-carbon bond between an organoboron compound and an organic halide.[1] In the context of our scaffold, this allows for the introduction of a wide array of aryl and heteroaryl groups at the 3-position, which can be tailored to interact with specific residues within the kinase active site.

Representative Protocol: Suzuki-Miyaura Coupling of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl with a Phenylboronic Acid Derivative

This protocol is a generalized procedure based on established methods for similar substrates and should be optimized for specific boronic acids.[2][3][4]

Materials:

  • 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a crucial linkage in many kinase inhibitors.[5][6] This reaction enables the coupling of our brominated scaffold with a diverse range of primary and secondary amines, introducing key hydrogen bond donors and acceptors that can significantly enhance binding affinity and selectivity.

Representative Protocol: Buchwald-Hartwig Amination of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl with a Substituted Aniline

This protocol is a generalized procedure based on established methods for similar substrates and should be optimized for specific amines.[7][8]

Materials:

  • 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl (1.0 equiv)

  • Substituted aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed toluene, followed by the substituted aniline and then 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl.

  • Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Application in Kinase Inhibitor Synthesis: Case Studies

The strategic derivatization of the 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold has been instrumental in the development of inhibitors for several important kinase families.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle.[9][10] Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets.[11] Several CDK inhibitors are based on pyrrolopyrimidine and related heterocyclic scaffolds.[12][13] The synthesis of these inhibitors often involves the coupling of a substituted amine to a halogenated pyrrolopyrimidine core, a transformation for which our bromo-scaffold is ideally suited.

CDK_Pathway cluster_0 G1 Phase cluster_1 S Phase Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds Signal_Transduction Signal Transduction Receptor->Signal_Transduction activates CyclinD_CDK46 Cyclin D-CDK4/6 Signal_Transduction->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 promotes transcription DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication initiates CDK46_Inhibitor CDK4/6 Inhibitor (e.g., from Pyrrolopyridine Scaffold) CDK46_Inhibitor->CyclinD_CDK46 inhibits

Caption: Simplified CDK signaling pathway in the G1/S transition.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors, playing a key role in immunity and inflammation.[14][15][16] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[17] Several JAK inhibitors utilize a pyrrolopyrimidine scaffold, which can be synthesized from halogenated precursors like 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.[18][19][20][21]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates JAK->Receptor phosphorylates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription initiates JAK_Inhibitor JAK Inhibitor (e.g., from Pyrrolopyridine Scaffold) JAK_Inhibitor->JAK inhibits

Caption: Overview of the JAK-STAT signaling pathway.

Safety and Handling

As with all laboratory reagents, proper safety precautions must be observed when handling 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl. It is important to consult the Safety Data Sheet (SDS) provided by the supplier. In general, this compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl is a valuable and versatile building block for the synthesis of kinase inhibitors. Its pyrrolopyridine core provides a privileged scaffold for ATP-competitive inhibition, while the strategically placed bromine atom allows for facile derivatization through robust and reliable palladium-catalyzed cross-coupling reactions. The ability to readily introduce a wide range of substituents via Suzuki-Miyaura and Buchwald-Hartwig reactions empowers medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of their compounds. As the demand for novel kinase inhibitors continues to grow, the strategic application of such well-designed building blocks will remain a critical component of successful drug discovery campaigns.

References

Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and technically detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine with various aryl and heteroaryl boronic acids. The pyrrolo[3,4-b]pyridine scaffold is a privileged motif in medicinal chemistry, and efficient methods for its elaboration are of high value to drug discovery professionals.[1][2][3][4][5] This guide explains the causality behind experimental choices, from reagent selection to reaction optimization, ensuring a robust and reproducible protocol. We delve into the mechanistic underpinnings of the catalytic cycle and provide a framework for troubleshooting, empowering researchers to confidently apply this methodology to their synthetic targets.

Introduction: The Significance of the Pyrrolo[3,4-b]pyridine Scaffold and the Suzuki-Miyaura Coupling

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core is a key structural component in a multitude of biologically active molecules, demonstrating a broad range of therapeutic potential.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended substituents, making it an attractive scaffold for targeting various receptors and enzymes.

The Suzuki-Miyaura cross-coupling reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[6] Its significance in pharmaceutical and materials science is immense, largely due to its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acid coupling partners.[7][8] This reaction is particularly crucial for the synthesis of biaryl and hetero-biaryl compounds, which are prevalent in marketed drugs.[4][8]

This document serves as a practical guide for researchers engaged in the synthesis of novel compounds based on the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold, utilizing the Suzuki-Miyaura coupling as a key bond-forming transformation.

Mechanistic Overview: The Catalytic Cycle of the Suzuki-Miyaura Coupling

A fundamental understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.[7][9][10] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (in our case, 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine) to form a Pd(II) complex. This is often the rate-determining step of the reaction.[7]

  • Transmetalation: The organic group from the organoboron species (boronic acid or ester) is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[6][11][12]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10]

Suzuki_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R-B(OH)2, Base Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive Elimination Reductive Elimination->Pd(0)Ln Regeneration Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

This protocol is a robust starting point for the coupling of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine with a variety of aryl and heteroaryl boronic acids. Optimization may be required for particularly challenging substrates.

Materials and Reagents
ReagentCAS NumberSupplier RecommendationNotes
3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine1394117-24-8Commercially available from various suppliers.Often supplied as the hydrochloride salt.[13][14] If so, it can be used directly with an additional equivalent of base, or the free base can be generated beforehand.
Aryl/Heteroaryl Boronic AcidVariableWide commercial availability.Purity can affect reaction outcome. If necessary, recrystallize or purify by flash chromatography. MIDA boronates or potassium trifluoroborates can be used for unstable boronic acids.[15][16]
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)95464-05-4Strem Chemicals, Sigma-Aldrich, etc.An air-stable and reliable catalyst for a broad range of Suzuki couplings, particularly effective for heteroaromatic halides.[17]
Sodium Carbonate (Na2CO3) or Potassium Carbonate (K2CO3)497-19-8 (Na2CO3), 584-08-7 (K2CO3)ACS grade or higher.Anhydrous, finely powdered base is preferred for optimal results. Potassium carbonate is often a good choice for heteroaromatic substrates.[9][17]
1,4-Dioxane123-91-1Anhydrous, inhibitor-free.A common solvent for Suzuki couplings.[9] Other solvents like toluene or THF can also be effective.[10] The choice of solvent can significantly impact the reaction outcome.[18]
Deionized Water7732-18-5Degassed.A small amount of water is often beneficial for Suzuki couplings, particularly when using inorganic bases.[10]
Inert GasN/ANitrogen (N2) or Argon (Ar), high purity.Essential for maintaining a deoxygenated atmosphere to prevent catalyst degradation.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas line (N2 or Ar) with a bubbler

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromo-pyrrolo-pyridine. The base is crucial for the transmetalation step.[11]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

    • Rationale: The Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and the formation of palladium black.

  • Solvent Addition: To the flask, add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 to 5:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 0.1 M reaction).

    • Rationale: A mixture of an organic solvent and water often provides a good balance of solubility for both the organic substrates and the inorganic base.[10] Degassing the solvents is critical to remove dissolved oxygen.

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (0.02-0.05 equiv., 2-5 mol%) to the reaction mixture.

    • Rationale: Pd(dppf)Cl2 is a robust pre-catalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is an electron-rich, bulky phosphine that promotes both oxidative addition and reductive elimination, and is generally effective for coupling with heteroaromatic halides.[17] N-heterocyclic carbene (NHC) palladium catalysts can also be highly effective alternatives.[19][20][21][22]

  • Reaction Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Rationale: Heating is typically required to drive the reaction to completion in a reasonable timeframe. The optimal temperature may vary depending on the reactivity of the specific coupling partners.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. d. Extract the aqueous layer with ethyl acetate (2x). e. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. f. Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the pure coupled product.

Optimization and Troubleshooting

ParameterRecommended ConditionsRationale and Troubleshooting
Catalyst/Ligand Pd(dppf)Cl2 (2-5 mol%), Pd(PPh3)4 (5 mol%), or Pd2(dba)3 with a ligand like SPhos or XPhos (1-3 mol%).If the reaction is sluggish, consider a more active catalyst system. For electron-rich or sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can be beneficial.[19][21] Catalyst poisoning by the pyridine nitrogen can sometimes be an issue, and ligands that form more stable complexes can mitigate this.
Base K2CO3, Cs2CO3, K3PO4, or an organic base like triethylamine (NEt3).The choice of base can have a profound effect on the reaction.[12][18] If the reaction is not proceeding, a stronger base like Cs2CO3 or K3PO4 may be required. For base-sensitive functional groups, a milder base like NaHCO3 or an organic base may be necessary.
Solvent 1,4-Dioxane/H2O, Toluene, THF, DMF, or ethanol/water.Solvent choice influences the solubility of reagents and the stability of the catalytic species.[18] If solubility is an issue, consider a more polar solvent like DMF. For some systems, alcoholic solvents can be effective.[18]
Temperature 80-110 °C.Higher temperatures generally increase the reaction rate but can also lead to decomposition of sensitive substrates or the catalyst. If side products are observed, reducing the temperature may be beneficial. Microwave heating can sometimes accelerate the reaction and improve yields.
Side Reactions Homocoupling of the boronic acid, protodeboronation (loss of the boronic acid group), and decomposition of the starting materials.Homocoupling can be minimized by using a slight excess of the boronic acid and ensuring an oxygen-free environment. Protodeboronation is more common with electron-rich or heteroaromatic boronic acids and can be mitigated by using potassium trifluoroborate salts or MIDA boronates, and by using a non-aqueous base if possible.[15][16] If decomposition is observed, a lower reaction temperature or a different solvent/base combination should be explored.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively apply and optimize this protocol for the synthesis of novel and diverse libraries of compounds for drug discovery. This application note provides a solid foundation for these efforts, enabling the efficient generation of new chemical entities with therapeutic potential.

References

The Strategic Application of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolopyridine Scaffold

The fusion of pyrrole and pyridine rings creates the pyrrolopyridine nucleus, a heterocyclic scaffold of significant interest in drug discovery. This structural motif is considered a "privileged" scaffold because it can interact with a wide range of biological targets, often serving as a bioisostere for purine systems.[1] Consequently, pyrrolopyridine derivatives have been successfully developed as potent inhibitors of various kinases, underpinning their role in oncology.[1] The broader family of pyrrolopyridines has shown a wide spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[2] This guide focuses on a specific, highly versatile building block: 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine . The presence of a bromine atom at the 3-position provides a crucial handle for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions, enabling the exploration of vast chemical space in the quest for novel therapeutic agents.

Core Application: A Gateway to M4 Muscarinic Acetylcholine Receptor Modulators

A prominent application of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core is in the development of allosteric modulators of the M4 muscarinic acetylcholine receptor.[3][4] These receptors are implicated in a variety of neurological and psychiatric disorders, making them an attractive target for therapeutic intervention. Patents have disclosed a series of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives that act as M4 modulators.[3][4] The general structure of these compounds highlights the importance of the 3-bromo-substituted precursor, as it allows for the introduction of various aryl and heteroaryl moieties at this position, which is critical for modulating the pharmacological activity.

The synthetic strategy hinges on the functionalization of the 3-bromo intermediate. The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the systematic variation of substituents at the C3 position, a key aspect of structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of M4 modulators.

Key Synthetic Transformations: Protocols and Mechanistic Insights

The true value of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine lies in its reactivity in carbon-carbon and carbon-nitrogen bond-forming reactions. Below are detailed protocols for the two most critical transformations, adapted from established methodologies for related bromopyridine substrates.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and hetero-biaryl structures.[4] For 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, this reaction is instrumental in introducing a wide array of aryl and heteroaryl boronic acids or their derivatives.

Reaction Principle: The reaction proceeds via a catalytic cycle involving a palladium(0) species. Key steps include the oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME), often with water as a co-solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for inert atmosphere chemistry (Schlenk flask or equivalent)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, the arylboronic acid, and the base.

  • Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). Reactions are typically complete within 2-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Comparative Data for Suzuki Coupling of Bromopyridines:

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O901875-85General condition for various arylboronic acids.[5]
PdCl₂(dppf) (3 mol%)K₂CO₃DME/H₂O802HighEffective for heteroaryl boronic acids.[6]
XPhosPdG2/XPhosK₂CO₃Ethanol/H₂O135 (μW)0.67GoodMicrowave conditions can accelerate the reaction.[5]

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 3-Bromo-pyrrolo[3,4-b]pyridine - Boronic Acid - Base B Inert Atmosphere (Ar or N₂) A->B C Add Catalyst & Solvent B->C D Heat (80-110 °C) C->D E Monitor (TLC, LC-MS) D->E F Quench with H₂O E->F G Extract with Organic Solvent F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a linkage prevalent in pharmaceuticals.[7][8] This reaction allows for the coupling of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine with a diverse range of primary and secondary amines.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a Pd(II)-amido intermediate, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[8] The choice of phosphine ligand is critical, with sterically hindered, electron-rich ligands often providing the best results.[9]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, or RuPhos, 2-8 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4-2.0 equiv)

  • Anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for inert atmosphere chemistry (Schlenk flask or equivalent)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precursor, the phosphine ligand, and the base.

  • Reagent Addition: Add the 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.

  • Solvent and Amine Addition: Add the anhydrous solvent via syringe, followed by the amine coupling partner.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Br Amine\nCoordination Amine Coordination Oxidative\nAddition->Amine\nCoordination R₂NH Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Reductive\nElimination Reductive Elimination Deprotonation->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion and Future Outlook

3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a quintessential example of a modern building block in medicinal chemistry. Its strategic importance is derived from the privileged nature of the pyrrolopyridine scaffold and the synthetic versatility afforded by the bromine handle. The ability to readily engage in robust and high-yielding cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the efficient generation of diverse compound libraries. As demonstrated by its implicit role in the synthesis of M4 muscarinic acetylcholine receptor modulators, this intermediate provides a reliable and efficient entry point for the development of novel therapeutics targeting a range of diseases. The continued exploration of new coupling partners and reaction conditions will undoubtedly expand the utility of this valuable synthetic intermediate in future drug discovery programs.

References

Application Notes and Protocols for the Synthesis and Evaluation of FGFR Inhibitors Utilizing 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the synthesis, purification, and biological evaluation of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, commencing from the versatile building block, 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel oncology therapeutics. We will delve into the rationale behind the synthetic strategy, provide step-by-step protocols for chemical synthesis and biological assays, and offer insights into the interpretation of results.

Introduction: The Critical Role of FGFR in Oncology

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] Ligand-induced dimerization and subsequent autophosphorylation of the intracellular kinase domain triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][4][5]

Aberrant FGFR signaling, resulting from gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a multitude of human cancers, including urothelial, breast, gastric, and lung carcinomas.[6][7][8] Consequently, the development of small-molecule inhibitors that target the ATP-binding site of FGFRs has emerged as a promising therapeutic strategy.[2][9] The pyrrolo[3,4-b]pyridine scaffold represents a privileged core structure in the design of potent and selective kinase inhibitors due to its ability to form key hydrogen bond interactions within the kinase hinge region.[10]

This guide will focus on the practical application of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl as a starting material for the synthesis of a representative FGFR inhibitor, "Compound X".

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PLCγ Pathway cluster_2 PI3K/AKT Pathway FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR Binding GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Recruitment PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF PIP2 PIP2 PLCg->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca AKT AKT PI3K->AKT AKT->TF CellResponse Cell Proliferation, Survival, Angiogenesis TF->CellResponse

Caption: Overview of the primary FGFR signaling cascades.

Synthesis of a Representative FGFR Inhibitor ("Compound X")

The synthetic strategy for "Compound X" leverages the reactivity of the bromine atom on the 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core. A Suzuki-Miyaura cross-coupling reaction will be employed to introduce a substituted aryl group, a common feature in many potent FGFR inhibitors that occupies a hydrophobic pocket in the kinase domain. This will be followed by a Buchwald-Hartwig amination to install a solubilizing group, which can also form additional interactions with the receptor.

Synthetic Workflow

Caption: General synthetic workflow for "Compound X".

Experimental Protocol: Synthesis of "Compound X"

Materials and Reagents:

ReagentSupplierPurity
3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HClCommercial>95%
2-(3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneCommercial>98%
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Commercial>98%
Potassium Carbonate (K₂CO₃)Commercial>99%
1,4-DioxaneCommercialAnhydrous
N,N-Dimethylformamide (DMF)CommercialAnhydrous
4-(Aminomethyl)piperidineCommercial>98%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Commercial>97%
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Commercial>98%
Sodium tert-butoxide (NaOtBu)Commercial>97%

Step 1: Suzuki-Miyaura Cross-Coupling

  • Rationale: This palladium-catalyzed reaction is highly efficient for forming C-C bonds between aryl halides and boronic acids or esters, allowing for the introduction of the key 3,5-dimethoxyphenyl moiety.[11][12] This group is known to favorably interact with the hydrophobic region of the FGFR ATP-binding site.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl (1.0 eq), 2-(3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq), and potassium carbonate (3.0 eq).

    • Add Pd(dppf)Cl₂ (0.05 eq).

    • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield Intermediate A .

Step 2: Buchwald-Hartwig Amination

  • Rationale: This reaction is a powerful method for the formation of C-N bonds.[13][14][15] The introduction of the 4-(aminomethyl)piperidine group enhances the solubility of the final compound and provides a basic nitrogen that can form a salt bridge with acidic residues in the kinase domain.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add Intermediate A (1.0 eq), 4-(aminomethyl)piperidine (1.5 eq), and sodium tert-butoxide (2.0 eq).

    • Add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).

    • Add anhydrous toluene.

    • Heat the reaction mixture to 110 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the product with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by preparative HPLC to yield "Compound X" .

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Biological Evaluation of "Compound X"

In Vitro Kinase Inhibition Assay
  • Objective: To determine the potency of "Compound X" in inhibiting the enzymatic activity of FGFR kinases. A variety of assay formats can be used, such as ADP-Glo™, LanthaScreen™, or HTRF®.[16][17][18][19] The following is a generalized protocol based on the ADP-Glo™ kinase assay.

  • Protocol:

    • Prepare a serial dilution of "Compound X" in DMSO.

    • In a 384-well plate, add the diluted compound, recombinant human FGFR1 enzyme, and the appropriate substrate/ATP mixture in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[17]

    • Incubate the plate at room temperature for 60 minutes.

    • Add ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation:

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
"Compound X"Experimental ValueExperimental ValueExperimental ValueExperimental Value
Controle.g., 10e.g., 15e.g., 8e.g., 150
Cell-Based Proliferation Assay
  • Objective: To assess the ability of "Compound X" to inhibit the proliferation of cancer cell lines with known FGFR alterations. The MTT or CellTiter-Glo® assays are commonly used for this purpose.[20][21][22][23]

  • Protocol:

    • Seed a cancer cell line with known FGFR amplification or mutation (e.g., SNU-16, KMS-11) in a 96-well plate and allow the cells to adhere overnight.

    • Treat the cells with a serial dilution of "Compound X" for 72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Data Presentation:

Cell LineFGFR Status"Compound X" GI₅₀ (µM)
SNU-16FGFR2 AmplifiedExperimental Value
KMS-11FGFR3 TranslocationExperimental Value
Control Cell LineNo FGFR AlterationExperimental Value

Conclusion

The synthetic route and biological evaluation protocols outlined in this application note provide a robust starting point for the discovery and characterization of novel FGFR inhibitors based on the 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold. The versatility of the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions allows for the facile generation of a diverse library of analogs for structure-activity relationship (SAR) studies. The described in vitro assays are essential for determining the potency and cellular efficacy of the synthesized compounds, guiding the optimization process toward clinical candidates for the treatment of FGFR-driven cancers.

References

Application Notes & Protocols: A Guide to In Vitro Evaluation of Pyrrolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrrolopyridine Scaffolds in Modern Drug Discovery

The pyrrolopyridine nucleus, also known as azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure is of significant interest because the deazapurine framework bears a strong resemblance to adenine, a key component of adenosine triphosphate (ATP).[1] This structural mimicry allows pyrrolopyridine derivatives to function as competitive inhibitors at the ATP-binding sites of a wide range of enzymes, most notably protein kinases.[1][2][3]

Kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][4] Consequently, pyrrolopyridine-based molecules have been successfully developed as potent and selective kinase inhibitors, with some advancing to clinical use.[2][5] This guide provides a comprehensive framework of in vitro assays designed to characterize novel pyrrolopyridine derivatives, progressing from initial cellular activity screening to direct target engagement and detailed biophysical analysis. The protocols herein are designed to be self-validating systems, ensuring robust and reproducible data for researchers, scientists, and drug development professionals.

A Strategic Workflow for Characterizing Pyrrolopyridine Derivatives

A logical and phased approach is critical for the efficient evaluation of novel compounds. The workflow should begin with broad assessments of cellular impact and progressively narrow down to specific molecular interactions. This strategy ensures that resource-intensive biophysical assays are reserved for compounds that have already demonstrated promising cellular activity and target engagement.

G cluster_0 Phase 1: Cellular Activity cluster_1 Phase 2: Target Engagement & Pathway Analysis cluster_2 Phase 3: Biophysical Characterization A Cell Viability & Cytotoxicity Assays (e.g., MTT, XTT) B Western Blot Analysis of Downstream Signaling A->B Identify active compounds C Cellular Thermal Shift Assay (CETSA) B->C Confirm pathway modulation D Surface Plasmon Resonance (SPR) for Binding Kinetics C->D Confirm direct target binding

Caption: A logical workflow for the in vitro characterization of pyrrolopyridine derivatives.

Part 1: Cellular Activity Assessment

The initial step is to determine whether the pyrrolopyridine derivative exerts a biological effect on whole cells. Cell viability and cytotoxicity assays are fundamental for quantifying a compound's potency in inhibiting cell growth or inducing cell death.[6][7]

Protocol 1: MTT/XTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of viable cells, which serves as a proxy for cell number.[8] Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (like MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.[8][9]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the pyrrolopyridine derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions to create a range of concentrations (e.g., from 0.01 nM to 100 µM).[6] The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.

    • Treat the cells with the diluted compounds. Include a "vehicle control" (DMSO only) and an untreated control.[6]

    • Incubate for a specified duration, typically 48-72 hours.[6]

  • Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's protocol and incubate for 2-4 hours. The water-soluble formazan dye produced in the XTT assay eliminates the need for a solubilization step required for the MTT assay.[7]

  • Data Acquisition: If using MTT, solubilize the formazan crystals with a solubilization buffer. Measure the absorbance using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control ("% Viability").

    • Plot the % Viability against the log-transformed compound concentration and fit a sigmoidal dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Hypothetical IC₅₀ Values

Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (nM)
Pyrrolo-AMCF-77285.2
Pyrrolo-AHepG272150.7
Pyrrolo-BMCF-77232.5
Pyrrolo-BHepG27255.1
Sunitinib (Control)MCF-77245.0

Part 2: Target Engagement and Pathway Analysis

After confirming cellular activity, the next crucial phase is to verify that the compound engages its intended target and modulates the associated signaling pathway.

The Kinase Signaling Cascade

Many pyrrolopyridine derivatives are designed to inhibit protein kinases.[1][2] Kinase signaling pathways are often multi-tiered cascades where a series of phosphorylation events transmit a signal from the cell surface to the nucleus, regulating processes like proliferation and survival.[10] Western blotting can be used to measure the phosphorylation status of key proteins in the pathway, providing evidence of target inhibition.[10][11]

G A Growth Factor B Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) A->B D Downstream Kinase (e.g., MAP2K) B->D P C Pyrrolopyridine Inhibitor C->B E Effector Kinase (e.g., ERK1/2) D->E P F Phosphorylation (p-ERK1/2) E->F G Transcription Factors F->G P H Gene Expression (Proliferation, Survival) G->H

Caption: A generic kinase signaling pathway inhibited by a pyrrolopyridine derivative.

Protocol 2: Western Blot for Kinase Pathway Modulation

This protocol assesses the ability of a pyrrolopyridine derivative to inhibit the phosphorylation of a downstream target of a specific kinase.

Methodology:

  • Cell Treatment and Lysis:

    • Plate and grow cells to ~80% confluency. Serum-starve the cells overnight if necessary to reduce basal pathway activation.

    • Pre-treat cells with various concentrations of the pyrrolopyridine inhibitor or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with an appropriate growth factor (e.g., EGF for the EGFR pathway) for a short period (e.g., 10-15 minutes) to induce pathway activation.

    • Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal loading.[6]

  • SDS-PAGE and Electrotransfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or casein in TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).

    • Wash the membrane extensively with TBS-T.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK1/2) and a loading control (e.g., GAPDH or β-actin) to normalize the data.

    • Quantify band intensities using densitometry software.

Data Presentation: Quantitative Analysis of Pathway Modulation

Target ProteinTreatment (EGF +)Concentration (nM)Relative p-ERK1/2 Intensity (Normalized to Total ERK)
p-ERK1/2Vehicle-1.00 (Baseline)
p-ERK1/2Pyrrolo-B100.65
p-ERK1/2Pyrrolo-B500.21
p-ERK1/2Pyrrolo-B2500.05
Protocol 3: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that directly confirms drug-target interaction within intact cells.[13][14] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation than the unbound protein.[14][15]

Methodology:

  • Cell Culture and Treatment: Treat intact cells with the pyrrolopyridine derivative at a desired concentration (e.g., 10x IC₅₀) or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler. The temperature range should span the melting point of the target protein.

    • Cool the samples immediately on ice.

  • Cell Lysis: Lyse the cells to release the intracellular contents. This can be achieved through freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[15]

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.

    • Analyze the amount of the target protein remaining in the soluble fraction using Western blot, as described in Protocol 2.

  • Data Analysis:

    • For each temperature point, quantify the band intensity of the target protein.

    • Plot the relative band intensity against the temperature to generate a "melting curve."

    • A shift of the melting curve to higher temperatures in the drug-treated samples compared to the vehicle control indicates target engagement.[15][16]

G A Treat cells with Inhibitor or Vehicle B Aliquot and apply heat challenge (Temperature Gradient) A->B C Lyse cells and centrifuge to separate soluble vs. aggregated proteins B->C D Collect supernatant (soluble fraction) C->D E Analyze target protein levels via Western Blot D->E F Plot melting curves and compare thermal shift E->F

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Part 3: Biophysical Characterization of Binding

For lead compounds that show strong cellular activity and confirmed target engagement, a detailed biophysical characterization of the drug-target interaction is warranted.

Protocol 4: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free, real-time optical technique used to measure binding kinetics (kₐ, kₑ), affinity (Kₑ), and specificity of molecular interactions.[17][18] In a typical experiment, the target protein is immobilized on a sensor chip, and the small molecule (pyrrolopyridine derivative) is flowed over the surface.[18] Binding events are detected as changes in the refractive index at the surface.[17]

Methodology:

  • Protein Immobilization:

    • The purified target kinase is immobilized onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve a surface density sufficient to generate a robust signal for the small molecule analyte.

  • Assay Setup:

    • The SPR instrument is primed with a suitable running buffer (e.g., HBS-EP+ buffer), which may contain a small percentage of DMSO to aid in the solubility of the pyrrolopyridine derivative.[19]

  • Analyte Injection:

    • Prepare serial dilutions of the pyrrolopyridine derivative in running buffer. A typical concentration range might be 0.1x to 10x the expected Kₑ.

    • Inject the different concentrations of the analyte over the immobilized protein surface for a set period (association phase), followed by a flow of running buffer alone (dissociation phase).

    • Include a "zero concentration" injection (buffer only) for double referencing.

  • Surface Regeneration: After each binding cycle, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are processed to correct for bulk refractive index changes and non-specific binding.

    • The corrected data are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Data Presentation: Binding Kinetics Parameters

Compound IDTarget Proteinkₐ (M⁻¹s⁻¹)kₑ (s⁻¹)Kₑ (nM)
Pyrrolo-BKinase X1.2 x 10⁵2.5 x 10⁻³20.8
Pyrrolo-CKinase X3.5 x 10⁵8.1 x 10⁻⁴2.3
SunitinibKinase X9.8 x 10⁴4.2 x 10⁻³42.9

References

Application Notes and Protocols for the Safe Handling and Storage of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key building block in the synthesis of a variety of biologically active molecules. As with any novel chemical entity, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document provides a detailed guide to the safe handling, storage, and disposal of this compound, based on available safety data for structurally related molecules and general principles of laboratory safety.

Hazard Identification and GHS Classification

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the hazard profile can be inferred from its structural components: a brominated pyridine and a dihydro-pyrrolo-pyridine hydrochloride. The unbrominated parent compound, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride, is classified with the following GHS hazard statements[1][2]:

  • H303: May be harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Additionally, related brominated pyridines are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[3]. Therefore, it is prudent to handle this compound as a hazardous substance with the potential to cause significant irritation and harm upon exposure.

Signal Word: Warning

Hazard Pictogram:

alt text

Chemical and Physical Properties

A summary of the known properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1394117-24-8Capot Chemical[4]
Molecular Formula C₇H₈BrClN₂Capot Chemical[4]
Molecular Weight 235.51 g/mol Capot Chemical[4]
Appearance White to off-white solidMultiple Suppliers
Purity Typically ≥95%Multiple Suppliers

Safe Handling Protocols

Given the irritant nature of this compound, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent laboratory practices, is essential.

Engineering Controls
  • Ventilation: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation[5]. The airflow of the fume hood should be regularly checked and certified.

  • Containment: For procedures with a higher risk of aerosol generation, such as sonication or vigorous mixing, consider using a glove box or other closed-system transfer methods.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. In situations with a higher splash risk, a full-face shield should be worn in addition to goggles[6].

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn at all times. Inspect gloves for any signs of degradation or perforation before each use. It is crucial to use proper glove removal technique to avoid skin contact with the contaminated outer surface of the glove.

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fully fastened. For larger scale operations, a chemical-resistant apron may be necessary.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Workflow cluster_Preparation Preparation cluster_Donning Donning Sequence cluster_Handling Chemical Handling cluster_Doffing Doffing Sequence (to avoid contamination) Assess_Risk Assess Risk of Exposure Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Lab_Coat Lab Coat Select_PPE->Lab_Coat Gloves Gloves Lab_Coat->Gloves Goggles Safety Goggles Gloves->Goggles Face_Shield Face Shield (if needed) Goggles->Face_Shield Perform_Experiment Perform Experiment in Fume Hood Face_Shield->Perform_Experiment Remove_Gloves Remove Gloves Perform_Experiment->Remove_Gloves Remove_Face_Shield Remove Face Shield Remove_Gloves->Remove_Face_Shield Remove_Goggles Remove Goggles Remove_Face_Shield->Remove_Goggles Remove_Lab_Coat Remove Lab Coat Remove_Goggles->Remove_Lab_Coat Wash_Hands Wash Hands Thoroughly Remove_Lab_Coat->Wash_Hands

Personal Protective Equipment (PPE) Workflow.
Step-by-Step Weighing and Dispensing Protocol

  • Preparation: Designate a specific area within the fume hood for weighing. Cover the work surface with a disposable, absorbent bench liner.

  • Tare the Container: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Dispensing: Using a clean spatula, carefully transfer the desired amount of this compound from the stock bottle to the weighing vessel. Avoid creating dust.

  • Cleaning: After weighing, securely cap the stock bottle. Carefully clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.

  • Dissolution: If preparing a solution, add the solvent to the weighing vessel within the fume hood. Gently swirl or stir to dissolve.

Storage and Stability

Proper storage is critical to maintain the integrity of the compound and to prevent hazardous situations.

  • Temperature: While some suppliers suggest room temperature storage, others recommend refrigeration at 2-8°C. To err on the side of caution and to minimize potential degradation, it is advisable to store the compound in a refrigerator at 2-8°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent potential reactions with atmospheric moisture or oxygen[7].

  • Container: Keep the compound in its original, tightly sealed container. Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

  • Incompatibilities: Avoid storing near strong oxidizing agents, strong acids, and strong bases[7]. The reactivity of the bromine atom on the pyridine ring towards nucleophiles suggests that it should also be stored away from strong nucleophilic reagents[8].

Storage_Hierarchy cluster_Primary_Container Primary Container cluster_Secondary_Containment Secondary Containment cluster_Storage_Location Storage Location cluster_Incompatibles Store Away From Incompatible Materials Compound This compound Inert_Atmosphere Inert Atmosphere (Argon/Nitrogen) Tightly_Sealed_Cap Tightly Sealed Cap Labeled_Bag Clearly Labeled Secondary Container Tightly_Sealed_Cap->Labeled_Bag Refrigerator Refrigerator (2-8°C) Labeled_Bag->Refrigerator Designated_Area Designated Area for Hazardous Compounds Refrigerator->Designated_Area Oxidizers Strong Oxidizers Acids_Bases Strong Acids & Bases Nucleophiles Strong Nucleophiles

Recommended Storage Hierarchy.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[4].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[4].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].

  • Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth. Sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain[7].

Conclusion

While this compound is a valuable tool in drug discovery and development, it must be handled with the respect and caution due to a hazardous chemical. By adhering to the protocols outlined in this guide, researchers can mitigate the risks associated with its use and maintain a safe and productive laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

Application Note: Strategic Use of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of fragment-based drug design (FBDD), the selection of a high-quality fragment library is paramount to the success of a screening campaign. The small, low-complexity molecules must offer rich chemical information and clear vectors for synthetic elaboration. 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl emerges as a fragment of significant strategic value, embodying several key features desirable for modern drug discovery, particularly in the realm of kinase inhibition.

The pyrrolopyridine core is a well-established "privileged scaffold," known to mimic the purine ring of ATP and effectively target the hinge region of kinases.[1] This inherent biological relevance provides a strong starting point for inhibitor development. The dihydro-pyrrolo moiety introduces a three-dimensional character, a feature increasingly sought after in fragment libraries to improve exploration of protein binding sites compared to purely flat, aromatic systems.[2][3]

Crucially, the bromine substituent is not merely a point of synthetic convenience. In the context of FBDD, it serves two primary, powerful functions:

  • A Phasing Tool in X-ray Crystallography: Bromine's anomalous scattering properties make it an invaluable tool for solving the phase problem in X-ray crystallography.[1] This allows for the unambiguous determination of the fragment's position and orientation within the target's binding site, even in cases of weak binding or low occupancy, which is a common challenge in FBDD.[1]

  • A Vector for Optimization: The bromine atom provides a well-defined vector for synthetic elaboration. It can be readily functionalized through a variety of modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic exploration of chemical space around the core scaffold to enhance binding affinity and selectivity.

This application note provides a detailed guide for researchers on the effective utilization of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl in an FBDD workflow, from initial screening to hit validation and optimization.

Physicochemical Properties of the Fragment

A thorough understanding of the fragment's properties is essential for designing effective screening experiments and interpreting the results.

PropertyValueSource/Comment
CAS Number 1956382-38-9 (Di-HCl salt)[4]
Molecular Formula C₇H₇BrN₂ (Free Base)[5]
Molecular Weight 271.97 g/mol (Di-HCl salt)[4]
Appearance White to Yellow Solid[4]
Storage 2-8°C, under inert atmosphere[4][6][7]
"Rule of Three" CompliantLow molecular weight (<300 Da), calculable cLogP < 3, and appropriate hydrogen bond donor/acceptor counts make it an ideal fragment for FBDD.[3][8][9]

Experimental Workflow: A Biophysical Cascade Approach

Identifying weakly binding fragments requires highly sensitive biophysical techniques. A multi-step cascade is the most robust approach to minimize false positives and negatives and to provide orthogonal validation of true hits.[10][11]

FBDD_Workflow cluster_0 Stage 1: Primary Screen cluster_1 Stage 2: Hit Validation cluster_2 Stage 3: Characterization cluster_3 Stage 4: Optimization A Primary Screen (e.g., DSF/Thermal Shift) B NMR Spectroscopy (e.g., Saturation Transfer Difference) A->B  Initial Hits   C Isothermal Titration Calorimetry (ITC) B->C Validated Hits D X-ray Crystallography C->D Thermodynamic Data E Structure-Guided Hit-to-Lead Chemistry D->E Structural Data XRay_Workflow A Obtain Apo-Crystals B Soak Crystal with Fragment Solution (1-10 mM) A->B C Flash-Cool in Liquid Nitrogen B->C D Collect Diffraction Data (Tune to Br absorption edge) C->D E Solve Structure & Calculate Anomalous Map D->E F Confirm Fragment Position & Refine Model E->F

References

Synthetic Routes to Novel Pyrrolo[3,4-b]pyridin-5-ones: An Application Note for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Pyrrolo[3,4-b]pyridin-5-ones in Drug Discovery

The pyrrolo[3,4-b]pyridin-5-one scaffold is a privileged heterocyclic motif of significant interest to the medicinal chemistry community. As an aza-analogue of isoindolin-1-one, a core structure in numerous bioactive natural products and synthetic agents, this fused bicyclic system has emerged as a versatile template for the design of novel therapeutics.[1][2] Its unique three-dimensional architecture and hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets. Notably, derivatives of this scaffold have been investigated for their potential in treating a range of diseases, including cancer and viral infections, underscoring the importance of efficient and adaptable synthetic methodologies to access diverse compound libraries.[1][2][3]

This application note provides a detailed overview of robust and contemporary synthetic strategies for the construction of novel pyrrolo[3,4-b]pyridin-5-ones. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for key transformations. Our focus is to empower researchers, scientists, and drug development professionals with the practical knowledge required to accelerate their discovery programs targeting this promising scaffold.

Strategic Approaches to the Pyrrolo[3,4-b]pyridin-5-one Core

The construction of the pyrrolo[3,4-b]pyridin-5-one ring system can be broadly categorized into two highly effective strategies: multicomponent reactions (MCRs) and intramolecular cyclization cascades. Each approach offers distinct advantages in terms of efficiency, diversity, and scalability.

1. Multicomponent Reactions: A Paradigm of Efficiency and Diversity

Multicomponent reactions, which involve the one-pot assembly of three or more starting materials, are powerful tools in modern synthetic chemistry due to their high atom economy and operational simplicity.[1] For the synthesis of pyrrolo[3,4-b]pyridin-5-ones, the Ugi-Zhu three-component reaction (UZ-3CR) has proven to be an exceptionally versatile and robust method.[1][3]

The Ugi-Zhu Three-Component Reaction Pathway

The UZ-3CR is a cornerstone for the synthesis of this scaffold, typically followed by a cascade sequence to construct the final bicyclic system. The overall transformation involves an initial Ugi-type reaction to form a 5-aminooxazole intermediate, which then undergoes a series of intramolecular events to yield the desired product.

Diagram 1: Ugi-Zhu Reaction Workflow

Ugi_Zhu_Workflow Aldehyde Aldehyde Ugi_Zhu Ugi-Zhu 3CR Aldehyde->Ugi_Zhu Amine Amine Amine->Ugi_Zhu Isocyanide α-Isocyanoacetamide Isocyanide->Ugi_Zhu Aminooxazole 5-Aminooxazole Intermediate Ugi_Zhu->Aminooxazole Formation Cascade Cascade Sequence Aminooxazole->Cascade Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Cascade Product Pyrrolo[3,4-b]pyridin-5-one Cascade->Product Cyclization & Aromatization

Caption: A schematic overview of the Ugi-Zhu three-component reaction followed by a cascade sequence to yield the target pyrrolo[3,4-b]pyridin-5-one.

The subsequent cascade process is a remarkable display of molecular choreography, typically involving an N-acylation, an aza-Diels-Alder cycloaddition, a decarboxylation, and a final dehydration step to furnish the aromatic pyridinone ring.[1][3][4] The choice of catalyst and reaction conditions is critical for the success of this one-pot transformation.

Protocol 1: Microwave-Assisted, Ytterbium-Catalyzed One-Pot Synthesis

This protocol leverages the efficiency of microwave heating and the catalytic prowess of ytterbium(III) triflate to achieve high yields in short reaction times.[1]

Materials:

  • Appropriate aldehyde (1.0 equiv)

  • Primary amine (1.0 equiv)

  • α-Isocyanoacetamide derivative (1.2 equiv)

  • Maleic anhydride (1.2 equiv)

  • Ytterbium(III) triflate (Yb(OTf)₃) (0.03 equiv)

  • Toluene (anhydrous)

  • 10 mL microwave reaction tube with a stir bar

Instrumentation:

  • CEM Discover Microwave Reactor (or equivalent)

Procedure:

  • To a 10 mL microwave reaction tube, add the aldehyde (1.0 equiv) and the amine (1.0 equiv).

  • Dilute the mixture with 1.0 mL of anhydrous toluene.

  • Seal the tube and heat the mixture using microwave irradiation at 65 °C (100 W) for 5 minutes with stirring.

  • Allow the tube to cool slightly, then add ytterbium(III) triflate (0.03 equiv).

  • Reseal the tube and heat again at 65 °C (100 W) for 5 minutes with stirring.

  • After cooling, add the corresponding isocyanide (1.2 equiv) and maleic anhydride (1.2 equiv).

  • Seal the tube and irradiate at a higher temperature (e.g., 110-130 °C, to be optimized for specific substrates) for 20-30 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Expert Insights:

  • Catalyst Choice: Ytterbium(III) triflate is an effective Lewis acid for this transformation, promoting both the initial imine formation and the subsequent cascade reactions.[1] Scandium(III) triflate can also be employed and may offer advantages for certain substrates.[5]

  • Solvent Selection: Toluene is often the solvent of choice due to its ability to azeotropically remove water, which can be beneficial for the initial imine formation, and its high boiling point is suitable for the thermal cascade sequence.[1]

  • Microwave Irradiation: The use of microwave heating significantly accelerates the reaction rates, allowing for the rapid synthesis of compound libraries.[1]

Data Summary Table:

EntryAldehydeAmineIsocyanideYield (%)Reference
1BenzaldehydeBenzylamineN-benzyl-2-isocyanoacetamide85[1]
24-ChlorobenzaldehydeBenzylamineN-benzyl-2-isocyanoacetamide92[1]
32-NaphthaldehydeBenzylamineN-benzyl-2-isocyanoacetamide78[1]

2. Intramolecular Cyclization Strategies

Acid-Catalyzed Intramolecular Cyclization

In this strategy, a suitably substituted pyrrolin-2-one precursor undergoes an acid-catalyzed intramolecular cyclization to form the fused pyridine ring. This method is particularly useful for the synthesis of pyrrolo[3,4-b]quinolines, a related class of compounds.

Diagram 2: Intramolecular Cyclization Pathway

Intramolecular_Cyclization Pyrrolinone Substituted Pyrrolin-2-one Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Pyrrolinone->Acid_Catalyst Cyclization Intramolecular Cyclization Acid_Catalyst->Cyclization Product Pyrrolo[3,4-b]quinoline Cyclization->Product Dehydration

Caption: General scheme for the acid-catalyzed intramolecular cyclization of a pyrrolin-2-one to form a fused quinoline system.

Protocol 2: Sulfuric Acid-Mediated Cyclization of 3-Arylaminopyrrolin-2-ones

This protocol describes the cyclization of 5-aryl-3-arylamino-4-benzoyl-1H-3-pyrrolin-2-ones to afford pyrrolo[3,4-b]quinolines.

Materials:

  • 5-Aryl-3-arylamino-4-benzoyl-1H-3-pyrrolin-2-one derivative (1.0 equiv)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice water

Procedure:

  • Carefully add the substituted pyrrolin-2-one (1.0 equiv) to an excess of concentrated sulfuric acid at room temperature with stirring.

  • Continue stirring the mixture at room temperature for the time required for the reaction to complete (monitor by TLC).

  • Once the reaction is complete, pour the mixture carefully onto crushed ice.

  • The resulting precipitate is the crude product.

  • Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Expert Insights:

  • Safety: Concentrated sulfuric acid is highly corrosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The addition of the reaction mixture to ice water should be done slowly and cautiously.

  • Substrate Scope: The success of this reaction is dependent on the electronic nature of the aryl substituents. Electron-donating groups on the arylamino moiety can facilitate the electrophilic aromatic substitution reaction.

Conclusion and Future Outlook

The synthetic routes outlined in this application note, particularly the Ugi-Zhu multicomponent reaction, provide reliable and efficient pathways to the medicinally important pyrrolo[3,4-b]pyridin-5-one scaffold. The operational simplicity and amenability to diversification make these methods highly attractive for the rapid generation of compound libraries for high-throughput screening and lead optimization.

Future research in this area will likely focus on the development of enantioselective synthetic methods to access chiral, non-racemic pyrrolo[3,4-b]pyridin-5-ones, which will be crucial for elucidating their structure-activity relationships and for the development of stereochemically pure drug candidates. Additionally, the exploration of novel catalytic systems, including photoredox and C-H activation strategies, may open up new avenues for the synthesis and functionalization of this versatile heterocyclic core.

References

The Strategic Utility of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of rigid, nitrogen-containing scaffolds is a cornerstone of molecular design. Among these, the pyrrolo[3,4-b]pyridine core has emerged as a privileged structure, featuring in a range of biologically active molecules, including kinase and PARP inhibitors.[1][2][3][4][5] The halogenated derivative, 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride (CAS No: 905273-36-1), serves as a pivotal intermediate, offering a reactive handle for the construction of molecular complexity through modern cross-coupling methodologies.[6][7][8]

This guide provides an in-depth exploration of the applications of this versatile building block, complete with detailed protocols for its use in key synthetic transformations. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, ensuring both scientific integrity and practical utility for researchers at the forefront of chemical synthesis.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 905273-36-1[6][7][8]
Molecular Formula C₇H₈BrClN₂[6]
Molecular Weight 235.51 g/mol [6]
Appearance White to off-white solidN/A
Storage 2-8°C, under inert atmosphereN/A

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of the pyrrolo[3,4-b]pyridine core is strategically positioned for participation in a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of biaryl and heteroaryl-aryl structures.[9][10][11][12] In the context of this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents, which is a key step in the synthesis of many kinase and PARP inhibitors.[1][2][3][4][5]

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki coupling of bromo-pyridines with arylboronic acids.[11]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₃PO₄, 2.5 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling Pyrrolo-Br 3-bromo-6,7-dihydro-5H- pyrrolo[3,4-b]pyridine Pd(II)-complex Pd(II) Intermediate Pyrrolo-Br->Pd(II)-complex Oxidative Addition Pd(0) Pd(0) Catalyst Pd(0)->Pd(II)-complex OxAdd Oxidative Addition Pd(II)-Aryl Pd(II)-Aryl Complex Pd(II)-complex->Pd(II)-Aryl BoronicAcid Ar-B(OH)₂ BoronicAcid->Pd(II)-Aryl Transmetalation Base Base (e.g., K₃PO₄) Transmetalation Transmetalation Base->Transmetalation Pd(II)-Aryl->Pd(0) Product Coupled Product Pd(II)-Aryl->Product Reductive Elimination RedElim Reductive Elimination Buchwald_Hartwig_Amination Pyrrolo-Br 3-bromo-6,7-dihydro-5H- pyrrolo[3,4-b]pyridine Pd(II)-complex Pd(II) Intermediate Pyrrolo-Br->Pd(II)-complex Oxidative Addition Pd(0) Pd(0) Catalyst Pd(0)->Pd(II)-complex OxAdd Oxidative Addition Pd(II)-Amido Pd(II)-Amido Complex Pd(II)-complex->Pd(II)-Amido Amine R₂NH Amine->Pd(II)-Amido Coordination & Deprotonation Base Base (e.g., NaOtBu) AmineCoord Amine Coordination & Deprotonation Base->AmineCoord Pd(II)-Amido->Pd(0) Product Coupled Product Pd(II)-Amido->Product Reductive Elimination RedElim Reductive Elimination Sonogashira_Coupling Pyrrolo-Br 3-bromo-6,7-dihydro-5H- pyrrolo[3,4-b]pyridine Pd(II)-complex Pd(II) Intermediate Pyrrolo-Br->Pd(II)-complex Oxidative Addition Pd(0) Pd(0) Catalyst Pd(0)->Pd(II)-complex OxAdd Oxidative Addition Pd(II)-Alkynyl Pd(II)-Alkynyl Complex Pd(II)-complex->Pd(II)-Alkynyl Alkyne R-C≡CH Alkyne->Pd(II)-Alkynyl Transmetalation via Cu-acetylide Cu(I) Cu(I) Co-catalyst Transmetalation Transmetalation Cu(I)->Transmetalation Base Base (e.g., Et₃N) Base->Transmetalation Pd(II)-Alkynyl->Pd(0) Product Coupled Product Pd(II)-Alkynyl->Product Reductive Elimination RedElim Reductive Elimination

References

Application Notes and Protocols for In Vivo Studies of Novel Kinase Inhibitors Derived from 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Therapeutic Potential of Pyrrolopyridine Scaffolds

The pyrrolopyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its structural resemblance to the purine ring of ATP allows for the design of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1] This guide focuses on compounds derived from the novel 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core, outlining a strategic and detailed framework for their in vivo evaluation as potential anti-cancer agents. We will proceed under the hypothesis that these compounds are designed as kinase inhibitors, a common application for this chemical class.

This document provides a comprehensive, experience-driven approach to designing and executing preclinical in vivo studies. It moves beyond simple step-by-step instructions to explain the critical reasoning behind each experimental choice, ensuring a robust and translatable data package for your novel drug candidate.

Part 1: The Preclinical In Vivo Workflow: A Strategic Overview

The journey from a promising compound to a clinical candidate is a multi-stage process requiring rigorous validation.[2] The in vivo phase is a critical juncture where the compound's behavior is assessed in a complex biological system for the first time. A well-designed workflow is paramount to generating meaningful and reproducible data.

Our proposed workflow integrates essential studies sequentially, allowing for go/no-go decisions at critical milestones. This strategy optimizes resource allocation and accelerates the development timeline.

Preclinical_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Target Engagement & Efficacy cluster_2 Phase 3: Safety & IND-Enabling Formulation Formulation & Vehicle Selection Tolerability Maximum Tolerated Dose (MTD) Study Formulation->Tolerability Establish Dosing Vehicle PK Pharmacokinetics (PK) (Single Dose) Tolerability->PK Define Safe Doses PKPD PK/PD Study (Target Engagement) PK->PKPD Inform Sampling Timepoints Efficacy Xenograft/Syngeneic Efficacy Studies PKPD->Efficacy Confirm Biological Activity & Dose Tox GLP Toxicology (Repeat-Dose) Efficacy->Tox Provide Efficacious Dose Range IND IND Submission Tox->IND

Figure 1: Strategic workflow for preclinical in vivo evaluation of a novel kinase inhibitor.

Part 2: Foundational Studies - Setting the Stage for Success

Before assessing anti-tumor efficacy, a series of foundational studies must be conducted to ensure the compound can be delivered safely and achieve relevant exposure levels in the animal model.

Formulation Development for Oral Administration

Many small molecule kinase inhibitors (smKIs) exhibit poor aqueous solubility, which can severely limit their oral bioavailability.[3][4] Developing a suitable formulation is a critical first step.

Common Formulation Strategies for Poorly Soluble smKIs:

Formulation TypeCompositionAdvantagesDisadvantages
Aqueous Suspension 0.5% (w/v) Sodium Carboxymethylcellulose, 0.9% (w/v) NaCl, 0.4% (w/v) Polysorbate 80Simple to prepare; suitable for early screens.May lead to low/variable absorption for very insoluble compounds.
Lipid-Based Self-emulsifying drug delivery systems (SEDDS) using oils (e.g., Labrafac) and surfactants.Can significantly enhance solubility and absorption of lipophilic drugs.[3][4]More complex to develop and characterize.
Amorphous Solid Dispersion (ASD) Drug dispersed in a polymer matrix (e.g., HPMCAS).Reduces sensitivity to pH-dependent solubility, improving consistency.[5]Requires specialized manufacturing techniques (e.g., spray drying).

Protocol: Screening for a Suitable Oral Formulation

  • Solubility Assessment: Determine the solubility of the lead compound in a panel of common, pharmaceutically acceptable solvents and excipients.

  • Vehicle Preparation: Prepare small batches of different formulation types (e.g., aqueous suspension, simple lipid solution).

  • In Vitro Dispersion Test: For lipid-based systems, perform an in vitro test by dispersing the formulation in simulated gastric fluid (0.01 N HCl) and observing for drug precipitation.[4]

  • Short-Term Tolerability: Administer a single dose of the most promising formulations to a small number of mice (n=2-3 per group) and monitor for acute adverse effects over 24-48 hours.

  • Selection: Choose the simplest formulation that provides a homogeneous, stable suspension/solution and is well-tolerated for initial PK and MTD studies.

Maximum Tolerated Dose (MTD) and Dose-Range Finding

Causality: The MTD study is essential to identify a dose range that is non-lethal and does not cause excessive toxicity, which could confound the results of subsequent efficacy studies.[6] This study establishes the upper limit for dosing in efficacy and PK/PD experiments.

Protocol: Acute MTD Study in Mice

  • Animal Model: Use the same strain of mice that will be used for efficacy studies (e.g., BALB/c nude or C57BL/6).

  • Group Allocation: Assign mice (n=3-5 per group) to receive escalating single doses of the compound. Include a vehicle-only control group.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage).

  • Monitoring: Observe animals intensely for the first 4-6 hours post-dose, and then daily for 7-14 days.

  • Endpoints:

    • Clinical Observations: Record signs of toxicity (e.g., lethargy, ruffled fur, ataxia).

    • Body Weight: Measure body weight daily. A weight loss of >15-20% is typically considered a sign of significant toxicity.

    • Mortality: Record any deaths.

  • MTD Definition: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >15% body weight loss).

Pharmacokinetic (PK) Analysis

Causality: A PK study reveals the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.[7] Understanding the compound's half-life (t½), maximum concentration (Cmax), and overall exposure (AUC) is crucial for designing rational dosing schedules for efficacy studies and for correlating exposure with pharmacodynamic effects.[8]

Protocol: Single-Dose PK Study in Mice

  • Animal Model: Use healthy, non-tumor-bearing mice of the appropriate strain.

  • Dosing Groups:

    • Intravenous (IV) Group (n=3-4): Administer a single bolus dose (e.g., 1-2 mg/kg) to determine absolute bioavailability and clearance.

    • Oral (PO) Group (n=3-4 per dose level): Administer at least two different dose levels (e.g., 10 mg/kg and 50 mg/kg) to assess dose proportionality.

  • Blood Sampling: Collect sparse blood samples (approx. 30 µL) from each mouse at multiple time points. A typical schedule for a small molecule might be: 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose.[9] Serial bleeding from the same animal is preferred to reduce biological variability.[9]

  • Sample Processing: Immediately process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.[8]

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table of Key Pharmacokinetic Parameters:

ParameterUnitDescription
Cmax ng/mLMaximum observed plasma concentration.
Tmax hTime at which Cmax is reached.
AUC(0-t) ng*h/mLArea under the plasma concentration-time curve to the last measured point.
hElimination half-life.
CL L/h/kgClearance (rate of drug removal from the body).
Vd L/kgVolume of distribution (apparent volume into which the drug distributes).
F% %Absolute bioavailability (fraction of oral dose reaching systemic circulation).

Part 3: Demonstrating Mechanism - PK/PD and Biomarker Analysis

Once a safe and bioavailable dose range is established, the next critical step is to demonstrate that the drug engages its intended target in vivo and modulates the downstream signaling pathway. This is the core of a successful PK/PD study.

Causality: A PK/PD study provides the crucial link between drug exposure (PK) and the biological effect (PD).[10][11] This relationship helps to establish a biologically effective dose range, providing confidence that any observed anti-tumor activity in efficacy studies is due to the intended mechanism of action.

PKPD_Relationship cluster_0 Pharmacokinetics (PK) cluster_1 Pharmacodynamics (PD) DrugAdmin Drug Administration PlasmaConc Plasma Drug Concentration (Exposure) DrugAdmin->PlasmaConc ADME Target Kinase Target in Tumor PlasmaConc->Target Drug Reaches Tumor pSubstrate Phospho-Substrate (Target Engagement) Target->pSubstrate Inhibition Downstream Downstream Pathway Modulation pSubstrate->Downstream Efficacy Anti-Tumor Efficacy Downstream->Efficacy

Figure 2: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

Selecting and Validating Pharmacodynamic Biomarkers

The choice of PD biomarkers is critical and should be based on the drug's mechanism of action.

  • Target Engagement Biomarker: A direct measure of the drug interacting with its target. For a kinase inhibitor, this is typically the phosphorylation of the kinase itself (autophosphorylation) or its immediate substrate.

  • Downstream Pathway Biomarker: A marker further down the signaling cascade that is regulated by the target kinase. This demonstrates broader pathway inhibition.[10]

Example: Hypothetical Inhibitor of "Tumor Progression Kinase" (TPK)

Signaling_Pathway GF Growth Factor Receptor Receptor GF->Receptor TPK TPK Receptor->TPK pTPK p-TPK TPK->pTPK Substrate Substrate pTPK->Substrate pSubstrate p-Substrate (PD Biomarker) Substrate->pSubstrate Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Inhibitor Pyrrolopyridine Inhibitor Inhibitor->TPK

Figure 3: Hypothetical signaling pathway showing potential PD biomarkers for a TPK inhibitor.

Protocol: In Vivo PK/PD Study

  • Model: Use tumor-bearing mice (e.g., subcutaneous xenografts). Tumors should be established and have reached a size of approximately 150-250 mm³.

  • Study Design:

    • Administer a single oral dose of the compound at several dose levels (e.g., MTD, 1/2 MTD, 1/4 MTD) and a vehicle control.

    • At various time points post-dose (e.g., 2, 6, 12, 24 hours), euthanize cohorts of mice (n=3-4 per time point per dose group).

  • Sample Collection:

    • Collect a terminal blood sample via cardiac puncture for PK analysis.

    • Immediately excise the tumor, snap-freeze a portion in liquid nitrogen for Western blot or ELISA, and fix the remaining portion in formalin for immunohistochemistry (IHC).

  • PD Analysis:

    • Western Blot/ELISA: Prepare tumor lysates and analyze the levels of the phosphorylated target (p-TPK) and total target (TPK) relative to a loading control. Quantify the inhibition of the downstream marker (p-Substrate).

    • IHC: Stain tumor sections for the phospho-biomarker to assess the spatial distribution and percentage of cells showing target inhibition.

  • Correlation: Correlate the plasma drug concentration (PK) at each time point with the level of biomarker inhibition (PD) to establish an exposure-response relationship.

Part 4: Efficacy Evaluation in Cancer Models

With a biologically active dose range defined, the ultimate preclinical test is whether the compound can inhibit tumor growth in a living animal. The choice of model is critical and depends on the research question.

Cell Line-Derived Xenograft (CDX) Models

CDX models involve implanting human cancer cell lines into immunocompromised mice. They are the workhorse of preclinical oncology.[12][13]

  • Advantages: High reproducibility, rapid tumor growth, cost-effective, and suitable for initial efficacy screening.[14]

  • Disadvantages: Lack of a functional immune system, and cell lines may not fully represent the heterogeneity of patient tumors.[15]

Protocol: Subcutaneous CDX Efficacy Study

  • Cell Preparation: Culture the selected human cancer cell line (e.g., a line known to be dependent on the target kinase pathway) to ~80% confluency. Harvest cells and resuspend in sterile PBS, often mixed 1:1 with an extracellular matrix like Matrigel® to improve tumor take rate.[16][17]

  • Implantation: Subcutaneously inject 5-10 million cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).[17]

  • Tumor Staging: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (n=8-10 per group) to ensure an even distribution of starting tumor volumes.

  • Treatment:

    • Begin daily (or other scheduled) dosing with the vehicle control and several doses of the test compound, guided by the MTD and PK/PD studies.

    • Administer treatment for a predefined period, typically 21-28 days.

  • Monitoring:

    • Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume: Volume = (Width² x Length) / 2 .[17]

    • Record animal body weights at the same frequency as a measure of general toxicity.

  • Endpoints & Analysis:

    • Primary Endpoint: Tumor Growth Inhibition (TGI). Calculate the %TGI at the end of the study.

    • Secondary Endpoints: Body weight change, clinical observations.

    • At the end of the study, tumors can be harvested for biomarker analysis to confirm target inhibition in the treated groups.

Patient-Derived Xenograft (PDX) Models

PDX models involve the direct implantation of fresh tumor tissue from a patient into an immunocompromised mouse.[18]

  • Advantages: Better preserve the heterogeneity, architecture, and drug responsiveness of the original human tumor, offering higher predictive value for clinical outcomes.[15][19][20]

  • Disadvantages: More costly, lower take rates, slower growth, and require a robust pipeline for obtaining patient tissue.

Syngeneic Models for Immuno-Oncology

If the compound is hypothesized to have an effect on the immune system, a syngeneic model is essential. These models use mouse tumor cell lines implanted into immunocompetent mice of the same genetic background.[14][21]

  • Advantages: Fully intact and functional immune system, allowing for the study of interactions between the drug, the tumor, and immune cells (e.g., for combination studies with checkpoint inhibitors).[14][22]

  • Disadvantages: The targets are of mouse origin, which may have different pharmacology than the human orthologs.[21]

Protocol: Syngeneic Model Efficacy and Immune Profiling

The efficacy protocol is similar to the CDX model, but uses mouse tumor cells (e.g., B16F10 melanoma, MC38 colon carcinoma) in an immunocompetent mouse strain (e.g., C57BL/6).[23] At the study's end, tumors and spleens can be harvested for immune cell analysis.

  • Tissue Processing: Prepare single-cell suspensions from harvested tumors and spleens.[23][24]

  • Flow Cytometry: Use multi-color flow cytometry to analyze the composition of tumor-infiltrating lymphocytes (TILs), such as CD4+ T cells, CD8+ T cells, regulatory T cells, and myeloid-derived suppressor cells.[24] This can reveal if the kinase inhibitor remodels the tumor microenvironment.

Part 5: IND-Enabling Toxicology Studies

Before a drug can be tested in humans, its safety must be rigorously evaluated in preclinical toxicology studies conducted under Good Laboratory Practice (GLP) regulations.[6][25]

Causality: The goal of these studies is to identify potential target organs for toxicity, determine if toxic effects are reversible, and establish a safe starting dose for human clinical trials.[26][27]

Standard Toxicology Study Requirements:

Study TypeSpeciesDurationPurpose
Single-Dose Toxicity 2 Mammalian (1 rodent, 1 non-rodent)N/ATo assess acute toxicity and support initial dose escalation.[27]
Repeat-Dose Toxicity 2 Species (1 rodent, 1 non-rodent)2-4 weeksTo support Phase I/II clinical trials of similar duration.[27]
Safety Pharmacology Rodent or Non-rodentN/ATo assess effects on vital functions (Cardiovascular, Respiratory, Central Nervous System).[6]
Genetic Toxicology In vitro & In vivoN/ATo assess mutagenic and clastogenic potential (e.g., Ames test, in vivo micronucleus test).

Note: The duration of the repeat-dose toxicology studies should support the planned duration of the clinical trial.[26] For drugs intended for chronic use, longer-term studies (e.g., 6-9 months) are required.

Conclusion

The in vivo evaluation of novel compounds derived from the 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold requires a systematic, multi-faceted approach. By integrating formulation science, pharmacokinetics, pharmacodynamics, efficacy testing in relevant models, and formal toxicology, researchers can build a comprehensive data package. This logical progression from foundational studies to mechanistic validation and safety assessment provides the strongest possible basis for advancing a promising new kinase inhibitor toward clinical trials and, ultimately, to patients in need.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of your synthesis through a comprehensive understanding of the reaction mechanisms and critical process parameters.

Introduction

This compound is a valuable building block in medicinal chemistry and pharmaceutical development. The synthesis, while conceptually straightforward, involves multiple steps where yield and purity can be compromised. This guide will walk you through the synthetic pathway, highlighting key areas for optimization and providing solutions to common challenges.

The overall synthetic strategy involves two main stages:

  • Synthesis of the precursor: 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.

  • Regioselective bromination and salt formation: Conversion of the precursor to the final hydrochloride salt.

Bromination_Troubleshooting Start Low Regioselectivity in Bromination Problem1 Mixture of Isomers Start->Problem1 Problem2 Di-bromination Start->Problem2 Solution1 Protect Pyrrolidine Nitrogen Problem1->Solution1 Solution2 Optimize Reaction Conditions Problem1->Solution2 Solution3 Consider Alternative Brominating Agent (TBATB) Problem1->Solution3 Problem2->Solution2 Condition1 Low Temperature (0°C to RT) Solution2->Condition1 Condition2 Control NBS Stoichiometry (1.05-1.1 eq) Solution2->Condition2 Condition3 Use Dichloromethane as Solvent Solution2->Condition3

Technical Support Center: Troubleshooting Common Problems in Pyrrolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrolopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Pyrrolopyridines, also known as azaindoles, are crucial bioisosteres of indoles and are integral components in numerous FDA-approved drugs, such as the kinase inhibitors Pexidartinib and Vemurafenib.[1][2] However, their synthesis can present unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

I. Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of pyrrolopyridines (azaindoles) often more challenging than that of their indole counterparts?

The primary challenge stems from the electron-deficient nature of the pyridine ring. The nitrogen atom in the pyridine ring withdraws electron density, which can hinder key steps in classical indole syntheses like the Fischer indole synthesis.[3] Specifically, the pyridylhydrazine starting material is less nucleophilic, making the crucial[4][4]-sigmatropic rearrangement more difficult and often resulting in lower yields or reaction failure under standard conditions.[3][5]

Q2: My Fischer indole synthesis to produce a 4-azaindole is failing or giving very low yields. What are the most critical factors to consider?

The success of a Fischer indole synthesis for 4-azaindoles hinges on several factors:

  • Acid Catalyst Selection: The choice of acid catalyst is paramount.[3] Both Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be employed, and the optimal choice depends on the specific substrates.[6][7] Stronger acids or higher temperatures may be necessary to drive the reaction to completion.[3]

  • Substituent Effects: The presence of an electron-donating group (EDG) on the pyridylhydrazine is often crucial as it facilitates the[4][4]-sigmatropic rearrangement step.[8] Conversely, certain substituents on the carbonyl component can lead to undesired side reactions like N-N bond cleavage.[6][9][10]

  • Reaction Conditions: High temperatures and highly concentrated strong acids can lead to decomposition of the starting materials or the desired product.[3] It is advisable to use the mildest effective acid catalyst and the lowest possible reaction temperature.[3]

Q3: I am observing the formation of regioisomers in my pyrrolopyridine synthesis. How can I improve selectivity?

Regioselectivity is a common issue, particularly when using unsymmetrical ketones in the Fischer indole synthesis.[3] The choice of acid catalyst and solvent can significantly influence the product ratio.[3] For instance, stronger acids may favor the formation of the more substituted enamine.[3] Steric hindrance on the ketone can also direct the formation of one regioisomer over the other.[3] A systematic screening of catalysts and conditions is often necessary to optimize for the desired isomer.[3]

Q4: Are there alternative methods to the Fischer indole synthesis for preparing pyrrolopyridines?

Yes, several other effective methods exist for the synthesis of pyrrolopyridines. These include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for constructing the pyrrolopyridine core.[1][11] These reactions often offer greater functional group tolerance and milder reaction conditions.

  • Pictet-Spengler Reaction: This reaction involves the condensation of an arylethylamine with a carbonyl compound to form a tetrahydroisoquinoline, which can be a precursor to certain pyrrolopyridine systems.[12][13]

  • Chichibabin Cyclization: This method can be used to synthesize 7-azaindoles through the condensation of a picoline derivative with a nitrile.[14]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in various pyrrolopyridine syntheses, such as iron-catalyzed cyclizations.[15]

Q5: What are some common issues encountered during the purification of pyrrolopyridines?

Pyrrolopyridines can be challenging to purify due to their polarity and potential for metal chelation. Common issues include:

  • Tailing on Silica Gel: The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel, leading to tailing during column chromatography. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.

  • Solubility Issues: Some pyrrolopyridine derivatives have poor solubility in common organic solvents, making purification and handling difficult. Careful selection of the purification solvent system is crucial.

  • Air and Light Sensitivity: Some pyrrolopyridines and their precursors can be sensitive to air and light, leading to decomposition.[3][16] It is advisable to handle these compounds under an inert atmosphere and protect them from light where necessary.

II. Troubleshooting Guides

Guide 1: Low Yield in Fischer Indole Synthesis of Azaindoles

This guide addresses the common problem of low or no product formation in the Fischer indole synthesis of azaindoles.

Symptom: The reaction mixture shows little to no formation of the desired azaindole product by TLC or LC-MS analysis.

Troubleshooting Workflow:

G start Low Yield in Fischer Indole Synthesis check_hydrazine Verify Pyridylhydrazine Stability and Purity start->check_hydrazine check_carbonyl Assess Carbonyl Component Reactivity check_hydrazine->check_carbonyl Hydrazine OK optimize_catalyst Optimize Acid Catalyst and Concentration check_hydrazine->optimize_catalyst Hydrazine unstable check_carbonyl->optimize_catalyst Carbonyl OK check_carbonyl->optimize_catalyst Issue with carbonyl optimize_conditions Adjust Reaction Temperature and Time optimize_catalyst->optimize_conditions Catalyst Optimized success Improved Yield optimize_catalyst->success Improvement seen consider_edg Incorporate Electron-Donating Group (EDG) on Pyridine Ring optimize_conditions->consider_edg Conditions Optimized optimize_conditions->success Improvement seen alternative_methods Explore Alternative Synthetic Routes consider_edg->alternative_methods EDG ineffective consider_edg->success EDG effective alternative_methods->success

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

Step-by-Step Troubleshooting Protocol:
  • Verify Starting Material Quality:

    • Pyridylhydrazine Stability: Pyridylhydrazines can be unstable and prone to oxidation. Ensure the starting material is pure and has been stored correctly under an inert atmosphere.[16]

    • Carbonyl Purity: Impurities in the aldehyde or ketone can inhibit the reaction. Use freshly distilled or purified carbonyl compounds.

  • Optimize the Acid Catalyst:

    • Screen Different Acids: If a standard Brønsted acid like H₂SO₄ is not effective, screen other acids such as polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH), or Lewis acids like ZnCl₂ or BF₃·OEt₂.[6][7]

    • Vary Catalyst Loading: The concentration of the acid is critical. Too little may not catalyze the reaction efficiently, while too much can lead to decomposition.[3][6] Perform a systematic screen of catalyst loading.

  • Adjust Reaction Conditions:

    • Temperature Optimization: If the reaction is sluggish at lower temperatures, cautiously increase the temperature.[3] High-boiling point solvents can allow for more precise temperature control.[3] However, be aware that excessive heat can cause tar formation.[3]

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and prevent product degradation from prolonged heating.[3][17]

  • Consider Substrate Modification:

    • Electron-Donating Groups (EDGs): If the pyridine ring is highly electron-deficient, consider using a pyridylhydrazine with an EDG (e.g., methoxy group) to increase its nucleophilicity and facilitate the key[4][4]-sigmatropic rearrangement.[8]

  • Explore Alternative Synthetic Strategies:

    • If the Fischer indole synthesis remains problematic, consider alternative routes such as palladium-catalyzed cross-coupling reactions, which may be more suitable for your specific target molecule.[18]

Guide 2: Side Product Formation in Palladium-Catalyzed Cross-Coupling Reactions

This guide provides troubleshooting steps for common side reactions encountered during Suzuki-Miyaura or Buchwald-Hartwig reactions for pyrrolopyridine synthesis.

Symptom: The reaction mixture contains significant amounts of undesired byproducts, such as homo-coupled products or products from reaction at an unintended position.

Troubleshooting Workflow:

start Side Products in Cross-Coupling check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents optimize_catalyst Screen Catalyst and Ligand check_reagents->optimize_catalyst Reagents OK check_reagents->optimize_catalyst Impure Reagents optimize_base Optimize Base and Solvent optimize_catalyst->optimize_base Catalyst/Ligand Optimized success Minimized Side Products optimize_catalyst->success Improvement Seen protecting_groups Implement Protecting Group Strategy optimize_base->protecting_groups Base/Solvent Optimized optimize_base->success Improvement Seen temp_control Refine Temperature Profile protecting_groups->temp_control Protecting Groups Added protecting_groups->success Improvement Seen temp_control->success

Caption: Troubleshooting workflow for side product formation in cross-coupling reactions.

Step-by-Step Troubleshooting Protocol:
  • Re-evaluate Reagents and Stoichiometry:

    • Purity: Ensure the purity of the boronic acid/ester, amine, and halide starting materials. Impurities can lead to catalyst deactivation or side reactions.

    • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one component can sometimes promote side reactions.[16]

  • Optimize the Catalyst System:

    • Ligand Screening: The choice of phosphine ligand is crucial for selectivity and reactivity. Screen a variety of ligands (e.g., XPhos, RuPhos, SPhos) to find the optimal one for your specific transformation.[1][19]

    • Palladium Pre-catalyst: Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) can exhibit different activities and selectivities.[1]

  • Optimize the Base and Solvent:

    • Base Selection: The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) can significantly impact the reaction outcome.[19] A weaker base may be necessary to prevent undesired side reactions.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's activity and selectivity. Screen different solvents like dioxane, toluene, or t-butanol.[1] Ensure the use of dry solvents, as water can interfere with the catalytic cycle.[1]

  • Implement a Protecting Group Strategy:

    • NH Protection: The N-H of the pyrrole ring and any amino groups on the pyrrolopyridine core can coordinate to the palladium catalyst, leading to inhibition or undesired reactivity.[1][19] Consider protecting these functionalities with groups like SEM ( (2-(trimethylsilyl)ethoxy)methyl) or Ts (tosyl).[19]

  • Refine the Reaction Temperature:

    • Lowering the reaction temperature can sometimes suppress the formation of side products by favoring the desired reaction pathway, which may have a lower activation energy.

III. Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis of a 4-Azaindole

This protocol is a representative example for the synthesis of a 5-methoxy-2-propyl-4-azaindole.[17]

Materials:

  • 6-methoxypyridin-3-ylhydrazine

  • Valeraldehyde

  • Sulfuric acid (4 wt% aqueous solution)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxypyridin-3-ylhydrazine (1 equivalent) in a 4 wt% aqueous solution of sulfuric acid.[17]

  • Addition of Carbonyl: Add valeraldehyde (1.1 equivalents) to the reaction mixture.[17]

  • Heating: Heat the mixture to reflux and maintain for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[17]

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.[17]

    • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.[17]

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[17]

    • Combine the organic layers and wash with brine.[17]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[17]

  • Purification:

    • Filter off the drying agent.[17]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[17]

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 5-methoxy-2-propyl-4-azaindole.[17]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 4-Chloro-7-azaindole Derivative

This protocol provides a general method for the amination of a chloro-substituted azaindole.[19][20]

Materials:

  • 4-chloro-7-azaindole starting material

  • Desired amine

  • Sodium tert-butoxide (NaOtBu)

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos

  • 1,4-Dioxane (anhydrous)

Procedure:

  • Reagent Preparation: To a dried reaction vial, add the 4-chloro-7-azaindole starting material (1.0 equiv), the desired amine (1.2-1.5 equiv), and the base (e.g., NaOtBu, 2.0 equiv).[19][20]

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., RuPhos, 4-10 mol%) in the reaction solvent.[19][20]

  • Reaction Setup: Add the catalyst mixture to the reaction vial containing the substrate, amine, and base.[19] The reaction mixture should be degassed and placed under an inert atmosphere (e.g., nitrogen or argon).[20]

  • Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.[19][20]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[19]

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., EtOAc), and wash with water and brine.[19]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[19]

    • Purify the crude product by flash column chromatography.[19]

IV. Data Presentation

Table 1: Optimization of Reaction Conditions for Pyrrolo[3,4-b]pyridine Synthesis
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1DBU (10)EthanolReflux292
2DBU (5)EthanolReflux369
3DBU (20)EthanolReflux1.586
4DBU (10)MethanolReflux475
5DBU (10)AcetonitrileReflux562
6DBU (10)TolueneReflux658
7Et₃N (10)EthanolReflux576
8DABCO (10)EthanolReflux667
9Piperidine (10)EthanolReflux478

Adapted from a study on the synthesis of pyrrolo[3,4-b]pyridine derivatives, this table illustrates how systematic variation of the catalyst, catalyst loading, and solvent can be used to optimize the reaction yield. DBU in refluxing ethanol was found to be the optimal condition.[4]

V. References

  • Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142–5145. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Fischer Indole Synthesis of 4-Azaindoles. --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization conditions for the synthesis of pyrrolo[3,4-b]pyridine 4 a. --INVALID-LINK--

  • Douglas, C. J., & Garg, N. K. (2017). Understanding and Interrupting the Fischer Azaindolization Reaction. Journal of the American Chemical Society, 139(44), 15897–15904. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Azaindole via Fischer Indole Cyclization. --INVALID-LINK--

  • PubMed. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. --INVALID-LINK--

  • BenchChem. (2025). Overcoming poor reactivity of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine. --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of pyrazolopyridine. --INVALID-LINK--

  • BenchChem. (2025). Common mistakes to avoid in the synthesis of pyrrolopyrazine derivatives. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting common issues in Fischer indole synthesis from hydrazones. --INVALID-LINK--

  • Molecules. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. --INVALID-LINK--

  • Wikipedia. (n.d.). Fischer indole synthesis. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. --INVALID-LINK--

  • ResearchGate. (n.d.). Different strategies for synthesis of 7-azaindoles. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: 4-Azaindole in the Synthesis of Anti-Inflammatory Agents. --INVALID-LINK--

  • PubMed. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. --INVALID-LINK--

  • Polycyclic Aromatic Compounds. (2022). Synthesis of 4-Azaindole-Thiazolidine-2,4-Dione Coupled 1,2,3-Triazoles as EGFR Directing Anticancer Agents. --INVALID-LINK--

  • MDPI. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. --INVALID-LINK--

  • MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. --INVALID-LINK--

  • Journal of the American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?. --INVALID-LINK--

  • PubMed Central. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. --INVALID-LINK--

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. --INVALID-LINK--

  • OSTI.GOV. (n.d.). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. --INVALID-LINK--

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. --INVALID-LINK--

  • ResearchGate. (2025). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). --INVALID-LINK--

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. --INVALID-LINK--

  • Google Patents. (n.d.). Purification of crude pyrroles. --INVALID-LINK--

  • MDPI. (2016). The Pictet-Spengler Reaction Updates Its Habits. --INVALID-LINK--

  • ResearchGate. (n.d.). β-Pyrrolopyrazino Annulated Corroles via a Pictet-Spengler Approach. --INVALID-LINK--

  • YouTube. (2021). Pyrrole: Synthesis, Reactions & Medicinal Uses. --INVALID-LINK--

  • MDPI. (2018). An Update on the Synthesis of Pyrrolo[5][8]benzodiazepines. --INVALID-LINK--

  • PubMed. (2020). Recent advances of pyrrolopyridines derivatives: a patent and literature review. --INVALID-LINK--

References

Technical Support Center: Purification of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride, a key intermediate in pharmaceutical synthesis. This resource is designed to address common challenges and provide practical, field-proven solutions to ensure the high purity and integrity of your compound.

Introduction: The Challenge of Purifying a Polar Heterocyclic Salt

This compound is a polar, nitrogen-containing heterocyclic compound. Its hydrochloride salt form, while often improving stability and handling, introduces specific challenges in purification. The polarity of the molecule can lead to difficulties in standard normal-phase chromatography, and its salt nature dictates specific solubility properties that must be leveraged for effective recrystallization. This guide will walk you through the common pitfalls and their solutions, grounded in the principles of organic chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Recrystallization Issues

Question 1: My this compound won't crystallize. It just oils out or remains a solid clump. What should I do?

Answer: This is a common issue when dealing with polar hydrochloride salts. The choice of solvent system is critical.

  • Underlying Cause: The high polarity of the hydrochloride salt can make it too soluble in highly polar solvents, preventing crystal lattice formation. Conversely, it will be largely insoluble in non-polar solvents. "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point in that particular solvent mixture.

  • Troubleshooting Steps:

    • Solvent System Selection: For pyridine hydrochloride salts, a mixture of a chlorinated solvent and an ester, such as chloroform and ethyl acetate, can be effective.[1] Start by dissolving the crude material in a minimal amount of a solvent in which it is reasonably soluble (e.g., methanol or ethanol). Then, add a less polar anti-solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) dropwise at an elevated temperature until the solution becomes slightly turbid.

    • Controlled Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. Rapid cooling can promote oiling out.

    • Scratching: If crystals do not form, try scratching the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline material from a previous batch, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.

Question 2: My recrystallized product is still discolored (yellow or brown). How can I improve the color?

Answer: Discoloration often indicates the presence of colored impurities, which may be polar, polymeric materials formed during the synthesis.

  • Troubleshooting Steps:

    • Charcoal Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-5% by weight). The charcoal will adsorb colored impurities. Keep the solution hot and swirl for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. Be cautious, as charcoal can also adsorb some of your desired product.

    • Solvent Choice: Ensure your recrystallization solvents are of high purity and are not contributing to the color.

    • Chemical Treatment: In some cases, a wash with a dilute solution of a reducing agent like sodium bisulfite during the workup (before salt formation) can help to remove colored oxidation byproducts.

Chromatography Challenges

Question 3: I'm trying to purify my compound using silica gel chromatography, but I'm getting significant streaking and poor separation. What's happening?

Answer: This is a classic problem when running basic, nitrogen-containing compounds on standard silica gel.

  • Underlying Cause: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in your pyrrolo-pyridine can interact strongly with these acidic sites via acid-base interactions. This leads to irreversible adsorption, tailing (streaking), and poor separation.[2][3]

  • Troubleshooting Workflow:

    Chromatography Troubleshooting start Poor Separation/Streaking on Silica Gel cause Acid-Base Interaction (Basic Amine + Acidic Silica) start->cause solution1 Modify Mobile Phase cause->solution1 Option 1 solution2 Use Alternative Stationary Phase cause->solution2 Option 2 sub_sol1 Add a Basic Modifier: - Triethylamine (0.1-2%) - Ammonia (in MeOH) solution1->sub_sol1 sub_sol2 Alternative Phases: - Alumina (basic or neutral) - Reversed-Phase (C18) - HILIC solution2->sub_sol2

    Caption: Troubleshooting workflow for poor chromatography of basic heterocycles.

  • Detailed Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.

      • Triethylamine (TEA): Typically, adding 0.1% to 2% triethylamine to your solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) is very effective.

      • Ammonia: A solution of 7N ammonia in methanol can also be used as a polar component in your eluent system.

    • Alternative Stationary Phases:

      • Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

      • Reversed-Phase Chromatography (RPC): Using a non-polar stationary phase like C18 with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a buffer like ammonium acetate or formic acid) is a powerful technique for polar compounds.[2][4]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase with a mobile phase rich in an organic solvent. It is particularly well-suited for the separation of highly polar compounds that show little retention in reversed-phase.[5]

Question 4: My compound is a hydrochloride salt. Can I still run it on a silica gel column?

Answer: Yes, but it can be challenging. The salt is highly polar and may not move from the baseline in common non-polar solvent systems.

  • Troubleshooting Steps:

    • Highly Polar Mobile Phase: You will likely need a very polar mobile phase to elute the salt from a normal-phase column. A common system is a gradient of methanol in dichloromethane (e.g., 0-20% MeOH in DCM), often with the addition of a small amount of triethylamine as discussed above.

    • Free-Basing before Chromatography: A more reliable approach is often to purify the compound as the free base and then convert it back to the hydrochloride salt.

      • Protocol: Dissolve the crude hydrochloride salt in water or a mixture of water and an organic solvent. Add a base (e.g., sodium bicarbonate, sodium carbonate, or aqueous ammonia) to adjust the pH to >8. Extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer, concentrate it, and then purify the resulting free base by chromatography.

      • Salt Reformation: After purification, dissolve the pure free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol) and add a solution of HCl in a solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete. Collect the pure hydrochloride salt by filtration.

Potential Impurities and Their Removal

Question 5: What are the likely impurities I might encounter, and how do I get rid of them?

Answer: The impurities will depend on the synthetic route, but some common possibilities exist.

  • Potential Impurities and Purification Strategies:

Impurity TypeLikely SourceRecommended Purification Method
Unreacted Starting Materials Incomplete reactionRecrystallization or Chromatography
Over-brominated Species Excess brominating agent or harsh reaction conditionsCareful Chromatography
De-brominated Product Reductive side reactions or degradationChromatography
Polymeric Byproducts High reaction temperatures, presence of acid/baseRecrystallization (polymers often remain in the mother liquor), Charcoal treatment for colored polymers
Solvent Adducts Reaction with the solventRecrystallization from a different solvent system

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Place the crude this compound in a clean Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely.

  • Optional (for colored impurities): Add a spatula tip of activated charcoal, swirl for 2-3 minutes, and perform a hot filtration to remove the charcoal.

  • To the hot, clear filtrate, add ethyl acetate dropwise until the solution just begins to turn cloudy.

  • Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethyl acetate or diethyl ether.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification via Conversion to Free Base and Column Chromatography

References

Technical Support Center: Analysis of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in your samples. By understanding the potential sources of impurities and employing robust analytical techniques, you can ensure the quality and integrity of your research.

Introduction

3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl is a heterocyclic compound of interest in pharmaceutical research. The purity of this active pharmaceutical ingredient (API) is critical for its safety and efficacy. Impurities can arise from the synthetic process, degradation, or improper storage. This guide provides a comprehensive framework for identifying and characterizing these impurities through a combination of predictive analysis based on synthesis routes, forced degradation studies, and advanced analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities in my 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl sample?

A1: Process-related impurities are substances that are introduced or formed during the synthesis of the API. Based on common synthetic routes for pyrrolo[3,4-b]pyridine derivatives, such as multicomponent reactions (e.g., Ugi-Zhu reaction), potential impurities include:

  • Unreacted Starting Materials: Depending on the specific synthetic pathway, these could include derivatives of pyridine, pyrrolidine, and various aldehydes or isocyanides.

  • Intermediates: Incomplete reactions can lead to the presence of partially formed pyrrolo[3,4-b]pyridine structures.

  • Regioisomers: During the bromination of the pyridine ring, the bromine atom may be introduced at different positions, leading to isomeric impurities.

  • Poly-brominated Species: Excessive bromination can result in the addition of more than one bromine atom to the molecule.

  • By-products from Side Reactions: Multicomponent reactions can sometimes yield alternative products through competing reaction pathways.

Q2: My HPLC chromatogram shows a peak with a similar mass to my product, but at a different retention time. What could it be?

A2: This is a common scenario and often points to the presence of an isomer. In the case of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl, this could be a regioisomer where the bromine atom is attached to a different position on the pyridine ring. To confirm this, it is essential to use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predicted elemental composition. Further structural elucidation would require techniques like 2D NMR spectroscopy (COSY, HSQC, HMBC) to determine the precise connectivity of the atoms.

Q3: I am observing significant peak tailing for my main compound in reverse-phase HPLC. What is causing this and how can I fix it?

A3: Peak tailing is a frequent issue when analyzing basic compounds like your pyrrolo[3,4-b]pyridine derivative on silica-based C18 columns. The primary cause is the interaction of the basic nitrogen atoms in your molecule with acidic silanol groups on the silica surface. Here are some troubleshooting steps:

  • Mobile Phase pH Adjustment: Increase the pH of your mobile phase to suppress the ionization of the silanol groups (typically above pH 7). Alternatively, lowering the pH (e.g., with formic or trifluoroacetic acid) can protonate your basic analyte and potentially improve peak shape, though this can sometimes lead to other issues.

  • Use of an End-capped Column: Employ a column that has been "end-capped" to reduce the number of free silanol groups.

  • Alternative Stationary Phase: Consider using a column with a different stationary phase, such as a polymer-based or a hybrid silica column, which are more resistant to basic conditions.

  • Lower Sample Concentration: Overloading the column can exacerbate peak tailing. Try injecting a more dilute sample.

Q4: What are the expected degradation products I should look for in a stability study?

A4: Forced degradation studies are crucial for identifying potential degradation products.[1][2][3] Based on the structure of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl, you should investigate the following degradation pathways:

  • Hydrolysis: The amide bond within the pyrrolidone ring could be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.

  • Oxidation: The pyridine and pyrrolidine rings can be susceptible to oxidation, potentially forming N-oxides or other oxidized species.

  • Photolysis: Exposure to UV light can induce degradation, possibly through radical mechanisms.[2][4]

  • Thermal Degradation: High temperatures can lead to decomposition of the molecule.[3]

Troubleshooting Guide: A Systematic Approach to Impurity Identification

This workflow provides a structured approach to identifying unknown impurities in your 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl samples.

Impurity_Identification_Workflow cluster_0 Phase 1: Initial Analysis & Hypothesis cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Structure Elucidation cluster_3 Phase 4: Confirmation & Reporting start Impurity Detected in HPLC-UV lcms LC-MS Analysis (Obtain Mass of Impurity) start->lcms hrms High-Resolution MS (HRMS) (Determine Elemental Composition) lcms->hrms hypothesis Formulate Hypothesis (Process-related, Degradant, Isomer) hrms->hypothesis forced_degradation Perform Forced Degradation (Acid, Base, Peroxide, Light, Heat) hypothesis->forced_degradation Investigate Degradation Pathway prep_hplc Preparative HPLC (Isolate Impurity) hypothesis->prep_hplc Investigate Process-Related Impurity or Isomer compare Compare Degradant Profile with Unknown Impurity forced_degradation->compare match Impurity Matches a Degradant? compare->match match->prep_hplc Yes report Document Findings match->report No, Document as Unknown nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) prep_hplc->nmr structure Elucidate Structure nmr->structure synthesis Synthesize Proposed Impurity Standard structure->synthesis confirm Confirm by Co-injection synthesis->confirm confirm->report

Caption: A systematic workflow for the identification and characterization of impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to intentionally generate potential degradation products of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl.[1][3]

1. Sample Preparation:

  • Prepare a stock solution of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Heat the solid API at 105°C for 24 hours. Dissolve the stressed solid in the initial solvent before analysis.

3. Analysis:

  • Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analyze all stressed samples, along with a control (unstressed) sample, by HPLC-UV/MS.

Protocol 2: HPLC-UV/MS Method for Impurity Profiling

This is a general-purpose method for the separation and detection of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl and its potential impurities.

Parameter Condition
Column C18 reverse-phase, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 30°C
UV Detection 254 nm
MS Detector Electrospray Ionization (ESI), Positive Mode
MS Scan Range m/z 100-1000

Note: This method may need to be optimized based on the specific impurities observed and the HPLC system used.

Protocol 3: NMR Sample Preparation for Structure Elucidation

For unambiguous structure determination of an isolated impurity, NMR spectroscopy is essential.

1. Isolation:

  • Isolate the impurity of interest using preparative HPLC with a volatile mobile phase (e.g., using ammonium formate or ammonium acetate as a buffer instead of formic acid).

  • Lyophilize the collected fraction to remove the solvent.

2. Sample Preparation:

  • Dissolve the isolated impurity (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4, or Chloroform-d).

  • Transfer the solution to a clean NMR tube.

3. NMR Analysis:

  • Acquire the following spectra:

    • 1D: ¹H and ¹³C

    • 2D: COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

  • The correlation patterns in the 2D spectra will allow for the definitive assignment of the chemical structure.[5]

Visualizing Potential Impurities

The following diagram illustrates the potential types of impurities that may be encountered.

Impurity_Types cluster_0 Process-Related Impurities cluster_1 Degradation Products API 3-bromo-6,7-dihydro-5H- pyrrolo[3,4-b]pyridine HCl starting_materials Starting Materials intermediates Intermediates regioisomers Regioisomers polybrominated Polybrominated Species hydrolysis Hydrolysis Products oxidation Oxidation Products photolysis Photolysis Products starting_materials->API intermediates->API regioisomers->API polybrominated->API hydrolysis->API oxidation->API photolysis->API

References

Technical Support Center: Navigating the Stability of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of this compound in solution. As a key building block in medicinal chemistry, understanding its stability is paramount for reproducible and successful experimental outcomes.

Introduction: The Pyrrolopyridine Core and Its Inherent Sensitivities

The this compound scaffold is a valuable heterocyclic compound. However, like many pyridine derivatives, its fused ring system is susceptible to several environmental factors that can compromise its integrity in solution. This guide will walk you through the primary stability concerns—pH sensitivity, oxidative degradation, photostability, and thermal stress—providing both the "why" and the "how-to" for mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown. What is happening?

This is the most common observation and is typically an indicator of degradation. The discoloration is often due to oxidative and/or photolytic degradation pathways that can create colored byproducts. The pyridine ring system, in general, is prone to oxidation.[1]

Immediate Actions:

  • Protect from Light: Immediately wrap your container in aluminum foil or use an amber vial.

  • Inert Atmosphere: If not already done, prepare fresh solutions and handle them under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Temperature Control: Ensure your solution is stored at the recommended temperature, typically 2-8°C, to slow down the degradation rate.[2]

Q2: I'm seeing a loss of my starting material peak and the appearance of new peaks in my HPLC analysis after a short period. What are the likely causes?

This indicates that your compound is degrading. The primary culprits are hydrolysis, especially under non-neutral pH conditions, and oxidation. Studies on related pyrrolo[3,4-c]pyridine derivatives have shown significant instability in both acidic and, more severely, alkaline conditions.[3]

Troubleshooting Steps:

  • pH Control: The hydrochloride salt form suggests that the compound is more stable in a slightly acidic to neutral pH range. Avoid highly basic or strongly acidic conditions unless your reaction specifically requires it. Buffering your solution can help maintain a stable pH.

  • Solvent Purity: Ensure your solvents are of high purity and free from peroxides, which can initiate oxidative degradation.

  • Degas Solvents: For sensitive applications, degassing your solvents by sparging with nitrogen or argon before use can remove dissolved oxygen.

Q3: What are the ideal storage conditions for solutions of this compound?

Based on supplier recommendations and the inherent chemical properties of pyridine derivatives, the following storage conditions are advised:

ConditionRecommendationRationale
Temperature 2-8°C[2]Reduces the rate of thermal degradation and other chemical reactions.
Atmosphere Inert Gas (Argon or Nitrogen)[4]Minimizes oxidative degradation.
Light Amber vials or protection from lightPrevents photodegradation.[3]
pH Neutral to slightly acidicAvoids acid- or base-catalyzed hydrolysis.[3]

Troubleshooting Guides

Problem 1: Inconsistent Reaction Yields

Possible Cause: Degradation of the starting material in solution before or during the reaction.

Workflow for Investigation and Mitigation:

Caption: Troubleshooting workflow for inconsistent reaction yields.

Detailed Protocol for Ensuring Starting Material Integrity:

  • Fresh Solution Preparation: Always prepare solutions of this compound immediately before use.

  • Solvent Selection: Use high-purity, degassed solvents. Protic solvents may participate in degradation pathways, so consider aprotic solvents if compatible with your reaction.

  • Inert Atmosphere Handling:

    • Use Schlenk techniques or a glovebox for preparing solutions and setting up reactions.

    • Purge the reaction vessel with an inert gas for several minutes before adding reagents.

  • Monitor by TLC/LC-MS: Before starting your reaction, run a quick purity check on your starting material solution to ensure its integrity.

Problem 2: Appearance of Multiple Spots on TLC or Peaks in LC-MS Analysis of the Stock Solution

Possible Cause: Onset of degradation.

Analytical Approach to Identify the Problem:

A stability-indicating HPLC method is crucial for monitoring the purity of your compound.

Example HPLC Method for Purity Assessment:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • Start with 95% A, hold for 2 minutes.

    • Ramp to 5% A over 15 minutes.

    • Hold at 5% A for 5 minutes.

    • Return to 95% A over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

This method can serve as a starting point and should be optimized for your specific instrumentation and potential degradation products.[5]

Potential Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation a 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine b Ring-opened species a->b H+ or OH- c 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine d N-oxide derivative c->d O2, peroxides e Other oxidized species c->e O2, peroxides f 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine g Debrominated species f->g UV/Vis light h Polymeric/colored byproducts f->h UV/Vis light

Caption: Potential degradation pathways for the subject compound.

  • Hydrolysis: Under strongly acidic or basic conditions, the fused pyrrole ring may be susceptible to hydrolysis, leading to ring-opening. Studies on pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown cleavage of the pyrrolidinedione ring under alkaline conditions.[6]

  • Oxidation: The nitrogen atom in the pyridine ring is a primary site for oxidation, potentially forming an N-oxide. The electron-rich pyrrole ring is also susceptible to oxidative degradation.[7]

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to break bonds. The carbon-bromine bond can be photolabile, potentially leading to debromination. Photodegradation of brominated pyridine derivatives has been documented.[8]

Conclusion

The stability of this compound in solution is a critical factor for its successful use in research and development. By understanding its sensitivity to pH, oxygen, light, and temperature, and by implementing the recommended handling and storage procedures, researchers can ensure the integrity of this valuable building block and achieve more reliable and reproducible experimental results.

References

Technical Support Center: Synthesis of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a successful and efficient synthesis.

I. Overview of the Synthesis and Potential Challenges

The synthesis of this compound typically involves the electrophilic bromination of the parent heterocycle, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact the yield and purity of the desired product. The primary challenges stem from the high reactivity of the pyrrolopyridine ring system towards electrophiles.

This guide will address the most common issues, including:

  • Over-bromination: The formation of dibrominated and other polybrominated byproducts.

  • Regioselectivity Issues: The formation of isomeric bromo-pyrrolopyridines.

  • N-oxidation: The oxidation of the pyridine nitrogen, leading to N-oxide impurities.

  • Incomplete Reaction: The presence of unreacted starting material.

  • Purification Difficulties: Challenges in isolating the pure hydrochloride salt.

II. Troubleshooting Guide and FAQs

This section is formatted in a question-and-answer format to directly address specific problems you may encounter during your experiment.

FAQ 1: My reaction mixture shows multiple spots on TLC, with some having a higher Rf value than the product. What are these likely to be?

Answer:

The presence of multiple spots, particularly those with higher Rf values than the desired product, strongly suggests the formation of over-brominated byproducts. The most common of these is the dibrominated species.

Causality: The pyrrolo[3,4-b]pyridine ring system is electron-rich and therefore highly activated towards electrophilic aromatic substitution. If the reaction conditions are not carefully controlled, the initially formed monobrominated product can undergo a second bromination.

Troubleshooting Steps:

  • Control Stoichiometry: The most critical factor is the precise control of the brominating agent, typically N-bromosuccinimide (NBS). Use no more than 1.0 to 1.1 equivalents of NBS relative to the starting 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. A patent for the bromination of similar pyridine derivatives suggests that using a molar ratio of the brominating agent to the pyridine derivative of 0.4 to 1.1 is preferable to avoid side products[1].

  • Slow Addition of Brominating Agent: Add the NBS solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the brominating agent at any given time. This minimizes the chance of the product reacting further.

  • Reaction Monitoring: Carefully monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of over-brominated products.

Analytical Protocol for Impurity Identification:

  • LC-MS Analysis: This is the most effective technique to identify over-brominated products. Look for mass peaks corresponding to the addition of two or more bromine atoms (M+2Br, M+3Br, etc.). Remember to account for the isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br).

  • 1H NMR Spectroscopy: The aromatic region of the 1H NMR spectrum will show a loss of protons. For a dibrominated product, you would expect to see fewer aromatic proton signals compared to the monobrominated product.

FAQ 2: I've isolated my product, but the yield is low, and I have a significant amount of a polar impurity that is difficult to separate. What could this be?

Answer:

A highly polar impurity that is difficult to separate from the desired hydrochloride salt could be the N-oxide of either the starting material or the product.

Causality: The nitrogen atom of the pyridine ring is susceptible to oxidation, especially if the reaction is exposed to air for extended periods or if certain oxidizing brominating reagents are used. Pyridine N-oxides are known to be more polar than their parent pyridine counterparts[2]. The oxidation of pyridines to pyridine-N-oxides is a well-documented transformation[2][3].

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Choice of Brominating Agent: While NBS is a common choice, ensure its purity. Older or improperly stored NBS can contain oxidizing impurities.

  • Purification Strategy:

    • Column Chromatography: If the N-oxide is present in the free base form before hydrochloride salt formation, it can often be separated by column chromatography on silica gel. N-oxides are typically more retained on silica.

    • Recrystallization: Careful selection of a recrystallization solvent system may allow for the selective precipitation of the desired hydrochloride salt, leaving the more soluble N-oxide impurity in the mother liquor.

Visualizing the Main Reaction and Side Reactions:

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions SM 6,7-dihydro-5H- pyrrolo[3,4-b]pyridine Product 3-bromo-6,7-dihydro-5H- pyrrolo[3,4-b]pyridine SM->Product NBS (1.0 equiv) N_Oxide Pyrrolopyridine N-Oxide SM->N_Oxide Oxidation HCl_Salt 3-bromo-6,7-dihydro-5H- pyrrolo[3,4-b]pyridine HCl Product->HCl_Salt HCl DiBromo Dibromo-pyrrolopyridine Product->DiBromo Excess NBS

Caption: Main reaction pathway and common side reactions.

FAQ 3: My NMR spectrum shows the presence of isomeric brominated products. How can I improve the regioselectivity?

Answer:

The formation of isomeric products, such as 2-bromo or 4-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, can occur due to competing reaction at different positions on the pyrrolopyridine ring. The regioselectivity of bromination is influenced by both electronic and steric factors[4].

Causality: While the 3-position is electronically favored for electrophilic attack in many pyridine systems, other positions on the fused ring system also have significant electron density, leading to the potential for substitution at those sites.

Troubleshooting Steps:

  • Temperature Control: Perform the reaction at a lower temperature (e.g., -20 °C to 0 °C). Lower temperatures often enhance the kinetic selectivity of the reaction, favoring the formation of the thermodynamically more stable product or the product formed via the lowest energy transition state.

  • Solvent Effects: The choice of solvent can influence regioselectivity. Dichloromethane is a common choice[4]. You may experiment with other non-polar aprotic solvents like chloroform or 1,2-dichloroethane.

  • Alternative Brominating Agents: Consider using a bulkier brominating agent, which may favor substitution at the less sterically hindered position. Tetrabutylammonium tribromide (TBATB) has been reported to provide high regioselectivity in the bromination of other heterocyclic systems[4].

  • N-Oxide Strategy: A more advanced approach to control regioselectivity is to first form the pyridine N-oxide of the starting material. The N-oxide group directs electrophilic substitution to the 2- and 4-positions. After bromination, the N-oxide can be deoxygenated to yield the desired bromopyridine derivative[5]. This method can provide high regioselectivity for positions that are otherwise difficult to functionalize directly.

Experimental Protocol for Regioselective Bromination via N-Oxide:

  • N-Oxidation: Dissolve 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine in a suitable solvent (e.g., acetic acid or dichloromethane). Add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide and stir until the starting material is consumed (monitor by TLC).

  • Bromination: Isolate the N-oxide and dissolve it in a suitable solvent. Add the brominating agent (e.g., NBS or Br2) and an activator if necessary (e.g., p-toluenesulfonic anhydride)[5].

  • Deoxygenation: After bromination, the N-oxide can be removed using a reducing agent like PCl3 or by catalytic hydrogenation.

III. Quantitative Data Summary

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Readily available, solid reagent, generally provides good yields.
Stoichiometry 1.0 - 1.1 equivalents of NBSMinimizes over-bromination.
Reaction Temperature 0 °C to room temperatureBalances reaction rate and selectivity. Lower temperatures can improve selectivity.
Solvent Dichloromethane (DCM)A common aprotic solvent for brominations with NBS[4].
Reaction Time 1 - 4 hoursTypically sufficient for completion. Monitor by TLC or LC-MS.
Work-up Aqueous sodium thiosulfate quenchRemoves any unreacted bromine or NBS.
Purification Column chromatography (free base) followed by salt formation, or direct crystallization of the hydrochloride salt.Removes non-polar impurities and unreacted starting material.

IV. Detailed Experimental Protocol

This protocol is a general guideline based on the synthesis of similar compounds and established chemical principles. Optimization may be required for your specific setup.

Step 1: Bromination of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

  • To a solution of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (1.0 eq) in anhydrous dichloromethane (10 mL/g of starting material) under a nitrogen atmosphere, cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in anhydrous dichloromethane.

  • Add the NBS solution dropwise to the cooled solution of the starting material over 30-60 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 10% methanol in dichloromethane eluent).

  • Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL/g of starting material).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL/g of starting material).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine free base.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate).

  • Slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) until the pH is acidic (check with pH paper).

  • Stir the mixture at room temperature. The hydrochloride salt should precipitate.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford this compound.

Visualizing the Workflow:

G Start Start: 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine in DCM Add_NBS Add NBS solution dropwise at 0 °C Start->Add_NBS Reaction Stir at 0 °C (Monitor by TLC) Add_NBS->Reaction Quench Quench with Na2S2O3 (aq) Reaction->Quench Workup Aqueous work-up and extraction Quench->Workup Crude_Product Crude 3-bromo free base Workup->Crude_Product Salt_Formation Dissolve in solvent and add HCl Crude_Product->Salt_Formation Precipitation Precipitation of HCl salt Salt_Formation->Precipitation Filtration Filter and dry Precipitation->Filtration Final_Product Pure 3-bromo-6,7-dihydro-5H- pyrrolo[3,4-b]pyridine HCl Filtration->Final_Product

Caption: Experimental workflow for the synthesis.

V. References

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022). YouTube. Retrieved from --INVALID-LINK--

  • 3-Bromo-6,7-Dihydro-5H-Pyrrolo[3,4-B]Pyridine. Rlavie. Retrieved from --INVALID-LINK--

  • Bromination of pyridine-N-oxide in fuming sulphuric acid. Consensus. Retrieved from --INVALID-LINK--

  • 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine. Smolecule. Retrieved from --INVALID-LINK--

  • Regioselective Bromination of Fused Pyridine N-Oxides. TCI Chemicals. (2014). Retrieved from --INVALID-LINK--

  • 3-Bromo-7-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride. BLDpharm. Retrieved from --INVALID-LINK--

  • Synthesis of Some Pyrrolo[4,3,2-de]quinolines. ElectronicsAndBooks. Retrieved from --INVALID-LINK--

  • 3-BROMO-6,7-DIHYDRO-5H-PYRROLO[3,4-B]PYRIDINE 2HCL. Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • WO2019145177A1 - Bromination of pyridine derivatives. Google Patents. Retrieved from --INVALID-LINK--

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2018). Molecules, 23(10), 2495. Retrieved from --INVALID-LINK--

  • Pyridine N-Oxides. Baran Lab. (2012). Retrieved from --INVALID-LINK--

References

Technical Support Center: Navigating the Challenges in the Scale-Up Production of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and scale-up of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its production. Our focus is on providing practical, experience-driven insights to ensure the successful and efficient synthesis of this critical building block.

Introduction

3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a vital heterocyclic compound utilized as a key intermediate in the synthesis of various pharmaceutical agents. As with many multi-step syntheses involving heterocyclic systems, scaling up its production from the lab bench to pilot or manufacturing scale presents a unique set of challenges. This guide will address these challenges head-on, providing a structured approach to problem-solving, from precursor synthesis to the final bromination and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine?

A1: The most prevalent and scalable synthetic strategy involves a two-stage process:

  • Synthesis of the precursor: Production of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. A common industrial route starts from pyridine-2,3-dicarboxylic acid[1].

  • Bromination: Electrophilic bromination of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core, typically using N-bromosuccinimide (NBS)[2][3].

Q2: What are the primary challenges encountered during the scale-up of this synthesis?

A2: The main hurdles in scaling up this process include:

  • Precursor Purity: The purity of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine precursor is critical for a successful and clean bromination reaction.

  • Bromination Regioselectivity: Ensuring selective bromination at the C3 position of the pyridine ring is crucial to avoid isomeric impurities.

  • Over-bromination: The electron-rich nature of the pyrrolopyridine ring system makes it susceptible to the formation of di-brominated byproducts[2].

  • Reaction Control and Safety: Exothermic reactions, particularly during bromination, require careful monitoring and control on a larger scale.

  • Product Purification: Isolating the desired product with high purity can be challenging due to the presence of structurally similar impurities and byproducts from the bromination reaction.

Q3: Is N-bromosuccinimide (NBS) the only option for the bromination step?

A3: While NBS is the most commonly used reagent due to its ease of handling and generally good selectivity, other brominating agents could be considered. However, alternatives like liquid bromine (Br₂) are more hazardous and can lead to lower selectivity and increased side reactions[2]. For most applications, optimizing the reaction with NBS is the most practical approach.

Troubleshooting Guide: Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (Precursor)

The quality of your final product is intrinsically linked to the quality of your starting materials. A robust and scalable synthesis of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine precursor is the foundation for a successful overall process. A recommended scalable synthesis starts from pyridine-2,3-dicarboxylic acid[1].

Experimental Workflow: Precursor Synthesis

Precursor Synthesis Workflow start Pyridine-2,3-dicarboxylic acid esterification Esterification (e.g., MeOH, H2SO4) start->esterification reduction Reduction (e.g., NaBH4/CaCl2) esterification->reduction chlorination Chlorination (e.g., SOCl2) reduction->chlorination cyclization Cyclization (e.g., K2CO3, MeCN) chlorination->cyclization purification Purification (e.g., Distillation/Crystallization) cyclization->purification product 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine purification->product

Caption: Scalable synthetic workflow for the precursor.

Troubleshooting Common Issues in Precursor Synthesis
Issue Potential Cause Troubleshooting & Optimization
Low Yield in Esterification Incomplete reaction; hydrolysis of the ester.Ensure anhydrous conditions. Use a sufficient excess of alcohol and a strong acid catalyst. Monitor reaction completion by TLC or LC-MS.
Incomplete Reduction Insufficient reducing agent; deactivation of the reducing agent.Use a freshly opened or standardized reducing agent. The combination of NaBH₄ with an additive like CaCl₂ can enhance its reducing power. Monitor the reaction closely.
Side Reactions during Chlorination Over-chlorination or degradation of the product.Control the reaction temperature carefully, often performing the reaction at low temperatures. Use a controlled addition of the chlorinating agent (e.g., thionyl chloride).
Low Yield in Cyclization Incomplete reaction; side product formation.Ensure the use of a suitable base and solvent. Anhydrous conditions are often critical. The reaction temperature may need optimization.
Product Purity Issues Incomplete reactions or side reactions at any stage.Each intermediate should be purified and characterized to ensure high quality before proceeding to the next step. Final purification of the precursor is crucial.

Troubleshooting Guide: Bromination of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

This is the most critical step where regioselectivity and control of side reactions are paramount. The electron-donating nature of the pyrrolidine ring activates the pyridine ring towards electrophilic substitution, making it highly reactive.

Experimental Protocol: Bromination with NBS

Materials:

  • 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (1 equivalent)

  • N-bromosuccinimide (NBS) (1.0 - 1.2 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution to a controlled temperature (typically between -20°C to 0°C to start).

  • Add NBS portion-wise over a period of time, monitoring the internal temperature to control any exotherm.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, proceed with the work-up procedure.

Troubleshooting Common Issues in Bromination
Issue Potential Cause Troubleshooting & Optimization
Low or No Product Formation Decomposed NBS; Insufficiently reactive conditions.Use freshly recrystallized NBS. Consider a less polar solvent. If no reaction occurs at low temperatures, gradually increase the temperature, monitoring for side product formation.
Formation of Di-brominated Product Excess NBS; High reaction temperature; High concentration.Use a strict 1.0 to 1.05 equivalents of NBS. Maintain a low reaction temperature. Consider adding the substrate solution to a suspension of NBS to maintain a low concentration of the substrate.
Formation of Isomeric Bromo-Products Reaction conditions favoring substitution at other positions.The 3-position is generally favored electronically. However, solvent and temperature can influence selectivity. A non-polar solvent at low temperature often provides the best selectivity.
Complex Reaction Mixture Degradation of starting material or product.The pyrrolopyridine core can be sensitive to strongly acidic conditions that can be generated during the reaction. Ensure the reaction is not run for an excessively long time.
Difficult Purification Presence of succinimide byproduct and unreacted NBS.The succinimide byproduct is soluble in water, so an aqueous work-up is effective[4][5]. A wash with a mild reducing agent solution (e.g., sodium thiosulfate) can remove any unreacted NBS.

Decision-Making Workflow for Bromination Troubleshooting

Bromination Troubleshooting start Low Yield of 3-bromo Product check_sm Check Starting Material Purity start->check_sm check_nbs Check NBS Quality (recrystallize if necessary) check_sm->check_nbs low_temp Lower Reaction Temperature (e.g., -40°C to -20°C) check_nbs->low_temp change_solvent Change Solvent (e.g., from MeCN to DCM) low_temp->change_solvent slow_addition Slower Addition of NBS change_solvent->slow_addition optimize_stoich Optimize NBS Stoichiometry (e.g., 1.02 eq) slow_addition->optimize_stoich success Improved Yield and Purity optimize_stoich->success

Caption: Troubleshooting workflow for low bromination yield.

Scale-Up Considerations and Safety

  • Thermal Management: The bromination reaction can be exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts. A jacketed reactor with precise temperature control is essential.

  • Material Handling: While NBS is safer than liquid bromine, it is still a hazardous substance. Appropriate personal protective equipment (PPE) should be used, and dust generation should be minimized during charging of the reactor.

  • Inert Atmosphere: Maintaining an inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, especially when handling organometallic reagents or sensitive intermediates.

  • Process Analytical Technology (PAT): For large-scale production, implementing in-situ monitoring techniques (e.g., FTIR or Raman spectroscopy) can provide real-time information on reaction progress, allowing for better control and optimization.

References

Validation & Comparative

Confirming the Structure of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the unequivocal structural confirmation of novel heterocyclic compounds is a cornerstone of rigorous scientific practice. This guide provides a comprehensive framework for the structural elucidation of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride, a key building block in the synthesis of various pharmaceutical agents.[1][2] We will delve into the critical analytical techniques and provide a comparative analysis against potential regioisomers to ensure unambiguous identification.

The Imperative of Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even subtle variations, such as the position of a substituent on an aromatic ring, can drastically alter its pharmacological profile. In the case of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, the location of the bromine atom on the pyridine ring is critical. The formation of regioisomers during synthesis is a common challenge, necessitating a robust analytical strategy to differentiate the desired product from potential byproducts.

Potential Regioisomers: The Analytical Challenge

The synthesis of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can potentially yield other isomers where the bromine atom is located at different positions on the pyridine ring. The most probable regioisomers to consider for comparative analysis are:

  • 2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine [3]

  • 4-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine [4]

This guide will focus on the analytical techniques that can definitively distinguish the target 3-bromo isomer from these potential alternatives.

A Multi-faceted Approach to Structural Elucidation

A combination of spectroscopic techniques is essential for a comprehensive and self-validating structural confirmation. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide a detailed picture of the chemical environment of each nucleus.

  • Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical to ensure solubility and minimize interfering signals.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

The key to differentiating the isomers lies in the chemical shifts and coupling patterns of the aromatic protons on the pyridine ring.

Proton Predicted Chemical Shift (ppm) and Coupling for 3-bromo-isomer Predicted Chemical Shift (ppm) and Coupling for 2-bromo-isomer Predicted Chemical Shift (ppm) and Coupling for 4-bromo-isomer
H-2 Singlet (or very narrow doublet)-Doublet
H-4 Singlet (or very narrow doublet)Doublet-
Aromatic Protons Two distinct signals in the aromatic region.Two distinct signals in the aromatic region.A single signal in the aromatic region.
-CH₂-CH₂- Two triplets (or more complex multiplets due to coupling with NH) in the aliphatic region.Two triplets (or more complex multiplets due to coupling with NH) in the aliphatic region.Two triplets (or more complex multiplets due to coupling with NH) in the aliphatic region.
-CH₂-N-CH₂- Two signals in the aliphatic region, likely broadened by the nitrogen atom.Two signals in the aliphatic region, likely broadened by the nitrogen atom.Two signals in the aliphatic region, likely broadened by the nitrogen atom.

Note: The exact chemical shifts can vary depending on the solvent and concentration. The key differentiator is the multiplicity (singlet, doublet, triplet) and the number of distinct aromatic signals.

G cluster_start Start: Acquire ¹H NMR Spectrum cluster_analysis Analyze Aromatic Region cluster_decision Isomer Identification start Acquire Spectrum aromatic_signals Count number of distinct aromatic proton signals start->aromatic_signals two_signals Two Aromatic Signals? aromatic_signals->two_signals one_signal One Aromatic Signal? aromatic_signals->one_signal isomer_3 Likely 3-bromo isomer two_signals->isomer_3 Yes isomer_2 Likely 2-bromo isomer two_signals->isomer_2 Yes isomer_4 Likely 4-bromo isomer one_signal->isomer_4 Yes further_analysis Confirm with Coupling Patterns & 2D NMR isomer_3->further_analysis isomer_2->further_analysis

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.

  • Ionization: Electrospray ionization (ESI) is a suitable technique for this polar, pre-charged hydrochloride salt.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can confirm the elemental composition.

  • MS/MS Analysis: Tandem mass spectrometry (MS/MS) should be performed on the molecular ion peak to induce fragmentation and generate a characteristic fragmentation pattern.

  • Molecular Ion Peak: Due to the presence of bromine, the molecular ion will appear as a characteristic doublet with a mass-to-charge ratio (m/z) corresponding to the protonated free base (C₇H₇BrN₂ + H⁺). The two peaks will have nearly equal intensity, separated by 2 m/z units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[5]

  • Accurate Mass: High-resolution mass spectrometry should confirm the molecular formula.

  • Fragmentation Pattern: The fragmentation pattern in MS/MS will be crucial for distinguishing isomers. While predicting the exact fragmentation is complex, the loss of bromine and fragmentation of the pyrrolidine ring are expected.[6] The relative intensities of the fragment ions will likely differ between the isomers due to the influence of the bromine position on bond stabilities.

G cluster_ms Mass Spectrometry Analysis mol_ion {Molecular Ion (M+H)⁺ | {Isotopic pattern for Br (¹:¹ ratio for ⁷⁹Br/⁸¹Br) | Confirms presence of Bromine}} fragments {Fragmentation (MS/MS) | {Characteristic loss of Br | Pyrrolidine ring opening} | Isomer-specific relative intensities} mol_ion->fragments provides

Comparative Data Summary

Analytical Technique This compound Alternative Isomers (2-bromo and 4-bromo)
¹H NMR (Aromatic Region) Two distinct signals (doublets or singlets).2-bromo: Two distinct signals. 4-bromo: One signal.
¹³C NMR (Aromatic Region) Expected number of signals for the substituted pyridine ring.Different chemical shifts for the carbon atoms of the pyridine ring.
Mass Spectrometry (MS) Characteristic M+ and M+2 isotopic pattern for bromine.Same molecular weight and isotopic pattern as the 3-bromo isomer.
Tandem MS (MS/MS) Specific fragmentation pattern.Different relative abundances of fragment ions compared to the 3-bromo isomer.

Conclusion: A Self-Validating System for Structural Confirmation

By employing a combination of high-resolution NMR and mass spectrometry, a self-validating system for the structural confirmation of this compound can be established. The unambiguous assignment of the aromatic protons in the ¹H NMR spectrum, supported by the molecular weight and characteristic isotopic pattern from mass spectrometry, provides a robust and reliable method to distinguish the desired 3-bromo isomer from its potential regioisomers. For absolute certainty, especially in a regulatory context, single-crystal X-ray crystallography would provide the ultimate structural proof.

References

comparative analysis of different synthetic routes to pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrrolopyridines, also known as azaindoles, represent a critical class of heterocyclic scaffolds in the landscape of medicinal chemistry and drug discovery.[1] Their structural similarity to the indole nucleus allows them to function as bioisosteres, offering the potential for modulated physicochemical properties such as improved solubility and altered plasma protein binding.[2] This can lead to enhanced pharmacokinetic profiles in drug candidates.[2] The pyrrolopyridine core is a prevalent substructure in a multitude of biologically active natural products and synthetic molecules, with applications ranging from kinase inhibitors to probes in biological imaging.[1][3] Given their significance, the development of efficient and versatile synthetic routes to access this privileged scaffold is of paramount importance to researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of various synthetic strategies for the construction of the pyrrolopyridine ring system. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of both classical and modern synthetic methodologies. By presenting a clear, side-by-side comparison supported by experimental data, this document aims to equip researchers with the knowledge to make informed decisions when selecting a synthetic route for their specific target molecules.

Classical Synthetic Routes

Fischer Indole Synthesis (Aza-Fischer Synthesis)

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, has been successfully adapted for the synthesis of pyrrolopyridines, often referred to as the aza-Fischer indole synthesis.[2][3] This acid-catalyzed reaction involves the condensation of a pyridylhydrazine with an aldehyde or ketone to form a pyridylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement followed by cyclization and aromatization to yield the pyrrolopyridine core.[2][4][5][6]

Mechanism:

The generally accepted mechanism proceeds through the following key steps:

  • Hydrazone Formation: The pyridylhydrazine reacts with a carbonyl compound to form the corresponding pyridylhydrazone.[2][4]

  • Tautomerization: The hydrazone tautomerizes to its enamine form.[2][4]

  • [4][4]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[4][4]-sigmatropic rearrangement to form a di-imine intermediate.[2][4]

  • Cyclization and Aromatization: The intermediate cyclizes and subsequently eliminates a molecule of ammonia to afford the aromatic pyrrolopyridine ring system.[2][4]

It was once believed that the electron-deficient nature of the pyridine ring would hinder this cyclization.[2][3] However, recent studies have demonstrated that the aza-Fischer reaction can be an efficient method, particularly when the starting pyridylhydrazine possesses an electron-donating group (EDG).[2][3][7] The EDG facilitates the crucial[4][4]-sigmatropic rearrangement step.[2]

Experimental Protocol: Synthesis of 2-methyl-6-methoxy-1H-pyrrolo[3,2-b]pyridine

A representative procedure for the aza-Fischer indole synthesis is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxypyrid-3-ylhydrazine (1 equivalent) in a 4 wt% aqueous solution of sulfuric acid.[2]

  • Addition of Carbonyl: Add valeraldehyde (1.1 equivalents) to the reaction mixture.[2]

  • Heating: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Workup: After completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.[4]

Advantages:

  • Versatility: A wide range of aldehydes and ketones can be used, allowing for diverse substitution patterns on the pyrrole ring.[3]

  • Convergent: The two main components are brought together in a single key step.

Disadvantages:

  • Harsh Conditions: Often requires strong acids and high temperatures, which can be incompatible with sensitive functional groups.[4]

  • Regioselectivity Issues: Unsymmetrical ketones can lead to mixtures of regioisomers.

  • Substrate Limitations: The synthesis of certain isomers, like 7-azaindoles, can be challenging due to the electron-deficient nature of the pyridine ring in the 2-pyridylhydrazone precursor, often leading to low yields and side reactions.[4]

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau indole synthesis is another classical method that can be adapted for the preparation of pyrrolopyridines. This reaction involves the formation of a 2-aryl-indole from an α-bromoacetophenone and an excess of an aniline.[8] For the synthesis of pyrrolopyridines, a diaminopyridine is used in place of aniline.[9]

Mechanism:

The reaction proceeds through the initial formation of an α-arylaminoketone, which then undergoes cyclization with an excess of the aniline (or diaminopyridine).[10]

Advantages:

  • Direct access to 2-aryl substituted systems: This method is particularly useful for the synthesis of 2-arylpyrrolopyridines.

Disadvantages:

  • Requirement of excess amine: The use of a large excess of the diaminopyridine can complicate purification.

  • Limited scope: The reaction is generally limited to the synthesis of 2-aryl derivatives.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis has emerged as a powerful and versatile alternative to the Fischer indole synthesis.[11] This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to afford the indole.[12] This method has been successfully applied to the synthesis of azaindoles.[13]

Mechanism:

  • Enamine Formation: An o-nitro-α-picoline (a derivative of o-nitrotoluene) reacts with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and often in the presence of a secondary amine like pyrrolidine, to form a nitroenamine.[12]

  • Reductive Cyclization: The intermediate nitroenamine is then reduced, typically using catalytic hydrogenation (e.g., Pd/C, Raney nickel) or other reducing agents (e.g., iron in acetic acid, sodium dithionite), which leads to the formation of the pyrrole ring and subsequent elimination of the amine to yield the pyrrolopyridine.[11][12]

Advantages:

  • Mild Conditions: The reductive cyclization can often be achieved under relatively mild conditions, making it compatible with a wider range of functional groups.[11]

  • High Yields: The reactions generally proceed in high chemical yields.[12]

  • Accessibility of Starting Materials: Many substituted o-nitrotoluenes (and their pyridine analogs) are commercially available or readily prepared.[12]

  • Regiocontrol: Provides excellent control over the substitution pattern on the pyridine ring.[11]

Disadvantages:

  • Multi-step process: Involves two distinct synthetic steps.

  • Availability of substituted starting materials: The synthesis of highly substituted or complex o-nitro-α-picolines can be challenging.[11]

Nenitzescu Indole Synthesis

The Nenitzescu indole synthesis is a valuable method for the construction of 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester.[14] This reaction can be extended to the synthesis of 5-hydroxypyrrolopyridines by using aza-quinones as starting materials.

Mechanism:

The reaction is believed to proceed via a Michael addition of the enamine to the quinone, followed by a nucleophilic attack of the enamine π-bond and subsequent elimination to form the indole ring.[14]

Advantages:

  • Direct access to 5-hydroxy derivatives: This method is particularly well-suited for the synthesis of 5-hydroxypyrrolopyridines, which are important intermediates for various biologically active compounds.[14][15]

Disadvantages:

  • Limited scope: The reaction is primarily used for the synthesis of 5-hydroxyindoles and their aza-analogs.

  • Potential for side reactions: The complex reaction mechanism can sometimes lead to the formation of unexpected byproducts.[16]

Gassman Indole Synthesis

The Gassman indole synthesis is a one-pot reaction that produces 3-thioalkyl-substituted indoles from an aniline and a ketone bearing a thioether substituent.[17][18] The application of this method to aminopyridines can provide access to the corresponding pyrrolopyridines.

Mechanism:

The synthesis involves three main steps:

  • N-Chlorination: The aniline (or aminopyridine) is oxidized with tert-butyl hypochlorite to form a chloramine.[17]

  • Sulfonium Salt Formation: The chloramine reacts with a keto-thioether to generate a sulfonium ion.[17]

  • Rearrangement and Cyclization: Addition of a base promotes a[3][4]-sigmatropic rearrangement to give a ketone intermediate, which then cyclizes to form the 3-thioalkyl-pyrrolopyridine.[17][19] The thioether group can often be removed using Raney nickel.[17]

Advantages:

  • One-pot procedure: The reaction can be carried out in a single reaction vessel without isolation of intermediates.[17]

  • Access to 3-functionalized indoles: Provides a direct route to 3-thioalkyl-substituted pyrrolopyridines, which can be further functionalized.

Disadvantages:

  • Use of hazardous reagents: Requires the use of tert-butyl hypochlorite, which is a strong oxidizing agent.

  • Limited to specific substitution patterns: The method is best suited for the synthesis of 3-substituted pyrrolopyridines.

Hemetsberger Indole Synthesis

The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[20]

Mechanism:

The exact mechanism is not fully understood, but it is postulated to proceed through a nitrene intermediate.[20][21]

Advantages:

  • Good yields: The reaction typically provides good yields of the desired indole-2-carboxylates.[20]

Disadvantages:

  • Stability of starting materials: The azido-propenoic ester starting materials can be unstable.[20]

  • Limited popularity: Due to the challenges in preparing the starting materials, this method is not widely used.[20]

Modern Synthetic Routes: Transition-Metal-Catalyzed Cross-Coupling Reactions

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and pyrrolopyridines are no exception. These methods often offer milder reaction conditions, greater functional group tolerance, and novel bond disconnections compared to classical approaches.

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs 2,3-disubstituted indoles from o-haloanilines and internal alkynes.[22][23] This methodology has been extended to the synthesis of pyrrolopyridines using the corresponding o-haloaminopyridines.

Mechanism:

The catalytic cycle is generally believed to involve:

  • Oxidative Addition: Oxidative addition of the o-haloaminopyridine to a Pd(0) species.

  • Alkyne Insertion: Coordination and subsequent migratory insertion of the alkyne into the aryl-palladium bond.[23]

  • Intramolecular Amination: Intramolecular cyclization of the nitrogen atom onto the newly formed vinylpalladium species.

  • Reductive Elimination: Reductive elimination to regenerate the Pd(0) catalyst and afford the pyrrolopyridine product.

Advantages:

  • High Convergence: Two key fragments are coupled in a single step.

  • Good Functional Group Tolerance: The reaction conditions are generally mild, allowing for the presence of a variety of functional groups.

  • Access to Polysubstituted Pyrrolopyridines: This method is excellent for preparing 2,3-disubstituted pyrrolopyridines.[24]

Disadvantages:

  • Cost of Palladium Catalyst: The use of a precious metal catalyst can be a drawback for large-scale synthesis.

  • Regioselectivity with Unsymmetrical Alkynes: The use of unsymmetrical alkynes can sometimes lead to mixtures of regioisomers, although high regioselectivity can often be achieved.[24]

Other Transition-Metal-Catalyzed Cyclizations

A variety of other transition-metal-catalyzed reactions have been developed for the synthesis of pyrrolopyridines. These include methods based on C-H activation, where a C-H bond on the pyridine or a precursor is functionalized directly, as well as other cross-coupling strategies.[25] For example, manganese-catalyzed [3+2] cyclization reactions involving ketones and isocyanates through C-H activation have been reported for the synthesis of pyrrolopyridine derivatives.[25]

Comparative Analysis

Synthetic RouteKey Starting MaterialsKey Reagents/CatalystsTypical ConditionsAdvantagesDisadvantages
Fischer Indole Synthesis Pyridylhydrazine, Aldehyde/KetoneStrong Acid (H₂SO₄, PPA)High TemperatureVersatile, ConvergentHarsh conditions, Regioselectivity issues, Substrate limitations for some isomers
Bischler-Möhlau Synthesis α-Halo/hydroxy-ketone, DiaminopyridineExcess DiaminopyridineHigh TemperatureDirect access to 2-aryl derivativesRequires excess amine, Limited scope
Leimgruber-Batcho Synthesis o-Nitro-α-picoline, Formamide AcetalReducing Agent (Pd/C, Ra-Ni)Mild to ModerateMild conditions, High yields, Good regiocontrol, Accessible starting materialsMulti-step process, Availability of complex starting materials
Nenitzescu Synthesis Aza-quinone, β-Aminocrotonate-Moderate TemperatureDirect access to 5-hydroxy derivativesLimited scope, Potential for side reactions
Gassman Synthesis Aminopyridine, Keto-thioethert-BuOCl, BaseLow to Room TemperatureOne-pot, Access to 3-functionalized derivativesUse of hazardous reagents, Limited to 3-substituted products
Hemetsberger Synthesis 3-Aryl-2-azido-propenoic ester-ThermalGood yieldsUnstable starting materials, Not widely used
Larock Indole Synthesis o-Haloaminopyridine, AlkynePalladium Catalyst, BaseMild to ModerateHighly convergent, Good functional group tolerance, Access to polysubstituted productsCost of catalyst, Potential regioselectivity issues

Visualization of Synthetic Workflows

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis Pyridylhydrazine Pyridylhydrazine Hydrazone Pyridylhydrazone Pyridylhydrazine->Hydrazone Condensation Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Enamine Intermediate Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement (Acid Cat.) Pyrrolopyridine Pyrrolopyridine Diimine->Pyrrolopyridine Cyclization & Aromatization (-NH3)

Caption: Workflow for the Aza-Fischer Indole Synthesis.

Leimgruber-Batcho Synthesis Workflow

Leimgruber_Batcho_Synthesis o_Nitro_picoline o-Nitro-α-picoline Enamine Nitroenamine o_Nitro_picoline->Enamine Condensation DMFDMA DMF-DMA DMFDMA->Enamine Pyrrolopyridine Pyrrolopyridine Enamine->Pyrrolopyridine Reductive Cyclization (e.g., H2, Pd/C)

Caption: Workflow for the Leimgruber-Batcho Pyrrolopyridine Synthesis.

Larock Indole Synthesis Workflow

Larock_Indole_Synthesis o_Haloaminopyridine o-Haloaminopyridine Pyrrolopyridine 2,3-Disubstituted Pyrrolopyridine o_Haloaminopyridine->Pyrrolopyridine Heteroannulation Alkyne Alkyne Alkyne->Pyrrolopyridine Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Pyrrolopyridine

Caption: Workflow for the Larock Pyrrolopyridine Synthesis.

Conclusion

The synthesis of pyrrolopyridines is a rich and evolving field, with a diverse array of methods available to the synthetic chemist. Classical methods like the Fischer, Leimgruber-Batcho, and Nenitzescu syntheses remain valuable tools, each with its own set of advantages and limitations. The choice of a classical route is often dictated by the desired substitution pattern and the availability of starting materials.

Modern transition-metal-catalyzed methods, particularly the Larock indole synthesis, have significantly expanded the synthetic toolbox. These reactions often provide milder conditions, broader substrate scope, and access to novel pyrrolopyridine architectures that are difficult to obtain through classical means.

Ultimately, the optimal synthetic route will depend on the specific target molecule, the desired scale of the synthesis, and the functional groups present in the precursors. By understanding the nuances of each method presented in this guide, researchers can strategically design and execute efficient syntheses of these medicinally important heterocyclic compounds.

References

A Senior Application Scientist's Guide to Brominated Pyridine Intermediates: A Comparative Analysis of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, brominated heterocyclic compounds are indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of the complex molecular architectures that form the backbone of numerous pharmaceuticals.[1] While simple bromopyridines (2-, 3-, and 4-isomers) have long served as versatile workhorses, the increasing demand for molecules with greater structural rigidity and specific three-dimensional conformations has led to the rise of more complex intermediates.

This guide provides an in-depth comparison of the novel, fused-ring intermediate 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine against its simpler, monocyclic counterparts. We will explore the nuanced differences in their structure, reactivity, and strategic applications, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal building block for their synthetic campaigns.

Chapter 1: Structural and Electronic Profiles of Key Intermediates

The reactivity of a brominated pyridine in cross-coupling reactions is fundamentally governed by the electronic and steric environment of the carbon-bromine (C-Br) bond. The position of the electron-withdrawing pyridine nitrogen atom relative to the bromine substituent is a critical determinant of the bond's susceptibility to oxidative addition, the rate-limiting step in many catalytic cycles.[1]

The Workhorses: 2-, 3-, and 4-Bromopyridine

The simple isomers of bromopyridine are foundational reagents in organic synthesis.[2]

  • 2-Bromopyridine : The bromine atom is positioned ortho to the ring nitrogen. This proximity makes the C-Br bond highly activated towards oxidative addition. However, the nitrogen's lone pair can also chelate with the metal catalyst, potentially influencing the reaction kinetics or leading to catalyst inhibition under certain conditions.[3] 2-Bromopyridine is a precursor to 2-lithiopyridine, a powerful nucleophilic reagent.[3][4]

  • 3-Bromopyridine : With the bromine at the meta position, the electronic influence of the nitrogen is less pronounced compared to the 2- and 4-isomers. It serves as a reliable substrate in a wide range of coupling reactions, including the Heck and Buchwald-Hartwig amination reactions.[5][6] Its synthesis often involves the direct bromination of pyridine in fuming sulfuric acid.[2][7]

  • 4-Bromopyridine : Here, the bromine is para to the nitrogen, resulting in a highly polarized and reactive C-Br bond. It is a common coupling reagent for constructing C-C, C-N, and C-O bonds through reactions like Suzuki, Stille, and Heck couplings.[8] It is often supplied as a hydrochloride salt, which requires neutralization before use.[8][9]

Caption: Structures of common bromopyridine intermediates.

The Specialized Tool: 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

This intermediate (CAS No: 1394117-24-8) presents a more complex, bicyclic scaffold.[10] Its key features include:

  • Fused Ring System : The pyrrolidine ring fused to the pyridine core creates a rigid, non-planar structure. This conformational lock is highly desirable in drug design for optimizing binding to protein targets.

  • 3-Bromo Position : Similar to 3-bromopyridine, the bromine is meta to the pyridine nitrogen, suggesting a balanced reactivity profile.

  • Secondary Amine : The presence of a secondary amine in the pyrrolidine ring offers an additional site for functionalization, but it also introduces a potential point of catalyst interaction or a competing nucleophile, which must be managed during reaction design, often through protection/deprotection steps.

The inherent rigidity and defined three-dimensional shape of this molecule make it a valuable building block for creating tricyclic cores, which are prevalent in modern therapeutics, particularly those targeting complex biological systems.[11]

Chapter 2: Performance in Key Cross-Coupling Reactions

The true value of these intermediates is realized in their performance in forming new carbon-carbon and carbon-nitrogen bonds. Palladium-catalyzed cross-coupling reactions are the gold standard for these transformations.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron compound with an organic halide.[12] The reactivity of bromopyridines is influenced by the electronic properties of the ring and the chosen catalytic system.[1][13]

Comparative Performance in Suzuki-Miyaura Coupling

IntermediateCoupling PartnerCatalyst / LigandBaseYield (%)Notes
2-BromopyridinePhenylboronic AcidPd(PPh₃)₄Na₂CO₃~85-95Generally high reactivity.
3-BromopyridinePhenylboronic AcidPd(OAc)₂K₂CO₃~80-90Robust and widely used.[14]
4-BromopyridinePhenylboronic AcidPdCl₂(dppf)K₂CO₃~90-98Highly activated C-Br bond leads to excellent yields.
3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridineArylboronic AcidsPd(dppf)Cl₂K₂CO₃~70-85Good yields, though potentially lower than simple isomers due to increased steric bulk. The secondary amine may require protection (e.g., Boc group) to prevent side reactions.

Note: Yields are representative and can vary significantly based on the specific substrates, catalyst, ligands, and reaction conditions employed.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine

  • Inert Atmosphere : To a dry Schlenk flask, add the bromopyridine intermediate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).

  • Solvent : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).[13]

  • Reaction : Heat the mixture with stirring at 80-100 °C for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: The use of an inert atmosphere and degassed solvents is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The aqueous base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[12]

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, coupling an amine with an aryl halide.[15] The choice of ligand is crucial for achieving high yields and accommodating a broad range of substrates.[16]

Comparative Performance in Buchwald-Hartwig Amination

IntermediateAmine PartnerCatalyst / LigandBaseYield (%)Notes
2-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOtBu~60-95Highly effective, even with volatile amines in sealed tubes.[15][17]
3-BromopyridineAnilinePd(OAc)₂ / XantphosCs₂CO₃~75-90A common substrate for C-N bond formation.[5]
4-BromopyridineBenzylaminePd₂(dba)₃ / XPhosK₃PO₄~80-95The activated C-Br bond facilitates coupling with various amines.
3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridineSecondary AminesRuPhos-precatalystLiHMDS~70-85The unprotected secondary amine on the pyrrolidine ring can undergo self-coupling or other side reactions. N-protection is strongly recommended. The amidine-like structure of the core can also chelate the catalyst, requiring specialized ligands like RuPhos or BrettPhos to overcome potential inhibition.[18]

Note: Yields are representative and can vary significantly based on the specific substrates, catalyst, ligands, and reaction conditions employed.

Experimental Protocol: Buchwald-Hartwig Amination

  • Inert Atmosphere : In a glovebox or under an inert atmosphere, charge a Schlenk tube with the bromopyridine intermediate (1.0 eq.), the palladium precatalyst (e.g., RuPhos G3, 1-5 mol%), and the base (e.g., LiHMDS or NaOtBu, 1.5-2.0 eq.).

  • Reagent Addition : Add the amine coupling partner (1.1-1.3 eq.) and a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction : Seal the tube and heat the mixture with stirring at 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up : After cooling, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash chromatography.

Causality: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or LiHMDS are required to deprotonate the amine and facilitate the catalytic cycle.[16] The choice of bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) is critical to promote the reductive elimination step and prevent catalyst decomposition.[18]

Chapter 3: Synthesis, Availability, and Strategic Selection

The choice of an intermediate is not based solely on reactivity but also on practical considerations like cost, availability, and the strategic goals of the synthesis.

Caption: Decision workflow for selecting a bromopyridine intermediate.

  • Simple Bromopyridines : These are widely available from numerous commercial suppliers at a relatively low cost. Their synthesis is well-established and scalable, making them ideal for discovery chemistry and large-scale production.[2]

  • 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine : As a more complex and specialized molecule, this intermediate is available from fewer suppliers and is significantly more expensive.[10][19][20] Its synthesis is a multi-step process, which contributes to its higher cost. The investment in this reagent is justified when the final target molecule's efficacy depends on the rigid, tricyclic core it provides.

Conclusion

The selection of a brominated pyridine intermediate is a critical strategic decision in the design of a synthetic route.

  • 2-, 3-, and 4-Bromopyridine remain the indispensable, versatile, and cost-effective tools of choice for introducing a simple pyridine moiety. The choice between isomers is dictated by the desired substitution pattern and the electronic reactivity required for subsequent transformations.

  • 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine represents a specialized, value-added building block. Its utility lies not in its general applicability but in its ability to impart conformational rigidity and a defined three-dimensional structure to the target molecule. For researchers in drug development, this intermediate provides a direct route to complex, tricyclic scaffolds that are often crucial for achieving high potency and selectivity. While its use requires careful consideration of reaction conditions, particularly the management of the secondary amine, the structural advantages it offers make it a powerful tool for accessing novel and potent chemical entities.

By understanding the distinct properties and performance characteristics of these intermediates, chemists can make more informed decisions, optimizing their synthetic strategies to efficiently achieve their molecular design goals.

References

A Comparative Guide to the Validation of Analytical Methods for 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of analytical methods for 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl, a heterocyclic compound often used as a critical intermediate in pharmaceutical synthesis. For drug development professionals, ensuring the purity, potency, and consistency of such starting materials is non-negotiable. This requires robust, validated analytical methods that can withstand regulatory scrutiny and guarantee product quality.

Drawing upon the foundational principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, this document compares the suitability of various analytical techniques for this specific molecule.[1][2][3] We will explore the causality behind experimental choices, present detailed protocols, and provide a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, supplemented by Mass Spectrometry (MS) for impurity identification.

The Foundation: Principles of Analytical Method Validation

The objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[4][5] This is not merely a checklist exercise; it is a systematic scientific evaluation that establishes documented evidence of a method's performance. The core validation characteristics, as mandated by ICH guidelines, form the bedrock of this process.[2][6]

The relationship and workflow of these validation parameters can be visualized as a structured process, ensuring that each aspect of the method's performance is thoroughly evaluated before implementation.

Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_4 Phase 4: Reporting ATP Define Analytical Target Profile (ATP) Scouting Method Scouting & Optimization ATP->Scouting Defines goals Protocol Draft Validation Protocol (Define Acceptance Criteria) Scouting->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD LOQ Quantitation Limit (LOQ) Linearity->LOQ Robustness Robustness Range->Robustness Accuracy->Robustness Precision->Robustness Report Final Validation Report Robustness->Report

Caption: A typical workflow for analytical method validation, from defining the analytical target profile to the final report.

Choosing the Right Tool: A Comparative Overview

Selecting an appropriate analytical technique is contingent on the specific question being asked. Is the goal to determine the exact purity of the main component, identify trace-level impurities, or quantify residual solvents from synthesis? The structure of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl—a semi-volatile, UV-active heterocyclic amine—guides our selection.

Analytical Technique Primary Application Strengths Limitations
HPLC with UV Detection Assay (purity & potency), quantification of non-volatile impurities.High resolution, excellent quantitation, widely applicable.Not suitable for volatile compounds; may require MS for peak identification.
Gas Chromatography (GC) Analysis of residual solvents and other volatile organic impurities.Exceptional for volatile and semi-volatile compounds, high sensitivity.[7][8]Not suitable for non-volatile or thermally labile compounds.
UV-Vis Spectrophotometry Standalone assay for purity if specificity is proven.Rapid, simple, cost-effective.[9]Non-specific; susceptible to interference from UV-active impurities.
Mass Spectrometry (MS) Identification of unknown impurities, structural elucidation.Unparalleled specificity and sensitivity for identification.[10][11]Primarily a qualitative tool unless used with standards for quantitation.

The following decision tree illustrates a logical approach to selecting the right method based on the analytical objective.

Method_Selection Start What is the Analytical Objective? Assay Assay / Purity of Main Component Start->Assay Impurities Impurity Profiling Start->Impurities Solvents Residual Solvents Start->Solvents HPLC_UV HPLC-UV Assay->HPLC_UV Primary Method UV_Vis Direct UV-Vis Assay->UV_Vis Alternative (if specific) LC_MS LC-MS Impurities->LC_MS Non-volatile / Unknowns GC_MS GC-MS Impurities->GC_MS Volatile / Process Impurities GC_FID Headspace GC-FID Solvents->GC_FID Standard Method

Caption: Decision tree for selecting an analytical method for 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl.

In-Depth Guide: HPLC-UV Method for Assay and Impurity Profiling

High-Performance Liquid Chromatography is the cornerstone technique for analyzing non-volatile organic molecules like our target compound.[12][13] Its high resolving power allows for the separation of the main component from closely related impurities.

Causality Behind Experimental Choices
  • Column: A reversed-phase C18 column is the logical starting point. The pyrrolopyridine core has moderate polarity, which will interact well with the C18 stationary phase, allowing for retention and separation from more polar or non-polar impurities.

  • Mobile Phase: An acetonitrile/water gradient is chosen. Acetonitrile provides good peak shape for nitrogen-containing heterocycles and has a low UV cutoff.[14] A small amount of acid (e.g., formic acid or trifluoroacetic acid) is added to the mobile phase to protonate the amine functionalities on the molecule. This suppresses silanol interactions on the column, leading to sharper, more symmetrical peaks.

  • Detection: The conjugated aromatic system of the molecule is expected to have a strong UV absorbance. A photodiode array (PDA) detector is superior to a single-wavelength UV detector as it allows for the assessment of peak purity and selection of the optimal wavelength (λ-max) for quantification.

Experimental Protocol: HPLC Method Validation

Objective: To validate an RP-HPLC method for the assay and impurity determination of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl.

1. Specificity/Selectivity:

  • Prepare solutions of the sample, a placebo (if in a formulation), and known related impurities.
  • Inject each solution individually to demonstrate that the peaks for each component are well-resolved from one another.
  • Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample.
  • Rationale: This demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities and degradants.[4][5] The method is considered stability-indicating if all degradation product peaks are resolved from the main peak.

2. Linearity:

  • Prepare a series of at least five standard solutions of the analyte at concentrations spanning 50% to 150% of the expected working concentration.
  • Inject each concentration in triplicate.
  • Plot a graph of peak area versus concentration and perform a linear regression analysis.
  • Rationale: This confirms a direct proportional relationship between the analyte concentration and the instrument's response over the intended range of the method.

3. Range:

  • The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[4]
  • Rationale: This defines the concentration interval where the method is known to be reliable. For an assay, this is typically 80-120% of the test concentration.[4]

4. Accuracy (Recovery):

  • Prepare spiked samples by adding known amounts of the analyte to a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.
  • Analyze the samples and calculate the percentage recovery of the added analyte.
  • Rationale: This demonstrates the closeness of the results obtained by the method to the true value.

5. Precision:

  • Repeatability (Intra-assay): Perform six replicate injections of a standard solution at 100% of the test concentration.[6]
  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.
  • Calculate the Relative Standard Deviation (RSD) for the results.
  • Rationale: This assesses the degree of scatter between a series of measurements, indicating the method's consistency under normal operating conditions and under expected variations.

6. Limit of Quantitation (LOQ) and Detection (LOD):

  • These can be estimated from the linearity curve based on the standard deviation of the response and the slope, or by determining the concentration that yields a specific signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD).[15]
  • Rationale: LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy, crucial for impurity analysis. LOD is the lowest amount that can be detected but not necessarily quantified.

7. Robustness:

  • Systematically and deliberately alter key method parameters, such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).
  • Analyze a standard solution under each altered condition and assess the impact on the results (e.g., retention time, peak area, resolution).
  • Rationale: This provides an indication of the method's reliability during normal usage and its capacity to remain unaffected by small variations in method parameters.[16]

Hypothetical Validation Data Summary (HPLC)
Parameter Acceptance Criterion Hypothetical Result Status
Specificity Analyte peak resolved from impurities/degradants (Resolution > 2.0)All peaks resolvedPass
Linearity (r²) ≥ 0.9990.9998Pass
Range 80-120% of target concentrationConfirmedPass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%Pass
Precision (Repeatability, %RSD) ≤ 1.0%0.45%Pass
Precision (Intermediate, %RSD) ≤ 2.0%1.10%Pass
LOQ (% of target) Report Value (e.g., ≤ 0.05%)0.03% (S/N > 10)Pass
Robustness Results within system suitability criteriaNo significant impact observedPass

Comparative Guide: GC Method for Residual Solvents

During the synthesis of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl, various organic solvents may be used. Gas Chromatography, particularly with a headspace autosampler, is the gold standard for quantifying these volatile impurities.[8][17]

Causality Behind Experimental Choices
  • Technique: Headspace GC is preferred over direct injection. The sample is heated in a sealed vial, and only the volatile components in the "headspace" gas are injected into the GC. This prevents non-volatile matrix components from contaminating the instrument and provides cleaner chromatography.

  • Column: A polar column (e.g., a "WAX" or polyethylene glycol phase) is typically used for residual solvent analysis as it provides good separation for common polar solvents like alcohols, ketones, and esters.

  • Detector: A Flame Ionization Detector (FID) is used for its robustness and near-universal response to organic compounds.

Experimental Protocol: GC Method Validation

The validation parameters (Specificity, Linearity, Accuracy, Precision, LOQ/LOD, Robustness) are conceptually the same as for HPLC but are applied to the GC method. Specificity involves demonstrating that different common solvents can be separated from one another. Accuracy is often assessed by spiking the sample matrix with known quantities of the target solvents.

Hypothetical Validation Data Summary (GC for Acetone)
Parameter Acceptance Criterion Hypothetical Result Status
Specificity Target solvent peaks resolved from other potential solventsAll peaks resolvedPass
Linearity (r²) ≥ 0.9950.9985Pass
Accuracy (% Recovery) 80.0 - 120.0%95.3 - 104.5%Pass
Precision (Repeatability, %RSD) ≤ 15.0%8.5%Pass
LOQ (ppm) Meets ICH limit requirements50 ppmPass
Robustness Results within system suitability criteriaNo significant impact observedPass

Conclusion: An Integrated Analytical Strategy

No single analytical method can provide a complete quality profile for 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl. A robust and compliant control strategy relies on a combination of orthogonal techniques, each validated for its specific purpose.

  • For routine quality control (assay and purity): A validated RP-HPLC-UV method is the most appropriate and powerful tool.

  • For ensuring safety from process residues: A validated Headspace GC-FID method is essential for controlling residual solvents.

  • For research, development, and troubleshooting: LC-MS is indispensable for identifying unknown impurities that may arise from changes in the synthetic route or degradation pathways.[18]

By rigorously validating each of these methods according to internationally recognized guidelines like ICH Q2(R2), researchers and drug developers can ensure the quality of their materials, facilitate a smoother regulatory submission process, and ultimately contribute to the safety and efficacy of the final drug product.[1][15]

References

biological efficacy of pyrrolopyridine derivatives compared to existing drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Biological Efficacy Against Established Drugs

Published by the Senior Application Scientist Group

In the landscape of modern drug discovery, the quest for novel scaffolds that offer enhanced potency and selectivity is perpetual. Among the myriad of heterocyclic compounds, pyrrolopyridine derivatives have emerged as a particularly promising class, demonstrating significant therapeutic potential across a spectrum of diseases. Their structural motif, which mimics the purine ring of ATP, renders them effective competitors at the ATP-binding sites of various kinases, a class of enzymes frequently dysregulated in cancer, inflammatory disorders, and other pathologies.[1]

This guide provides an in-depth, objective comparison of the biological efficacy of select pyrrolopyridine derivatives against existing, established drugs. We will delve into the mechanistic intricacies, present head-to-head preclinical and clinical data, and provide detailed experimental protocols to empower researchers and drug development professionals in their pursuit of next-generation therapeutics. Our analysis will be grounded in two landmark case studies: the BRAF inhibitor vemurafenib in metastatic melanoma and the CSF1R inhibitor pexidartinib in tenosynovial giant cell tumor. Through these examples, we will illuminate the therapeutic promise and clinical utility of the pyrrolopyridine scaffold.

Case Study 1: Vemurafenib - A Paradigm Shift in BRAF-Mutant Melanoma

The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, in a significant subset of metastatic melanoma patients revolutionized the treatment landscape for this aggressive cancer.[2] This mutation leads to constitutive activation of the BRAF protein, a serine/threonine kinase that is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, driving uncontrolled cell proliferation and survival.[1][3]

Vemurafenib, a pyrrolo[2,3-b]pyridine derivative, was one of the first successful drugs to emerge from a structure-based drug design program targeting this specific mutation.[4]

Mechanism of Action: Selective Inhibition of the Aberrant MAPK Pathway

Vemurafenib functions as a potent and selective inhibitor of the BRAF V600E mutant kinase.[1][4] By binding to the ATP-binding site of the mutated BRAF protein, vemurafenib prevents the phosphorylation of its downstream targets, MEK and ERK.[3][4] This blockade of the MAPK signaling cascade leads to cell cycle arrest and apoptosis in BRAF V600E-mutant melanoma cells.[3][5]

It is crucial to note that vemurafenib can paradoxically activate the MAPK pathway in cells with wild-type BRAF and an upstream RAS mutation.[5] This occurs because inhibition of one BRAF monomer can promote the dimerization and activation of other RAF isoforms, a key insight that explains some of the on-target side effects of the drug, such as the development of cutaneous squamous cell carcinomas.[4]

MAPK_Pathway_Vemurafenib cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF_WT BRAF (WT) RAS->BRAF_WT Activates MEK MEK BRAF_WT->MEK Phosphorylates BRAF_V600E BRAF (V600E) BRAF_V600E->MEK Constitutively Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibits Proliferation_Survival Cell Proliferation & Survival Transcription Factors->Proliferation_Survival

Comparative Efficacy: Vemurafenib vs. Existing Therapies

The clinical development of vemurafenib marked a significant advancement over traditional chemotherapy for BRAF-mutant melanoma.

Vemurafenib vs. Dacarbazine:

In a pivotal Phase III clinical trial (BRIM-3), vemurafenib was compared to dacarbazine, the then-standard-of-care chemotherapy, in previously untreated patients with BRAF V600E-mutant metastatic melanoma. The results were striking:

EndpointVemurafenibDacarbazineHazard Ratio (HR) / p-value
Overall Response Rate (ORR) 48%5%p < 0.001
6-month Progression-Free Survival (PFS) 5.3 months1.6 monthsHR 0.26; p < 0.001
12-month Overall Survival (OS) 55%43%HR 0.62

Data from the BRIM-3 trial.[1]

These results demonstrated a clear superiority of vemurafenib over dacarbazine, establishing targeted therapy as the new standard for this patient population.

Vemurafenib vs. Dabrafenib (another BRAF inhibitor):

The success of vemurafenib spurred the development of other BRAF inhibitors, such as dabrafenib. The COMBI-v trial directly compared the combination of dabrafenib and a MEK inhibitor (trametinib) to vemurafenib monotherapy. While not a direct comparison of the pyrrolopyridine derivative alone, the results are informative. The combination therapy showed improved outcomes compared to vemurafenib alone, highlighting the evolution of treatment strategies to overcome resistance mechanisms.[6][7]

EndpointDabrafenib + TrametinibVemurafenibHazard Ratio (HR)
Median Overall Survival (OS) 25.6 months18.0 monthsHR 0.66
2-year Overall Survival Rate 51%38%

Data from the COMBI-v trial.[6]

This underscores the rapid pace of development in targeted therapy, where even successful first-generation inhibitors like vemurafenib can be surpassed by next-generation combination strategies.

Experimental Protocols

BRAF V600E Kinase Inhibition Assay (Biochemical Assay):

This assay is fundamental to determining the direct inhibitory activity of a compound against the target enzyme.

  • Reagents and Materials:

    • Recombinant human BRAF V600E enzyme.

    • MEK1 (inactive) as a substrate.

    • ATP (Adenosine triphosphate).

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Test compound (pyrrolopyridine derivative) at various concentrations.

    • Detection antibody (e.g., anti-phospho-MEK1).

    • Luminescent or fluorescent detection reagent.

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a microplate, add the assay buffer, BRAF V600E enzyme, and the test compound. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of MEK1 substrate and ATP.

    • Incubate the reaction for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the anti-phospho-MEK1 antibody and incubate to allow for binding.

    • Add the detection reagent and measure the signal (luminescence or fluorescence) using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell Proliferation Assay (MTT Assay):

This assay assesses the effect of the compound on the viability and proliferation of cancer cells.

  • Cell Culture:

    • Use a BRAF V600E-mutant melanoma cell line (e.g., A375).

    • Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Seed the melanoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the pyrrolopyridine derivative for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value (the concentration of the compound that causes 50% growth inhibition).[8]

Case Study 2: Pexidartinib - Targeting the Tumor Microenvironment in Tenosynovial Giant Cell Tumor

Tenosynovial giant cell tumor (TGCT) is a rare, benign but locally aggressive tumor of the synovium, driven by a specific genetic translocation that leads to the overexpression of colony-stimulating factor 1 (CSF1).[9] This overexpression recruits a large number of non-neoplastic cells, primarily macrophages that express the CSF1 receptor (CSF1R), which make up the bulk of the tumor mass.[10]

Pexidartinib, another pyrrolopyridine derivative, was developed to specifically target this signaling axis.

Mechanism of Action: Inhibition of CSF1R Signaling

Pexidartinib is a potent and selective inhibitor of the CSF1R tyrosine kinase.[10][11] By binding to the ATP-binding site of CSF1R, pexidartinib blocks the downstream signaling pathways that are crucial for the survival, proliferation, and differentiation of macrophages and other CSF1R-expressing cells within the tumor.[12] This leads to a reduction in the tumor mass, which is primarily composed of these recruited cells. In addition to CSF1R, pexidartinib also shows inhibitory activity against c-Kit and FLT3.[9][13]

CSF1R_Pathway_Pexidartinib cluster_extracellular Extracellular cluster_membrane Cell Membrane (Macrophage) cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response CSF1 CSF1 CSF1R CSF1 Receptor (CSF1R) CSF1->CSF1R Binds Downstream Signaling PI3K/AKT, MAPK, etc. CSF1R->Downstream Signaling Activates Macrophage Response Macrophage Proliferation, Survival, & Differentiation Downstream Signaling->Macrophage Response Pexidartinib Pexidartinib Pexidartinib->CSF1R Inhibits Tumor_Growth Tumor Growth Macrophage Response->Tumor_Growth Contributes to

Comparative Efficacy: Pexidartinib vs. Placebo

Given the rarity of TGCT and the lack of effective systemic therapies, the pivotal Phase III ENLIVEN trial compared pexidartinib to a placebo in patients with symptomatic, advanced TGCT for whom surgery was not a viable option.

Endpoint (at 25 weeks)PexidartinibPlacebop-value
Overall Response Rate (ORR) by RECIST 1.1 39%0%< 0.0001
Overall Response Rate (ORR) by Tumor Volume Score (TVS) 56%0%< 0.0001

Data from the ENLIVEN trial.

The ENLIVEN study demonstrated a statistically significant and clinically meaningful benefit of pexidartinib in reducing tumor size and improving patient-reported outcomes, leading to its approval as the first systemic therapy for this indication.

Experimental Protocols

CSF1R Kinase Inhibition Assay (Biochemical Assay):

This assay is analogous to the BRAF kinase assay, with modifications for the specific enzyme and substrate.

  • Reagents and Materials:

    • Recombinant human CSF1R enzyme.

    • A generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1).

    • ATP.

    • Assay buffer.

    • Test compound (pexidartinib) at various concentrations.

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Follow a similar procedure as the BRAF kinase inhibition assay, substituting CSF1R for BRAF and the appropriate substrate.

    • The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.

    • Calculate the percent inhibition and determine the IC50 value for pexidartinib against CSF1R.

TGCT Cell Viability Assay (MTS Assay):

This assay evaluates the cytotoxic effects of pexidartinib on TGCT cells.

  • Cell Culture:

    • Establish primary cell cultures from TGCT patient samples or use a relevant cell line if available.

    • Culture the cells in appropriate specialized media.

  • Procedure:

    • Seed the TGCT cells in a 96-well plate.

    • Treat the cells with a range of pexidartinib concentrations for a defined period (e.g., 96 hours).[10]

    • Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm. The amount of formazan product is proportional to the number of viable cells.

    • Determine the concentration of pexidartinib that causes a 50% reduction in cell viability (IC50).[10]

Conclusion: The Versatility and Impact of the Pyrrolopyridine Scaffold

The case studies of vemurafenib and pexidartinib powerfully illustrate the therapeutic potential and versatility of the pyrrolopyridine scaffold. From a highly specific inhibitor of a mutant intracellular signaling protein in cancer to a modulator of the tumor microenvironment, these derivatives have demonstrated significant clinical benefit.

The success of these agents underscores the importance of a deep understanding of disease biology to identify key therapeutic targets, coupled with sophisticated drug design to develop potent and selective inhibitors. The comparative data presented in this guide clearly show that pyrrolopyridine derivatives can not only match but often exceed the efficacy of existing therapies, offering new hope for patients with challenging diseases.

As our understanding of the kinome and other enzyme families continues to expand, it is highly probable that the pyrrolopyridine scaffold will serve as a foundation for the development of a new generation of targeted therapies for a wide range of human diseases. The detailed protocols provided herein are intended to facilitate the research and development efforts of scientists dedicated to this exciting and impactful field.

References

A Researcher's Guide to Qualifying Reference Standards: The Case of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the integrity of your results is inextricably linked to the quality of your starting materials. Among the most critical of these are reference standards, the benchmarks against which new drug substances and products are qualified.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare reference standards of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride, a key building block in the synthesis of various pharmaceutical agents.

While a direct head-to-head comparison of all commercially available standards for this specific compound is beyond the scope of publicly available data, this guide will equip you with the scientific rationale and practical methodologies to conduct your own rigorous evaluation. We will delve into the critical analytical techniques, interpret the data you should expect to see, and provide actionable protocols for in-house verification.

The Central Role of a Reference Standard

A pharmaceutical reference standard is a highly purified and well-characterized substance used as a definitive benchmark.[2][3] Its purpose is to ensure the identity, strength, quality, and purity of a drug substance through comparative analysis.[2] Regulatory bodies like the United States Pharmacopeia (USP) and the World Health Organization (WHO) have established stringent guidelines for the qualification and use of reference standards.[4][5][6][7] The use of a properly qualified reference standard is not merely a matter of good scientific practice; it is a cornerstone of regulatory compliance and ensures the safety and efficacy of the final pharmaceutical product.[1][2]

Understanding this compound

This compound is a heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its purity and the profile of any potential impurities can significantly impact the outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

PropertyValueSource
Chemical Formula C₇H₈BrClN₂[3][8]
Molecular Weight 235.51 g/mol [3]
CAS Numbers 905273-36-1, 1394117-24-8 (hydrochloride)[8][9][10][11][12][13][14]
Appearance Typically a white to off-white or pale yellow solid[15]
Storage Inert atmosphere, refrigerated (2-8°C)[14][15]

A Comparative Framework for Evaluating Reference Standards

When sourcing a reference standard for this compound, a thorough evaluation of the supplier's data is paramount. The following table outlines the key parameters to consider and the questions you should ask.

ParameterImportance & Key Considerations
Stated Purity & Assay Why it matters: This is the most direct measure of the standard's quality. What to look for: A high purity value (typically ≥98%). The assay method should be specified (e.g., HPLC, qNMR). Be wary of purities stated without supporting analytical data.
Certificate of Analysis (CoA) Why it matters: The CoA is the primary document attesting to the quality of the reference standard. What to look for: A comprehensive CoA should include the lot number, identity confirmation (e.g., by ¹H NMR, MS), purity assessment (e.g., HPLC chromatogram), and any residual solvent or water content analysis.
Analytical Techniques Used Why it matters: The rigor of the characterization depends on the methods used. What to look for: A combination of techniques provides the most complete picture. Ideally, you want to see data from ¹H NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Traceability Why it matters: Traceability to primary standards (e.g., from USP, EP) provides a higher level of confidence. What to look for: While not always available for non-compendial standards, inquire if the supplier's internal standards are calibrated against recognized primary standards.
Supplier Reputation Why it matters: Established suppliers with a history of providing high-quality reference materials are generally more reliable. What to look for: Look for suppliers who are transparent with their data and are willing to provide technical support.

In-House Verification: A Non-Negotiable Step

Regardless of the supplier's reputation and the provided documentation, it is crucial to perform in-house verification of any new reference standard. This not only confirms the identity and purity of the material but also establishes a baseline for its use in your laboratory.

Experimental Workflow for Reference Standard Qualification

The following diagram illustrates a typical workflow for the in-house qualification of a new batch of this compound reference standard.

G cluster_0 Initial Assessment cluster_1 Analytical Verification cluster_2 Identity Tests cluster_3 Purity & Impurity Tests cluster_4 Final Qualification start Receive New Reference Standard doc_review Review Supplier's Certificate of Analysis start->doc_review visual_insp Visual Inspection (Color, Form) doc_review->visual_insp identity Identity Confirmation visual_insp->identity purity Purity & Impurity Profiling identity->purity nmr ¹H NMR Spectroscopy identity->nmr ms Mass Spectrometry identity->ms content Content Analysis (Optional) purity->content hplc HPLC-UV purity->hplc residual Residual Solvents (GC-HS) purity->residual water Water Content (Karl Fischer) purity->water data_review Review and Compare All Data content->data_review decision Accept or Reject Standard data_review->decision documentation Internal Documentation and Release decision->documentation Accept

Caption: Workflow for in-house qualification of a reference standard.

Key Analytical Methodologies and Expected Results

Identity Confirmation by ¹H NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for unambiguous structure elucidation.[16][17][18][19][20] It provides detailed information about the chemical environment of each proton in the molecule, confirming its identity.

Expected ¹H NMR Spectrum (Illustrative): Based on the structure of this compound, you should expect to see signals corresponding to:

  • Aromatic protons: Signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the pyridine ring.

  • Methylene protons: Signals corresponding to the two CH₂ groups in the dihydropyrrolo ring. These may appear as triplets or more complex multiplets depending on their coupling.

  • NH proton: A broad signal for the proton on the nitrogen atom of the pyrrolo ring, which may be exchangeable with D₂O.

Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the reference standard and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction) and integrate the signals.

  • Analysis: Compare the obtained chemical shifts, splitting patterns, and integration values with the expected structure.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse for purity analysis in the pharmaceutical industry.[21][22][23][24] A well-developed HPLC method can separate the main compound from potential process-related impurities and degradation products, allowing for accurate quantification of purity.

Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of the reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Chromatographic Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

    • Gradient: A time-programmed gradient from low to high organic content (e.g., 5% B to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Causality: Mass spectrometry provides a direct measurement of the molecular weight of the compound, offering orthogonal confirmation of its identity.[25][26][27][28][29] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further increasing confidence in the structure.

Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the reference standard (e.g., 10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile/water).

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Analysis: Look for the molecular ion peak [M+H]⁺ corresponding to the protonated free base (C₇H₇BrN₂). The expected m/z would be approximately 198.98 and 200.98 due to the isotopic distribution of bromine.

Visualizing the Logic of Spectroscopic Analysis

The following diagram illustrates how different spectroscopic techniques provide complementary information for the structural confirmation of the reference standard.

G cluster_nmr ¹H NMR Spectroscopy cluster_ms Mass Spectrometry cluster_hplc HPLC-UV compound 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride nmr_info Proton Environment Connectivity (J-coupling) Number of Protons (Integration) compound->nmr_info provides ms_info Molecular Weight Isotopic Pattern (Br) Elemental Composition (HRMS) compound->ms_info provides hplc_info Purity (% Area) Impurity Profile Retention Time compound->hplc_info provides structural_confirmation Structural Confirmation nmr_info->structural_confirmation ms_info->structural_confirmation purity_confirmation Purity Assessment hplc_info->purity_confirmation

Caption: Complementary nature of analytical techniques for reference standard characterization.

Conclusion

The selection and qualification of a reference standard for this compound is a critical step that underpins the reliability of subsequent research and development activities. While commercial suppliers provide a convenient source for this material, the onus is on the researcher to perform a thorough evaluation and in-house verification. By systematically assessing the supplier's documentation and conducting orthogonal analytical tests such as NMR, HPLC, and MS, you can establish a high degree of confidence in the identity, purity, and suitability of your reference standard. This diligent approach ensures data integrity, facilitates regulatory compliance, and ultimately contributes to the successful development of safe and effective medicines.

References

A Researcher's Guide to Assessing the Purity of Commercially Available 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible outcomes. The heterocyclic compound, 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, is a valuable building block in the synthesis of various biologically active molecules. However, the presence of even minor impurities can have a significant impact on downstream reactions, biological assays, and the overall integrity of a research program. This guide provides a comprehensive framework for assessing the purity of commercially available 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, offering insights into potential impurities and detailed analytical methodologies for their detection and quantification.

The Criticality of Purity: Understanding Potential Impurities

The purity of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is intimately linked to its synthetic route. While specific proprietary methods of commercial suppliers may vary, a plausible and common synthetic strategy involves a multi-step process. Understanding this pathway is key to anticipating potential process-related impurities.

A likely synthetic approach involves the initial construction of the pyrrolo[3,4-b]pyridine core, often via a multicomponent reaction to form a pyrrolo[3,4-b]pyridin-5-one intermediate.[1][2][3][4] This is followed by reduction of the lactam and subsequent bromination of the aromatic ring.

Based on this presumed synthetic pathway, several classes of impurities may be present in the final product:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residuals from the initial multicomponent reaction used to form the core structure.

    • Incompletely Reacted Intermediates: The presence of the unreduced precursor, 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, is a strong possibility.[5]

    • Isomeric Byproducts: Bromination of the pyridine ring can sometimes lead to the formation of positional isomers or di-brominated species.

  • Degradation Products: The compound may be susceptible to degradation under certain storage or handling conditions.

  • Residual Solvents: Solvents used in the final purification steps may be present in trace amounts.

The following diagram illustrates the logical flow for a comprehensive purity assessment of this compound.

G cluster_0 Purity Assessment Workflow Initial Assessment Initial Assessment: - Visual Inspection - Solubility Tests Chromatographic Screening Chromatographic Screening: - HPLC-UV for non-volatile impurities - GC-MS for volatile impurities Initial Assessment->Chromatographic Screening Proceed if soluble and appears homogeneous Structural Confirmation Structural Confirmation & Identification: - ¹H and ¹³C NMR - Mass Spectrometry (MS) Chromatographic Screening->Structural Confirmation If unknown peaks are detected Quantitative Analysis Quantitative Analysis: - Purity by HPLC (% area) - qNMR for absolute purity Chromatographic Screening->Quantitative Analysis If only expected peaks are present Structural Confirmation->Quantitative Analysis After impurity identification

Caption: A workflow for the comprehensive purity assessment of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.

Comparative Analysis of Analytical Techniques for Purity Determination

A multi-faceted approach employing several complementary analytical techniques is essential for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy each provide unique and critical information.

Technique Principle Advantages Limitations
HPLC-UV Separation based on differential partitioning between a stationary and a mobile phase, with UV detection.Excellent for quantifying the main component and non-volatile impurities. High sensitivity and reproducibility.[6]Not suitable for volatile impurities. Identification of unknown peaks requires further analysis (e.g., LC-MS).
GC-MS Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, with mass spectrometric detection.The gold standard for identifying and quantifying residual solvents and other volatile impurities.[7]Not suitable for non-volatile or thermally labile compounds.
¹H and ¹³C NMR Provides detailed structural information based on the magnetic properties of atomic nuclei.Unparalleled for structural elucidation and identification of impurities. Quantitative NMR (qNMR) can determine absolute purity without a reference standard of the impurity itself.Lower sensitivity compared to chromatographic methods for trace impurities. Complex mixtures can lead to overlapping signals.

Experimental Protocols for Purity Assessment

The following protocols are designed to be robust and adaptable for the analysis of commercially available 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.

High-Performance Liquid Chromatography (HPLC-UV) for Non-Volatile Impurities

This method is designed to separate the main compound from potential process-related impurities and degradation products.

Rationale for Method Design: A reversed-phase C18 column is chosen for its versatility in retaining and separating a wide range of organic molecules. A gradient elution with acetonitrile and water, buffered with a small amount of acid (e.g., formic or trifluoroacetic acid), is employed to ensure good peak shape for the basic pyridine moiety and to elute a range of impurities with varying polarities. UV detection is suitable due to the aromatic nature of the compound.

G cluster_0 HPLC-UV Workflow Sample Prep Sample Preparation: - Dissolve in mobile phase - Filter Injection HPLC Injection Sample Prep->Injection Separation C18 Reversed-Phase Column Gradient Elution Injection->Separation Detection UV Detector Separation->Detection Data Analysis Data Analysis: - Peak Integration - Purity Calculation (% Area) Detection->Data Analysis

Caption: A schematic of the HPLC-UV workflow for purity analysis.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same 50:50 mixture.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the main compound).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B (equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method is crucial for identifying and quantifying volatile organic compounds that may remain from the synthesis and purification processes.

Rationale for Method Design: Headspace sampling is employed to introduce only the volatile components into the GC system, protecting the instrument from non-volatile sample matrix. A mid-polarity column is typically used for good separation of a wide range of common organic solvents. Mass spectrometry provides definitive identification of the eluted compounds.

G cluster_0 GC-MS Workflow for Residual Solvents Sample Prep Sample Preparation: - Weigh sample into headspace vial - Add appropriate solvent (e.g., DMSO) Headspace Incubation Headspace Incubation & Injection Sample Prep->Headspace Incubation Separation GC Separation (e.g., DB-624 column) Headspace Incubation->Separation Detection Mass Spectrometer Separation->Detection Data Analysis Data Analysis: - Library Search for Identification - Quantification via standard curve Detection->Data Analysis

Caption: A schematic of the GC-MS workflow for residual solvent analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine sample into a 20 mL headspace vial.

    • Add 1 mL of a high-boiling point, inert solvent such as dimethyl sulfoxide (DMSO).

    • Seal the vial with a septum and cap.

  • GC-MS Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp to 240 °C at 10 °C/min, hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • Transfer Line Temperature: 250 °C.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Scan Range: 35-350 amu.

  • Headspace Sampler Conditions:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Incubation Time: 30 minutes.

  • Data Analysis:

    • Identify any detected peaks by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify any identified solvents using an external standard calibration curve.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is indispensable for confirming the structure of the main component and for identifying any structurally related impurities.

Rationale for Method Design: ¹H NMR provides information on the number and connectivity of protons in the molecule, while ¹³C NMR provides information on the carbon skeleton. Together, they can definitively confirm the structure of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. The presence of unexpected signals can indicate impurities, and their structure can often be deduced from the spectral data.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • NMR Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz.

    • For quantitative analysis (qNMR), a known amount of an internal standard with a non-overlapping signal is added to a precisely weighed sample. A longer relaxation delay (D1) is crucial for accurate quantification.

  • Data Analysis:

    • Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the structure of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.

    • Analyze any unexpected signals to identify potential impurities. The integration of impurity signals relative to the main compound in the ¹H NMR can provide an estimate of their concentration.

Conclusion: An Integrated Approach to Ensuring Quality

The reliable assessment of the purity of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine requires a thoughtful and multi-pronged analytical strategy. No single technique can provide a complete picture of a sample's purity. By combining the quantitative power of HPLC, the specificity of GC-MS for volatile impurities, and the definitive structural information from NMR, researchers can gain a high degree of confidence in the quality of this critical building block. This integrated approach not only validates the material for its intended use but also safeguards the integrity and reproducibility of the entire research and development process.

References

A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from Staurosporine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

The microbial alkaloid Staurosporine, isolated in 1977, represents a pivotal moment in kinase biology.[1] Its indolo[2,3-a]carbazole structure proved to be a remarkably effective mimic of the adenosine moiety of ATP, allowing it to bind with high affinity to the ATP-binding pocket of a vast number of protein kinases.[1][2] This promiscuity made Staurosporine a powerful research tool—a "universal kinase inhibitor" for broadly interrogating phosphorylation-dependent pathways.[2] However, this same lack of selectivity renders it therapeutically useless due to extreme toxicity.[2]

The challenge, and the opportunity, for drug discovery has been to tame this potent scaffold. By modifying the Staurosporine core, medicinal chemists have developed numerous derivatives aiming to enhance selectivity for specific kinase targets implicated in diseases like cancer. This guide provides an in-depth comparison of key Staurosporine derivatives, focusing on the critical methodologies used to profile their cross-reactivity and understand their therapeutic potential. Achieving kinase inhibitor selectivity is a major challenge in drug discovery, as off-target effects can lead to toxicity and hinder clinical development.[3][4]

Methodologies for Kinase Selectivity Profiling

A multi-faceted approach is essential to build a comprehensive and reliable selectivity profile. No single assay can capture the full picture of an inhibitor's behavior. The process generally moves from high-throughput, in vitro methods to more physiologically relevant cell-based and proteomic analyses.

Pillar 1: Biochemical Assays (The Foundational Screen)

These assays directly measure the interaction between an inhibitor and a purified kinase enzyme. They are ideal for initial, broad screening against large panels of kinases to identify both primary targets and potential off-targets.

  • Principle of Causality: Biochemical assays isolate the kinase-inhibitor interaction from the complexities of a cellular environment. This allows for a clean, quantitative measure of binding affinity (e.g., Kd) or inhibitory potency (e.g., IC₅₀), providing the foundational data upon which all further profiling is built.

  • Common Platforms:

    • Competition Binding Assays (e.g., KINOMEscan™): This widely used platform measures the ability of a test compound to displace a ligand from the ATP-binding site of hundreds of kinases. The output is typically a quantitative measure of binding affinity, providing a broad view of the "kinome" targets.

    • Radiometric Transphosphorylation Assays: Considered a gold standard, this method directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[5] It provides a direct measure of catalytic inhibition.[6][7]

    • Luminescence/Fluorescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. They offer a non-radioactive, high-throughput alternative for determining IC₅₀ values.[8]

Pillar 2: Cell-Based Assays (Confirming Target Engagement in a Native Environment)

Positive "hits" from biochemical screens must be validated in a cellular context. Cell-based assays determine if the inhibitor can reach its target within the cell and exert a biological effect at relevant concentrations.

  • Principle of Causality: A compound that is potent biochemically may fail in a cell due to poor permeability, rapid efflux, or high intracellular ATP concentrations that outcompete it. Cellular assays validate that the inhibitor engages its intended target under physiological conditions.

  • Key Techniques:

    • Target Phosphorylation Analysis (Western Blot / ELISA): This is the most direct method to confirm target inhibition. Researchers treat cells with the inhibitor and then measure the phosphorylation status of a known downstream substrate of the target kinase. A reduction in phosphorylation indicates successful target engagement.

    • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding. When an inhibitor binds to its target kinase, the resulting complex is often more resistant to heat-induced denaturation, a shift that can be quantified.

Experimental Workflow & Data Interpretation

The process of profiling a new kinase inhibitor follows a logical, multi-step workflow designed to build confidence in the data and provide a comprehensive understanding of its selectivity.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Quantitative Validation cluster_2 Phase 3: Cellular Confirmation A Compound Synthesis (e.g., Staurosporine Derivative) B Primary Screen (Single High Concentration vs. Kinase Panel, e.g., KINOMEscan) A->B C Hit Identification (Identify kinases with >90% inhibition) B->C D Dose-Response Assay (Generate IC50/Kd values for hits using radiometric or ADP-Glo assays) C->D Advance Hits E Selectivity Profile Generation (Tabulate and compare IC50 values) D->E F Cell-Based Target Engagement (e.g., Western Blot for phospho-substrate) E->F Validate in Cells G Phenotypic Assays (Measure effects on proliferation, apoptosis, etc.) F->G End Characterized Inhibitor Profile G->End

Caption: A typical workflow for kinase inhibitor selectivity profiling.

Comparative Analysis: Staurosporine vs. Key Derivatives

The true value of chemical modification is revealed by comparing the selectivity profiles of Staurosporine derivatives to the parent compound. While Staurosporine inhibits a vast majority of the kinome with sub-micromolar potency, its derivatives exhibit significantly refined profiles.[1]

CompoundPrimary Target(s)IC₅₀ (Primary Target)Key Off-Targets & Notes
Staurosporine Pan-Kinase InhibitorPKC: ~3 nMPKA: ~7 nMCaMKII: ~20 nMBroadly non-selective. Binds to the vast majority of protein kinases, making it a powerful but non-specific research tool.[1]
Midostaurin (Rydapt®) FLT3, KIT, PKCFLT3: ~11 nMKIT: ~9 nMA multi-targeted inhibitor approved for FLT3-mutated AML.[6][9] Also inhibits SYK, VEGFR2, and members of the PKC family.[6][10] Its efficacy is believed to stem from this multi-targeted nature.[9]
UCN-01 (7-hydroxystaurosporine) PDK1, Chk1, PKCPDK1: ~6 nM[11]Chk1: ~7 nM[11]PKC: ~30 nM[11]Shows a different inhibition pattern from staurosporine.[12][13] The 7-hydroxy group creates new hydrogen bonds in the active site, altering its specificity.[12][13] Also inhibits CDKs.[11][14][15]
Gö 6976 Conventional PKCs (α, β)PKCα: ~2.3 nM[16]PKCβ1: ~6.2 nM[16]Highly selective for Ca²⁺-dependent PKC isoforms over novel and atypical ones (IC₅₀ > 3 µM).[16] Also inhibits JAK2 and FLT3 at nanomolar concentrations.[5][16][17]

Note: IC₅₀ values can vary between assay formats and conditions. The values presented are representative figures from the cited literature.

Biological Context: Targeting Key Signaling Pathways

The rationale for developing selective inhibitors is to precisely modulate signaling pathways that have become dysregulated in disease. For example, Midostaurin's co-inhibition of FLT3 and PKC is highly relevant in Acute Myeloid Leukemia (AML).

  • FLT3 Signaling: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[18][19] Mutations leading to constitutive activation of FLT3 are common in AML and drive uncontrolled cell proliferation and survival through pathways like RAS/MAPK and PI3K/AKT.[18][20][21][22]

  • PKC Signaling: The Protein Kinase C (PKC) family of serine/threonine kinases are central signaling nodes that regulate cell proliferation, differentiation, and survival.[23][24][25][26][27] Their activation is downstream of many growth factor receptors.[24]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FL FLT3 Ligand FLT3 FLT3 Receptor FL->FLT3 Binds & Activates PLC PLC FLT3->PLC Phosphorylates RAS RAS/MAPK Pathway FLT3->RAS Phosphorylates PI3K PI3K/AKT Pathway FLT3->PI3K Phosphorylates STAT5 STAT5 FLT3->STAT5 Phosphorylates PKC PKC PLC->PKC Activates Proliferation Gene Transcription (Proliferation, Survival) RAS->Proliferation PI3K->Proliferation STAT5->Proliferation PKC->Proliferation Midostaurin Midostaurin Midostaurin->FLT3 Inhibits Midostaurin->PKC Inhibits

Caption: Simplified FLT3 and PKC signaling pathways targeted by Midostaurin.

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a robust, luminescence-based method for determining the IC₅₀ value of an inhibitor against a target kinase.

Objective: To quantify the potency of a Staurosporine derivative by measuring its ability to inhibit the catalytic activity of a purified kinase.

Materials:

  • Kinase: Purified, active target kinase (e.g., FLT3, PKCα).

  • Substrate: Specific peptide substrate for the kinase.

  • ATP: High-purity ATP solution.

  • Inhibitor: Staurosporine derivative dissolved in DMSO.

  • Assay Buffer: Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT).

  • ADP-Glo™ Kinase Assay Kit (Promega): Contains ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Methodology:

  • Inhibitor Preparation: Perform a serial dilution of the Staurosporine derivative in DMSO. A typical 11-point dilution series might start at 100 µM. Then, dilute these concentrations into the assay buffer.

  • Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the diluted inhibitor solution (or DMSO for vehicle control).

    • Add 2.5 µL of a 2X kinase/substrate mix prepared in assay buffer.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL. Causality Check: Pre-incubating the kinase and inhibitor before adding ATP allows the inhibitor to bind to the enzyme, ensuring a more accurate measurement of its potency.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% of ATP is consumed in control wells).

  • ADP Detection (Step 1):

    • Add 10 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation (Step 2):

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing light.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal for each well using a plate reader.

  • Data Analysis:

    • Subtract background luminescence (wells with no kinase).

    • Normalize the data by setting the vehicle control (DMSO) as 100% activity and a control with no kinase as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a halogenated pyridine derivative, 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is an indispensable intermediate in contemporary pharmaceutical research and drug development. However, its chemical structure necessitates stringent handling and disposal protocols to ensure laboratory safety and environmental protection. The presence of both a bromine atom and a nitrogenous heterocyclic core means that improper disposal can lead to the formation of persistent and toxic environmental pollutants. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, grounded in regulatory standards and field-proven best practices.

Core Hazard Profile & Essential Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. The primary risks associated with this compound are acute toxicity and irritation.[1][2]

Table 1: GHS Hazard Classification Summary

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302 / H303WarningHarmful or may be harmful if swallowed.[3][4]
Skin Corrosion/IrritationH315WarningCauses skin irritation.[3]
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation.[3]
Target Organ ToxicityH335WarningMay cause respiratory irritation.[3]
Mandatory Personal Protective Equipment (PPE) & Engineering Controls

The causality behind PPE selection is to create an impermeable barrier against the specific hazards identified above.

  • Engineering Controls: All handling and preparation for disposal must occur within a certified laboratory chemical fume hood.[5][6] This is the primary line of defense to mitigate the risk of inhaling irritating aerosols or dust.[7]

  • Hand Protection: Wear nitrile gloves.[5] Nitrile provides robust protection against pyridine-based compounds. Always use proper glove removal technique to avoid cross-contamination and dispose of used gloves as hazardous waste.[4]

  • Eye Protection: Chemical safety goggles are required to protect against splashes and accidental eye contact.[5]

  • Body Protection: A standard lab coat should be worn to prevent skin contact.[5]

Waste Segregation & Collection Protocol

Proper disposal begins with meticulous segregation at the point of generation. Cross-contamination of waste streams can create hazardous chemical reactions and complicate the final disposal process.

Step 1: Designate a Waste Container Select a dedicated, sealable, and chemically compatible hazardous waste container.[6] High-density polyethylene (HDPE) or glass containers are appropriate. The container must be clearly labeled as "Hazardous Waste" before any waste is added.[6]

Step 2: Label Accurately The label must include:

  • The full chemical name: "Waste this compound"

  • All associated hazard pictograms (e.g., Exclamation Mark).

  • The accumulation start date.

Step 3: Collect Waste Collect waste forms of the compound, including:

  • Pure, unused, or expired solid material.

  • Contaminated materials (e.g., weigh boats, pipette tips, absorbent paper).

  • Solutions containing the compound.

Step 4: Avoid Incompatibilities Do NOT mix this waste with incompatible materials. Store the waste container segregated from strong oxidizing agents and strong acids, particularly nitric acid.[6][8]

Primary Disposal Pathway: Regulatory Mandates

As a halogenated pyridine, this compound falls under specific federal regulations that dictate its disposal. Standard laboratory neutralization is insufficient and non-compliant. The U.S. Environmental Protection Agency (EPA) provides clear directives for halogenated pyridine waste under 40 CFR § 721.85 and § 721.8675.[9][10]

The mandated and scientifically preferred method of disposal is high-temperature incineration .[11]

Procedural Steps for Disposal:
  • Engage a Licensed Waste Vendor: Once the waste container is full or no longer in use, arrange for pickup with a certified hazardous waste management company. These vendors are equipped to transport and dispose of chemical waste in compliance with all local, state, and federal regulations.

  • Manifest and Documentation: Complete all required waste manifest forms provided by the vendor. This creates a legal record of the waste from its generation to its final destruction, a process known as "cradle-to-grave" tracking.

  • Chemical Destruction (Incineration): The vendor will transport the waste to a permitted facility for disposal. The required methods are:

    • Chemical Destruction: This is typically achieved through rotary kiln incineration at temperatures ranging from 820°C to 1,600°C.[11] This high-temperature process ensures the complete breakdown of the halogenated heterocyclic structure into simpler, less harmful components like carbon dioxide, water, and hydrogen halides, which are then treated in a scrubber system.

    • Chemical Destruction and Carbon Adsorption: In cases where complete destruction needs additional verification, the process may be supplemented by passing the off-gases through activated carbon filters to adsorb any residual organic traces.[9][12]

Causality: The rationale for requiring incineration is to prevent the release of halogenated organic compounds into the environment. These substances can be persistent, bioaccumulative, and toxic. Simply placing them in a landfill is not a permissible option.[13]

Emergency Procedures: Spill & Decontamination

Accidents require immediate and correct action to prevent exposure and environmental contamination.

Small-Scale Laboratory Spill Response:
  • Evacuate & Alert: Ensure the immediate area is clear. Alert colleagues and your laboratory supervisor.

  • Contain the Spill: Use an inert, dry absorbent material such as sand, vermiculite, or a commercial chemical absorbent to cover the spill.[5][6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Absorbed Material: Carefully sweep or scoop the absorbent material into your designated hazardous waste container.[4] Use non-sparking tools if a flammable solvent is present.[14]

  • Decontaminate the Area: Wipe the spill area with soap and plenty of water.[15] Collect the cleaning materials (wipes, etc.) as hazardous waste.

  • Personal Decontamination: If there is skin contact, immediately wash the affected area with soap and copious amounts of water.[15] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[1][15] If inhaled, move to fresh air at once and consult a physician.[15]

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management and disposal of this compound waste.

DisposalWorkflow start Start: Waste Generation identify Identify Waste: 3-bromo-6,7-dihydro-5H- pyrrolo[3,4-b]pyridine HCl start->identify ppe Don Correct PPE: Nitrile Gloves, Goggles, Lab Coat in Fume Hood identify->ppe Safety First container Select & Label Dedicated Hazardous Waste Container ppe->container segregate Segregate Waste: Collect Solids, Solutions, Contaminated Items container->segregate store Store Securely: Away from Oxidizers & Acids segregate->store Seal Container When Not in Use vendor Arrange Pickup with Licensed Hazardous Waste Vendor store->vendor When Full or Project Ends dispose Final Disposal: High-Temperature Incineration (per 40 CFR) vendor->dispose Transport & Manifest end End: Documentation Complete dispose->end

Caption: Logical workflow for the safe disposal of the target compound.

References

Navigating the Safe Handling of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the Molecule

3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is a solid, and its CAS number is 1394117-24-8[1][2][3]. Based on the GHS classifications for structurally related compounds, such as 5H,6H,7H-pyrrolo(3,4-b)pyridine dihydrochloride, we must assume it presents the following hazards:

  • Acute Toxicity: May be harmful if swallowed.[4]

  • Skin Irritation: Causes skin irritation.[4][5]

  • Eye Irritation: Causes serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation.[4][5]

The presence of the bromine atom categorizes it as a halogenated organic compound, which necessitates special consideration for its disposal to prevent environmental harm[6].

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the minimum required PPE for handling this compound.

Body PartPPE RecommendationRationale
Hands Nitrile or Neoprene GlovesThese materials offer good resistance to pyridine-based compounds.[7][8] Latex gloves are not suitable.
Eyes/Face Chemical Splash Goggles and Face ShieldProvides protection against splashes and airborne particles. Standard safety glasses are insufficient.[8][9]
Body Laboratory CoatProtects against skin contact from spills and splashes.[7][8]
Respiratory NIOSH-approved Respirator (if needed)A respirator with an appropriate filter for organic vapors should be used if working outside of a certified chemical fume hood or if aerosolization is possible.[9][10]

Engineering Controls and Safe Handling Protocols

Proper laboratory setup and adherence to established protocols are critical for minimizing exposure.

Ventilation is Paramount

Always handle this compound within a certified chemical fume hood to minimize the risk of inhalation.[5][7][8] The volatile nature of many pyridine derivatives means that even solid forms can present an inhalation hazard, especially when being weighed or transferred.

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure your fume hood is operational and uncluttered. Don all required PPE.

  • Weighing and Transfer:

    • Perform all weighing and transfers within the fume hood.

    • Use anti-static weigh paper or a weighing boat.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution:

    • If preparing a solution, add the solid to the solvent slowly.

    • Be aware of any potential exothermic reactions, although none are explicitly documented for this compound.

  • Post-Handling:

    • Thoroughly clean the spatula and any other equipment that came into contact with the compound.

    • Wipe down the work surface within the fume hood.

    • Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.[11]

Emergency Procedures: Be Prepared

Accidents can happen, and a clear, rehearsed emergency plan is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention.[5][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.

  • Spills: For small spills within a fume hood, absorb the material with an inert absorbent such as sand or vermiculite.[7] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[13]

Storage and Disposal: A Lifecycle Approach

Proper storage and disposal are not just about safety but also about environmental responsibility.

Storage

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[5][8][14] The container should be tightly sealed.[5][8]

Disposal Plan

As a halogenated organic compound, this chemical must be disposed of as hazardous waste.[6] Under no circumstances should it be poured down the drain or discarded in regular trash.[6]

  • Waste Collection:

    • Collect all waste containing this compound (including contaminated gloves, weigh boats, and absorbent materials) in a dedicated, properly labeled hazardous waste container.[13]

    • The label should clearly state "Hazardous Waste" and the full chemical name.[6]

  • Container Management:

    • Use a chemically compatible, leak-proof container. Polyethylene or glass containers are generally suitable.[6]

  • Pickup and Disposal:

    • Arrange for waste pickup through your institution's EHS department.[6] They will ensure it is transported to a licensed hazardous waste disposal facility, likely for incineration at high temperatures.[15]

Visualizing the Safe Handling Workflow

To provide a clear, at-a-glance overview of the safety procedures, the following diagram illustrates the critical decision points and actions required when working with this compound.

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Post-Handling cluster_disposal Waste Management prep_start Start: Handling Required ppe Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) prep_start->ppe fume_hood Verify Fume Hood Functionality ppe->fume_hood weigh Weigh and Transfer Compound fume_hood->weigh dissolve Prepare Solution (if applicable) weigh->dissolve clean_tools Clean Equipment dissolve->clean_tools spill Spill or Exposure? dissolve->spill dispose_ppe Dispose of Contaminated PPE clean_tools->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands collect_waste Collect in Labeled Hazardous Waste Container dispose_ppe->collect_waste schedule_pickup Schedule EHS Pickup collect_waste->schedule_pickup spill->clean_tools No emergency_proc Follow Emergency Procedures (Flush, Evacuate, Seek Medical Attention) spill->emergency_proc Yes

Caption: Workflow for Safely Handling this compound.

By integrating these safety measures into your standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

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Retrosynthesis Analysis

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3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Reactant of Route 2
3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.